Methyl chrysanthemate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHSNMLIFFVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969862 | |
| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-63-9 | |
| Record name | Methyl chrysanthemate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chrysanthemate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl chrysanthemate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Chrysanthemate
Introduction
Methyl chrysanthemate, the methyl ester of chrysanthemic acid, is a pivotal molecule in the field of synthetic chemistry, particularly renowned as a fundamental precursor in the synthesis of pyrethroid insecticides.[1][2] Pyrethroids, synthetic analogs of the naturally occurring pyrethrins found in Chrysanthemum cinerariaefolium, are a major class of modern insecticides valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[3] Understanding the nuanced physical and chemical properties of this compound is paramount for researchers and drug development professionals engaged in the synthesis and optimization of these vital agricultural and public health agents. This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental methodologies, to empower scientists in their research and development endeavors.
I. Physicochemical Characteristics
The physical properties of a compound dictate its behavior in various experimental and industrial settings, influencing everything from reaction kinetics to formulation strategies. A thorough understanding of these characteristics is the bedrock of effective chemical manipulation.
General Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [4][5] |
| Molecular Weight | 182.26 g/mol | [6][7][8] |
| CAS Number | 5460-63-9 | [4][5] |
| IUPAC Name | methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [6] |
| Boiling Point | 107-109 °C at 20 Torr | [4][5] |
| Density | Data for the closely related ethyl chrysanthemate: 0.920-0.926 g/mL at 20 °C | [9] |
| Refractive Index | Data for the closely related ethyl chrysanthemate: 1.458-1.462 at 20 °C | [9] |
Solubility Profile
While specific quantitative solubility data is not extensively documented, the molecular structure of this compound—comprising a nonpolar hydrocarbon backbone and a polar ester functional group—provides insight into its solubility behavior. It is anticipated to have low solubility in water and high solubility in common organic solvents such as alcohols, ethers, ketones, and halogenated hydrocarbons. This differential solubility is a critical parameter for designing extraction, purification, and reaction protocols.
Stereoisomerism
Chrysanthemic acid, and consequently this compound, possesses two chiral centers in its cyclopropane ring, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are often grouped into cis and trans isomers based on the relative orientation of the carboxyl group and the isobutenyl group on the cyclopropane ring. The specific stereoisomer plays a crucial role in the biological activity of the final pyrethroid product. For instance, the naturally occurring and most insecticidally active pyrethrin I is an ester of (+)-trans-chrysanthemic acid.[3] The physical properties, such as boiling point and optical rotation, can vary between these stereoisomers.
II. Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. The following provides an overview of the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum would exhibit characteristic signals for the methyl groups on the cyclopropane ring and the isobutenyl side chain, the cyclopropane protons, the olefinic proton, and the methyl ester protons. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic for determining the cis/trans stereochemistry. The ¹³C NMR spectrum would show distinct resonances for each of the 11 carbon atoms, including the carbonyl carbon of the ester group.[6][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. A prominent peak is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester. Additionally, C-H stretching vibrations for the alkyl and alkenyl groups would appear around 2850-3000 cm⁻¹, and C=C stretching from the isobutenyl group would be observed near 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (182.26). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or cleavage of the cyclopropane ring.[6]
III. Chemical Reactivity and Transformations
The chemical behavior of this compound is dictated by its constituent functional groups: the ester, the carbon-carbon double bond, and the strained cyclopropane ring. Understanding its reactivity is fundamental to its application in synthesis.
Hydrolysis of the Ester Group
The ester functionality of this compound can be hydrolyzed under both acidic and basic conditions to yield chrysanthemic acid and methanol. This reaction is a cornerstone of many synthetic routes where the carboxylic acid is required for subsequent transformations.
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid.[10][11][12] The equilibrium can be shifted towards the products by using a large excess of water.
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that proceeds by nucleophilic acyl substitution, using a base like sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt of chrysanthemic acid, which can then be acidified to produce the free carboxylic acid.
Caption: General scheme of this compound hydrolysis.
Reactions of the Carbon-Carbon Double Bond
The isobutenyl side chain contains a C=C double bond that can undergo various addition and oxidation reactions.
-
Oxidation : The double bond can be cleaved by strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).[13][14] Under controlled conditions with cold, dilute, and alkaline KMnO₄, syn-dihydroxylation can occur to form a diol. More vigorous conditions with hot, acidic KMnO₄ lead to oxidative cleavage, breaking the double bond to form a ketone and a carboxylic acid.
Caption: Oxidation reactions of the isobutenyl group.
-
Reduction : The double bond can be selectively reduced to a single bond via catalytic hydrogenation (e.g., H₂/Pd-C) without affecting the ester or cyclopropane ring under mild conditions.
Reactivity of the Cyclopropane Ring
The cyclopropane ring in this compound is strained and can undergo ring-opening reactions under certain conditions, although it is generally more stable than the double bond.[15][16] The presence of the electron-withdrawing ester group can influence the regioselectivity of ring-opening reactions initiated by nucleophiles or electrophiles.
Reduction of the Ester Group
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[17][18][19] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[18][19] This transformation is useful for creating alcohol derivatives of chrysanthemic acid.
Caption: Reduction of the ester functionality.
IV. Experimental Protocols
The following sections provide standardized methodologies for the determination of key physical properties and for conducting characteristic chemical reactions of this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of liquid.[20][21][22][23]
Materials:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (Bunsen burner or hot plate)
-
Paraffin oil or other high-boiling liquid
Procedure:
-
Fill the small test tube with approximately 0.5 mL of this compound.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube or oil bath, making sure the top of the sample is below the level of the heating liquid.
-
Heat the apparatus gently and observe the capillary tube.
-
A slow stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the procedure for the hydrolysis of the ester to the corresponding carboxylic acid.[10][11][12][24]
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 10% v/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Place a known amount of this compound into the round-bottom flask.
-
Add an excess of dilute sulfuric acid (approximately 5-10 molar equivalents of water).
-
Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the chrysanthemic acid as its sodium salt.
-
Acidify the aqueous bicarbonate layer with a strong acid (e.g., HCl) to precipitate the chrysanthemic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Oxidation of the Isobutenyl Group with Potassium Permanganate
This procedure describes the oxidative cleavage of the double bond in the isobutenyl side chain.[13][14][25][26]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) in the round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of potassium permanganate in dilute sulfuric acid dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to destroy the excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Isolate the products from the filtrate by extraction with an appropriate organic solvent.
V. Conclusion
This compound is a molecule of significant industrial and scientific importance. Its physical properties, including its liquid state at room temperature and solubility in organic solvents, are key considerations in its handling and use in synthesis. The chemical reactivity, centered around the ester, the double bond, and the cyclopropane ring, provides a versatile platform for the creation of a wide array of pyrethroid insecticides. The experimental protocols detailed herein offer a practical guide for the characterization and transformation of this essential building block. A thorough grasp of these fundamental properties and reactions is crucial for any scientist working in the field of pesticide development and organic synthesis.
VI. References
-
Boiling Point Determination. (n.d.). Retrieved from --INVALID-LINK--
-
Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved from --INVALID-LINK--
-
Cleavage of Alkenes to Aldehydes Using Potassium Permanganate. (n.d.). Rhodium.ws. Retrieved from --INVALID-LINK--
-
Boiling Point Determination (Repaired). (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
Alkenes and potassium manganate(VII) (permanganate). (n.d.). Chemguide. Retrieved from --INVALID-LINK--
-
Experimental No. (2) Boiling Point. (2021, July 16). Retrieved from --INVALID-LINK--
-
Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from --INVALID-LINK--
-
One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. (2024, September 25). IRIS. Retrieved from --INVALID-LINK--
-
Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from --INVALID-LINK--
-
Permanganate Oxidation of Alkenes. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
This compound, trans-(-)-. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
This compound 5460-63-9. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--
-
The Synthesis of Pyrethroids. (2025, November 5). Journal of Agricultural and Food Chemistry. Retrieved from --INVALID-LINK--
-
Pyrethrin-I: Synthesis || Naturally Occurring Insecticides. (2021, May 1). YouTube. Retrieved from --INVALID-LINK--
-
Oxidation of Alkenes with Potassium Manganate. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. (2021, February 11). Arkivoc. Retrieved from --INVALID-LINK--
-
Methyl (+)-cis-chrysanthemate. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). CAS Common Chemistry. Retrieved from --INVALID-LINK--
-
Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
The Kinetics of the Permanganate Oxidation of Alkenes. (n.d.). ElectronicsAndBooks. Retrieved from --INVALID-LINK--
-
Studies of chrysanthemic acid derivatives: Catalysed reactions of 3-(2-hydroxymethyl-3,3-dimethylcyclopropyl)-2-methylpropanol and formation of a novel eight-membered cyclic sulphite. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from --INVALID-LINK--
-
15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Reactivity of electrophilic cyclopropanes. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Michael Reaction and Addition to Cyclopropane ring (CHE). (2015, September 21). YouTube. Retrieved from --INVALID-LINK--
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
ethyl chrysanthemate. (n.d.). The Good Scents Company. Retrieved from --INVALID-LINK--
-
Ethyl chrysanthemate. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--
-
NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). YouTube. Retrieved from --INVALID-LINK--
-
A Novel Method for the Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). TSI Journals. Retrieved from --INVALID-LINK--
-
What's the difference between NaBH4 and LiAlH4 in an alcohol reaction? (2021, August 17). Reddit. Retrieved from --INVALID-LINK--
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from --INVALID-LINK--
-
Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from --INVALID-LINK--
-
Chrysanthemic Acid NMR Analysis. (n.d.). Scribd. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. airus.unisalento.it [airus.unisalento.it]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, trans-(-)- | C11H18O2 | CID 12708725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl (+)-cis-chrysanthemate | C11H18O2 | CID 11206160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl chrysanthemate [thegoodscentscompany.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. phillysim.org [phillysim.org]
- 21. scribd.com [scribd.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Video: Boiling Points - Procedure [jove.com]
- 24. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 25. Cleavage of Alkenes to Aldehydes Using Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]
- 26. benchchem.com [benchchem.com]
Methyl chrysanthemate CAS number and molecular formula
An In-Depth Technical Guide to Methyl Chrysanthemate
This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of pyrethroid insecticides. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering in-depth insights into its chemical properties, synthesis, and analysis.
Introduction
This compound is the methyl ester of chrysanthemic acid. The core structure of chrysanthemic acid, a cyclopropane ring with specific alkyl substitutions, is the foundation for the potent insecticidal activity of pyrethroids.[1] Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins extracted from chrysanthemum flowers (Chrysanthemum cinerariifolium).[1] this compound serves as a crucial building block in the industrial production of numerous synthetic pyrethroids.[2][3] Its stereochemistry plays a pivotal role in the biological activity of the final insecticidal products.
Chemical and Physical Properties
This compound is a compound with multiple stereoisomers due to the presence of two chiral centers in the cyclopropane ring and a double bond in the side chain. The general, non-specific CAS number for this compound is 5460-63-9.[4][5][6] However, specific isomers have their own unique CAS numbers. For instance, the trans-(-)-isomer has the CAS number 26770-96-7, while the cis-(+/-)-racemic mixture is identified by CAS number 17779-27-0.[7][8][9]
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [4][10][11] |
| Molecular Weight | 182.26 g/mol | [4] |
| IUPAC Name | methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [4] |
| CAS Number (general) | 5460-63-9 | [4][5][6] |
| Boiling Point | 107-109 °C at 20 Torr | [12] |
Synthesis of this compound
The synthesis of this compound is a topic of significant interest due to its industrial importance. Various synthetic routes have been developed, often focusing on stereoselectivity to produce the desired biologically active isomers.
Stereoselective Synthesis from (+)-α-Pinene
A notable stereospecific synthesis of methyl (+)-trans-chrysanthemate utilizes (+)-α-pinene as a starting material.[4] This method is significant because it leverages a readily available chiral starting material to produce a specific stereoisomer. The key step in this synthesis is a Favorskii ring contraction of an α-bromocyclobutanone intermediate.[4]
Caption: Stereoselective synthesis of methyl (+)-trans-chrysanthemate.
Industrial Production Context: The Dimethylhexadiene Route
While various laboratory-scale syntheses exist, industrial production often favors cost-effectiveness and scalability. The dimethylhexadiene route is a widely adopted process for producing ethyl chrysanthemate, which is analogous to the production of this compound.[13] This process involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate, such as ethyl diazoacetate, in the presence of a catalyst.[13]
The following protocol is based on the principles of the dimethylhexadiene route for ethyl chrysanthemate and serves as an illustrative example.[13]
-
Reaction Setup: A suitable reaction vessel is charged with 2,5-dimethyl-2,4-hexadiene and a copper-based catalyst (e.g., copper stearate and phenylhydrazine complex).
-
Addition of Diazoacetate: Ethyl diazoacetate is added to the reaction mixture under controlled temperature conditions. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. This may involve filtration and distillation.
-
Purification: The crude product is purified by vacuum distillation to yield ethyl chrysanthemate.
Caption: Industrial production route for ethyl chrysanthemate.
Role in Pyrethroid Synthesis
This compound is a key precursor in the synthesis of a wide range of pyrethroid insecticides.[2] The general strategy involves the esterification of the chrysanthemic acid moiety (derived from this compound) with a suitable alcohol.[3]
For example, the synthesis of resmethrin, a first-generation synthetic pyrethroid, involves the esterification of chrysanthemic acid with 5-benzyl-3-furylmethanol.[14] This can be achieved through a transesterification reaction using this compound in the presence of a base catalyst like sodium ethoxide.[2]
Caption: General scheme for pyrethroid synthesis from this compound.
Analytical Methodologies
The analysis of this compound and its derivatives is crucial for quality control in industrial processes and for research purposes. The primary analytical techniques employed are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the various isomers of this compound.[10] The separation of diastereoisomeric esters of chrysanthemic acid can be achieved on specific GC columns.[10] For instance, the diastereoisomeric esters formed by reacting chrysanthemic acid with l-menthol can be separated on a column with a trifluoropropyl methyl silicone stationary phase (QF-1).[10][15]
The following is a generalized protocol for the GC analysis of chrysanthemic acid isomers after derivatization.[10]
-
Derivatization: Chrysanthemic acid is converted to its diastereomeric esters by reaction with a chiral alcohol, such as l-menthol, in the presence of a suitable coupling agent.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Column: A packed column with 2% QF-1 on Chromosorb W is a suitable choice for separating the diastereomers.[10][15]
-
Operating Conditions:
-
Column Temperature: Isothermal at an appropriate temperature (e.g., 150°C) to achieve separation.
-
Carrier Gas: Nitrogen at a constant flow rate (e.g., 20 mL/min).
-
Injection: A small volume of the derivatized sample solution is injected into the GC.
-
-
Data Analysis: The retention times of the peaks are used to identify the different isomers, and the peak areas are used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including stereochemistry.[9][12] The chemical shifts of the carbon atoms in the cyclopropane ring and the isobutenyl group are particularly informative for distinguishing between different isomers.[16]
Conclusion
This compound remains a cornerstone in the synthesis of pyrethroid insecticides. Its versatile chemistry and the stereochemical intricacies of its structure continue to be areas of active research and industrial development. A thorough understanding of its synthesis and analytical characterization is essential for professionals in the agrochemical and pharmaceutical industries. The methodologies outlined in this guide provide a solid foundation for further exploration and application of this important chemical intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. airus.unisalento.it [airus.unisalento.it]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. tandfonline.com [tandfonline.com]
Biological activity of different methyl chrysanthemate isomers
An In-Depth Technical Guide to the Biological Activity of Methyl Chrysanthemate Isomers
Authored by a Senior Application Scientist
Foreword
In the intricate world of insecticide discovery and development, few principles are as fundamental as that of stereoisomerism. The three-dimensional arrangement of atoms within a molecule can dramatically alter its biological efficacy, transforming a potent toxicant into an inert compound. This guide delves into this principle through the lens of this compound, the methyl ester of the foundational acid moiety of many pyrethroid insecticides. While natural pyrethrins are complex mixtures, studying a simpler synthetic analogue like this compound allows for a clearer understanding of the core structure-activity relationships that govern this vital class of compounds. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but the causal logic behind the observed biological activities and the experimental designs used to uncover them.
The Principle of Stereoisomerism in Pyrethroids
Pyrethroids are synthetic insecticides modeled after the natural pyrethrins found in Chrysanthemum cinerariaefolium flowers.[1][2] Their neurotoxic action has made them indispensable in agriculture and public health.[3][4] The parent structure for a significant portion of these compounds is chrysanthemic acid. This molecule is characterized by a cyclopropane ring containing two chiral centers (at carbons C1 and C3), giving rise to geometric (cis/trans) and optical (enantiomeric) isomers.[5][6]
Consequently, chrysanthemic acid, and by extension its methyl ester, can exist as four primary stereoisomers:
-
(1R,3R) - (+)-cis
-
(1S,3S) - (-)-cis
-
(1R,3S) - (+)-trans
-
(1S,3R) - (-)-trans
Each of these isomers, while sharing the same molecular formula, presents a unique three-dimensional shape to its biological target. This structural nuance is the primary determinant of insecticidal potency.[7] Commercial pyrethroid products are often complex mixtures of these isomers, though modern synthesis can produce single, highly active isomers.[6][8][9] Understanding the activity of each component is critical for developing more effective and environmentally targeted insecticides.[10]
Structure-Activity Relationships: A Quantitative Comparison
The insecticidal efficacy of pyrethroids is profoundly dictated by their stereochemistry. Decades of research have established a clear hierarchy of activity among the isomers of the chrysanthemate moiety. The primary factor governing potency is the absolute configuration at the C1 position of the cyclopropane ring.
Key Determinants of Activity:
-
Configuration at C1: The (1R) configuration is consistently associated with high insecticidal activity. The (1S) isomers are generally considered inactive.[1] This is due to the strict stereospecificity of the pyrethroid binding site on the insect nerve.
-
Cis/Trans Isomerism: The relative orientation of the substituents at C1 and C3 also plays a crucial role. For many insect species, cis isomers exhibit greater intrinsic potency than their corresponding trans isomers.[11] However, this can be accompanied by increased mammalian toxicity, making the trans isomers often more desirable for certain applications due to a better safety profile.[6]
-
Alcohol Moiety: In more complex pyrethroids (e.g., cypermethrin), an additional chiral center may exist in the alcohol portion of the molecule (the α-carbon), where an (S)-configuration often enhances activity.[1][11]
While data for this compound itself is less common than for its more complex derivatives, the fundamental contribution of the acid moiety's stereochemistry holds true. The following table summarizes the typical relationship and provides illustrative data from permethrin (an insecticidally active derivative of chrysanthemic acid) to demonstrate the magnitude of these differences.
| Isomer Configuration | General Insecticidal Activity | Relative Toxicity (Example: Permethrin vs. Housefly) |
| (1R, cis) | Very High | 100 |
| (1R, trans) | High | 25 |
| (1S, cis) | Negligible | < 0.1 |
| (1S, trans) | Negligible | < 0.1 |
| (Data is illustrative, based on typical findings for pyrethroids like permethrin to show relative potency differences. Absolute values vary by species and test conditions.)[8][12][13] |
This dramatic difference underscores the importance of stereoselective synthesis in modern insecticide development. Producing only the active (1R) isomers reduces the amount of active ingredient needed for efficacy and minimizes the environmental load of inactive or less active compounds.[5]
Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
The primary molecular target for all pyrethroid insecticides is the voltage-gated sodium channel (VGSC) located in the nerve cell membranes of both insects and mammals.[3][14][15] These channels are essential for the propagation of action potentials, the electrical signals that constitute nerve impulses.
The Causality of Neurotoxicity:
-
Binding: The pyrethroid molecule, possessing lipophilic characteristics, partitions into the nerve membrane and binds to a specific site on the VGSC's α-subunit protein.[16]
-
Gating Modification: The binding of an active isomer (e.g., a 1R-chrysanthemate derivative) does not block the channel but rather modifies its gating kinetics. Specifically, it dramatically slows the rate of channel inactivation (closing) after it has opened in response to a nerve impulse.[15][17]
-
Prolonged Sodium Influx: This delayed closing results in a persistent influx of sodium ions (Na+) into the neuron.
-
Repetitive Firing & Hyperexcitation: The prolonged depolarization caused by the Na+ influx leads to uncontrollable, repetitive firing of the neuron.[17]
-
Paralysis and Death: This state of nerve hyperexcitation ultimately results in paralysis and the death of the insect.
The stereospecificity of this interaction is paramount. The binding pocket on the sodium channel is chiral, and only isomers with the correct three-dimensional shape, primarily the (1R) isomers, can bind effectively to induce this toxic effect.[14] Inactive (1S) isomers do not fit correctly and therefore cannot modify channel gating.
Caption: Mechanism of pyrethroid neurotoxicity via VGSC modification.
Experimental Protocols for Activity Assessment
To validate the biological activity of different isomers, robust and reproducible bioassays are essential. The following protocol describes a standard topical application bioassay, a cornerstone for determining the intrinsic toxicity of a compound to an insect. This method is self-validating through the inclusion of controls and the generation of a dose-response curve.
Protocol: Topical Application LD₅₀ Bioassay
Objective: To determine and compare the median lethal dose (LD₅₀) of this compound isomers on a target insect species (e.g., Musca domestica, housefly).
Rationale: This protocol directly applies a precise quantity of the isomer to the insect's cuticle, bypassing variations in exposure that can occur with residual assays. Acetone is the chosen solvent for its high volatility, ensuring it evaporates quickly, leaving only the test compound. The insect's thorax is selected as the application site for its non-critical, well-sclerotized surface that allows for absorption.
Materials:
-
Pure samples of each this compound isomer
-
Acetone (HPLC grade)
-
Microapplicator capable of delivering 0.5-1.0 µL droplets
-
Test insects: 3-5 day old adult houseflies, reared under controlled conditions (25°C, 60% RH, 12:12 L:D cycle)
-
CO₂ or chilling plate for insect anesthetization
-
Vented holding containers with food (sugar cube) and water source
-
Probit analysis software for data processing
Methodology:
-
Preparation of Dosing Solutions: a. Prepare a stock solution of each isomer in acetone (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a range of at least 5 concentrations expected to produce mortality between 10% and 90%. This range must be determined from preliminary range-finding tests. c. Prepare a solvent-only control (acetone).
-
Insect Handling and Dosing: a. Anesthetize a batch of insects using brief CO₂ exposure or a chilling plate. b. Using forceps, place one anesthetized insect, dorsal side up, on the applicator stage. c. Apply a 0.5 µL droplet of the test solution directly to the dorsal thorax. d. Treat at least 3 replicates of 20 insects for each concentration level and for the control.
-
Incubation and Observation: a. Place the treated insects into labeled recovery containers. b. Maintain the containers under controlled environmental conditions for 24 hours. c. Assess mortality at the 24-hour mark. An insect is considered dead if it is unable to move when prodded with a probe.
-
Data Analysis: a. Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100. b. Subject the corrected mortality data to probit analysis to calculate the LD₅₀ value, its 95% confidence limits, and the slope of the dose-response line. c. Compare the LD₅₀ values of the different isomers to determine their relative toxicity. A lower LD₅₀ indicates higher toxicity.
Caption: Workflow for a topical application LD₅₀ bioassay.
Conclusion and Future Directions
The biological activity of this compound isomers provides a clear and compelling illustration of the principle of stereoselectivity in toxicology. The insecticidal potency is almost exclusively confined to the (1R)-configured isomers, a direct consequence of the chiral nature of their binding site on the voltage-gated sodium channel. This fundamental understanding has driven the chemical synthesis industry towards producing enantiomerically pure or enriched pyrethroid products, maximizing efficacy while minimizing non-target effects and environmental impact.
Future research will continue to focus on refining the structure-activity relationships, exploring novel pyrethroid structures with improved safety profiles, and managing the ever-present challenge of insect resistance. As resistance often involves mutations in the target VGSC, understanding how these changes affect binding affinity for different isomers is a critical area of ongoing investigation for drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencetechindonesia.com [sciencetechindonesia.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 9. Pyrethrins and Pyrethroids | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 10. The relationship between the structure and the activity of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Neurotoxic actions of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [dr.lib.iastate.edu]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Chrysanthemate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for methyl chrysanthemate, a key chemical intermediate in the synthesis of pyrethroid insecticides. The document is intended for researchers, scientists, and professionals in the fields of drug development, synthetic chemistry, and analytical science. It offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols, data interpretation, and visual aids to facilitate a thorough understanding of its molecular structure and properties.
Introduction: The Significance of this compound
This compound is the methyl ester of chrysanthemic acid, a component of the natural insecticides known as pyrethrins, which are found in the flowers of Chrysanthemum cinerariifolium. Synthetic derivatives of chrysanthemic acid, known as pyrethroids, are widely used as commercial insecticides due to their high efficacy against insects and low toxicity to mammals. The precise characterization of this compound is therefore crucial for quality control in its synthesis and for the development of new insecticidal agents. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, IR, and MS data.
Molecular Structure and Stereochemistry
This compound possesses a cyclopropane ring with two chiral centers, leading to the existence of stereoisomers. The most common commercial form is a mixture of cis and trans isomers. The numbering of the atoms, as used in this guide for spectral assignments, is presented below.
Caption: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers and spin-spin coupling between protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the major signals. The data is a composite based on the analysis of closely related pyrethrin esters.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.0 | d | 1H | Olefinic H (C6-H) |
| ~3.65 | s | 3H | Methoxy H (C11-H₃) |
| ~2.1 | m | 1H | Cyclopropyl H (C3-H) |
| ~1.7 | s | 3H | Olefinic methyl H (C8-H₃ or C9-H₃) |
| ~1.65 | s | 3H | Olefinic methyl H (C8-H₃ or C9-H₃) |
| ~1.4 | m | 1H | Cyclopropyl H (C1-H) |
| ~1.25 | s | 3H | Gem-dimethyl H (C4-H₃ or C5-H₃) |
| ~1.15 | s | 3H | Gem-dimethyl H (C4-H₃ or C5-H₃) |
Causality in Proton Chemical Shifts:
-
The olefinic proton at C6 is significantly downfield due to its position on a double bond.
-
The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet around 3.65 ppm.
-
The cyclopropyl protons at C1 and C3 are in the aliphatic region, with their exact chemical shifts and coupling patterns being highly dependent on the cis/trans stereochemistry.
-
The two olefinic methyl groups (C8 and C9) and the two gem-dimethyl groups on the cyclopropane ring (C4 and C5) often appear as sharp singlets, though they can be slightly different due to the chiral environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Due to the lack of symmetry, all 11 carbon atoms in this compound are expected to be chemically distinct, resulting in 11 signals in the spectrum. The following assignments are based on data from related chrysanthemic acid derivatives.[3][4]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~172 | C10 (C=O, Ester) |
| ~135 | C7 (Olefinic quat. C) |
| ~125 | C6 (Olefinic CH) |
| ~51 | C11 (OCH₃) |
| ~32 | C1 or C3 (Cyclopropyl CH) |
| ~30 | C1 or C3 (Cyclopropyl CH) |
| ~28 | C2 (Cyclopropyl quat. C) |
| ~25 | C8 or C9 (Olefinic CH₃) |
| ~22 | C4 or C5 (gem-dimethyl CH₃) |
| ~18 | C8 or C9 (Olefinic CH₃) |
| ~15 | C4 or C5 (gem-dimethyl CH₃) |
Expert Insights on ¹³C NMR:
-
The carbonyl carbon of the ester at C10 is the most downfield signal.
-
The olefinic carbons C6 and C7 are in the 125-135 ppm range.
-
The methoxy carbon C11 is found around 51 ppm.
-
The carbons of the cyclopropane ring (C1, C2, C3) and the gem-dimethyl groups (C4, C5) appear in the upfield region. The chemical shifts of the gem-dimethyl carbons can be particularly useful in distinguishing between cis and trans isomers. In trans isomers, these carbons typically appear around 20.2 and 22.5 ppm, while in cis isomers, they are found at approximately 14.8 and 28.6 ppm.[3]
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for nonpolar to moderately polar compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-32
-
Relaxation delay: 2 seconds
-
Acquisition time: 4 seconds
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral width: -10 to 220 ppm
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and the carbon-carbon double bond. The data presented here is based on the spectrum of the closely related ethyl chrysanthemate, which is expected to have a very similar IR profile.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (alkyl) |
| ~1730 | Very Strong | C=O stretching (ester) |
| ~1650 | Medium | C=C stretching (alkene) |
| ~1450, ~1380 | Medium | C-H bending (alkyl) |
| ~1200-1150 | Strong | C-O stretching (ester) |
Trustworthiness of IR Assignments:
-
The most prominent and diagnostic peak is the ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹. Its high intensity and characteristic position are unambiguous indicators of the ester functional group.
-
The C=C stretch around 1650 cm⁻¹ confirms the presence of the alkene moiety.
-
The strong C-O stretching bands in the 1200-1150 cm⁻¹ region are also characteristic of the ester group.
-
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid Film):
-
Place a single drop of neat this compound onto one of a pair of salt plates (e.g., NaCl or KBr).
-
Place the second salt plate on top and gently press to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight.[5][6] The fragmentation pattern is characterized by several key ions.
| m/z | Relative Intensity | Proposed Fragment |
| 182 | Low | [M]⁺ (Molecular Ion) |
| 151 | Medium | [M - OCH₃]⁺ |
| 123 | High | [M - COOCH₃]⁺ |
| 107 | High | [C₈H₁₁]⁺ (from cleavage of the cyclopropane ring) |
Authoritative Grounding of Fragmentation: The fragmentation of esters is a well-understood process.[7] The most common fragmentation pathways for this compound are:
-
Loss of the methoxy group (-OCH₃): This results in the formation of an acylium ion at m/z 151.
-
Loss of the entire methoxycarbonyl group (-COOCH₃): This leads to the fragment at m/z 123.
-
Cleavage of the cyclopropane ring: This can lead to various rearrangements and the formation of the stable ion at m/z 107.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
Sample Introduction (GC-MS):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combined use of NMR, IR, and MS allows for the unambiguous determination of its molecular structure, functional groups, and molecular weight. The detailed protocols and expert interpretations provided herein are intended to serve as a valuable resource for scientists and researchers working with this important chemical compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR and molecular mechanics study of pyrethrins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Methyl Chrysanthemate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl chrysanthemate in a range of common organic solvents. As a key intermediate in the synthesis of pyrethroid insecticides and a valuable compound in the fragrance industry, a thorough understanding of its solubility is critical for researchers, process chemists, and formulation scientists. This document synthesizes empirical data derived from literature with theoretical principles of solubility to provide a predictive framework for solvent selection. A detailed experimental protocol for solubility determination is also presented, ensuring readers can validate and expand upon the findings presented herein.
Introduction: The Physicochemical Landscape of this compound
This compound, the methyl ester of chrysanthemic acid, is a chiral molecule with the chemical formula C₁₁H₁₈O₂ and a molecular weight of approximately 182.26 g/mol [1][2]. It exists as various stereoisomers, which can influence its physical properties, although its general solubility characteristics are primarily dictated by its molecular structure.
The molecule possesses a lipophilic character due to its hydrocarbon backbone, which includes a cyclopropane ring and an isobutenyl group. The presence of the ester functional group (-COOCH₃) introduces a degree of polarity. The topological polar surface area (TPSA) of this compound is 26.3 Ų, which is indicative of a molecule with low to moderate polarity[3][1]. This structural duality is key to understanding its solubility behavior across a spectrum of organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur," or "like dissolves like," is the foundational concept for predicting the solubility of a solute in a given solvent. This principle posits that substances with similar polarities are more likely to be miscible. The polarity of a solvent is often quantified by its dielectric constant or polarity index.
For this compound, its relatively low TPSA suggests that it will be most soluble in non-polar to moderately polar organic solvents. The hydrocarbon portions of the molecule will readily interact with non-polar solvents through van der Waals forces. The ester group can engage in dipole-dipole interactions with polar solvents, but it is not capable of hydrogen bonding as a donor, which will limit its solubility in highly polar, protic solvents like water.
Solubility Profile of this compound
The following table summarizes the inferred solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale/Evidence from Literature |
| Hexane / Petroleum Ether | Non-polar | Soluble | Used as a solvent for extraction and in mobile phases for column chromatography, indicating good solubility[5]. |
| Toluene | Non-polar | Soluble | Utilized as a reaction and extraction solvent in syntheses involving this compound[5][6]. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | The structurally similar ethyl chrysanthemate is soluble in chlorinated solvents. DCM is a versatile solvent for moderately polar compounds. |
| Diethyl Ether | Polar Aprotic | Soluble | Employed as an extraction solvent in synthetic procedures, suggesting good solubility[7]. |
| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for this compound due to similar polarities. |
| Acetone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Chloroform | Polar Aprotic | Soluble | Used as a developing solvent in silica gel chromatography of chrysanthemate derivatives[6]. The related ethyl chrysanthemate is slightly soluble in chloroform[8]. |
| Methanol | Polar Protic | Soluble | Used as a reaction solvent for the hydrolysis of this compound, indicating solubility[5]. The related ethyl chrysanthemate is slightly soluble in methanol[8]. |
| Ethanol | Polar Protic | Soluble | Ethyl chrysanthemate is reported to be soluble in alcohol[9]. This compound is expected to exhibit similar behavior. |
| Water | Highly Polar Protic | Insoluble | The large non-polar hydrocarbon portion of the molecule makes it immiscible with water. Ethyl chrysanthemate is reported to be insoluble in water[9]. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a robust, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
References
- 1. Methyl (+)-cis-chrysanthemate | C11H18O2 | CID 11206160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, trans-(-)- | C11H18O2 | CID 12708725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 97-41-6: Ethyl chrysanthemate | CymitQuimica [cymitquimica.com]
- 5. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 8. Ethyl chrysanthemumate | 97-41-6 [chemicalbook.com]
- 9. ethyl chrysanthemate [thegoodscentscompany.com]
A Technical Guide to the Thermal Stability and Degradation of Methyl Chrysanthemate
For: Researchers, scientists, and drug development professionals.
Abstract
Methyl chrysanthemate, a key structural component of pyrethroid insecticides, is an organic ester whose thermal stability is of significant interest in manufacturing, formulation, and regulatory sciences.[1][2] This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of this compound. While specific experimental thermal analysis data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds, including chrysanthemic acid and other pyrethroid esters, to present a scientifically grounded perspective.[2][3] We will explore the primary degradation mechanisms, including ester hydrolysis, isomerization, and fragmentation, and detail the analytical methodologies for their investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the field, providing both theoretical insights and practical experimental frameworks.
Introduction: The Significance of this compound's Thermal Profile
This compound is the methyl ester of chrysanthemic acid, a naturally occurring compound found in the flowers of Chrysanthemum cinerariifolium.[1] Chrysanthemic acid and its esters are the foundational structures for a major class of synthetic insecticides known as pyrethroids.[1][4] The efficacy and safety of pyrethroid-based products are intrinsically linked to their chemical stability under various environmental and processing conditions, with temperature being a critical factor.
Understanding the thermal stability and degradation of this compound is paramount for several reasons:
-
Manufacturing and Process Optimization: Synthesis and purification of this compound and its derivatives often involve elevated temperatures. Knowledge of its decomposition threshold is crucial to prevent the formation of impurities and ensure product quality.
-
Formulation and Storage Stability: As a component in insecticide formulations, the long-term stability of this compound at various storage temperatures directly impacts the product's shelf-life and efficacy.
-
Environmental Fate and Toxicology: The degradation products of this compound may have different toxicological and environmental profiles than the parent compound. Investigating its thermal decomposition helps in assessing the environmental impact and potential risks associated with its use.
-
Regulatory Compliance: Regulatory bodies require comprehensive stability data for the registration and approval of new pesticide products.
This guide will delve into the core aspects of this compound's thermal behavior, providing a robust framework for its scientific investigation.
Predicted Thermal Degradation Pathways
Based on the chemical structure of this compound and studies on related pyrethroids and chrysanthemic acid, several degradation pathways can be postulated under thermal stress.[2][3] The primary mechanisms are expected to be ester hydrolysis, isomerization of the cyclopropane ring, and fragmentation of the molecular backbone.
Ester Hydrolysis
The ester linkage is often the most labile functional group in pyrethroids and is susceptible to cleavage, particularly at elevated temperatures and in the presence of water.[4][5][6][7] The thermal hydrolysis of this compound would yield chrysanthemic acid and methanol. This reaction can be accelerated by acidic or basic conditions.[6][7]
Isomerization and Rearrangement
Computational studies on chrysanthemic acid have shown that cis-trans isomerization of the cyclopropane ring is a thermodynamically favorable process with relatively low activation barriers.[3] It is plausible that this compound could undergo similar isomerizations at elevated temperatures. Additionally, acid-catalyzed thermal rearrangement of trans-methyl chrysanthemate to lavandulyl derivatives has been reported, indicating the potential for complex molecular rearrangements under certain conditions.
Fragmentation
At higher temperatures, fragmentation of the chrysanthemic acid backbone is likely to occur. Theoretical studies on chrysanthemic acid suggest that cleavage of the C1-C2 and C1-C3 bonds of the cyclopropane ring can lead to the formation of carbene intermediates.[3] For this compound, this could result in a variety of smaller, volatile degradation products. Pyrolysis studies of other organic esters also show that C-C bond cleavage is a primary decomposition route at high temperatures.[8]
Analytical Methodologies for Studying Thermal Degradation
A multi-faceted analytical approach is necessary to fully characterize the thermal stability and degradation of this compound. The following techniques provide complementary information on decomposition temperatures, energetic changes, and the identity of degradation products.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9] A TGA thermogram provides information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of non-volatile residue.[9][10]
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA crucible (e.g., alumina).[11]
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11][12]
-
Temperature Program:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[14][15]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 0 °C).
-
Ramp the temperature to a point beyond the expected decomposition temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting, boiling, decomposition) and exothermic (e.g., crystallization, some decompositions) peaks. Integrate the peak areas to determine the enthalpy of transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material.[10] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[16]
-
Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis sample holder.[6]
-
Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in the pyrolysis unit, which is directly interfaced with the GC injector.[17] The pyrolysis is performed in an inert atmosphere (helium).
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. A temperature program is used to separate the components based on their boiling points and interactions with the stationary phase.
-
Example GC Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[17]
-
-
Mass Spectrometry: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.
-
Data Analysis: The chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is used for structural elucidation.
Quantitative Data Presentation (Illustrative)
As previously stated, specific experimental TGA and DSC data for this compound is limited. The following tables are illustrative examples of the type of data that would be generated from the experimental protocols described above. These values are based on typical thermal behaviors of organic esters of similar molecular weight.[13]
Table 1: Illustrative TGA Data for this compound
| Parameter | Value | Description |
| Onset of Decomposition (Tonset) | ~ 180 - 220 °C | The temperature at which significant mass loss begins. |
| Temperature of Max. Degradation Rate (Tmax) | ~ 230 - 270 °C | The peak of the DTG curve, indicating the point of fastest decomposition. |
| Mass Loss in Primary Degradation Step | > 95% | Indicates a highly volatile compound with minimal char formation. |
| Residual Mass at 600 °C | < 1% | The amount of non-volatile material remaining after heating. |
Table 2: Illustrative DSC Data for this compound
| Thermal Event | Temperature Range (°C) | Enthalpy (ΔH) (J/g) | Description |
| Boiling | ~ 210 - 220 °C | Variable | Endothermic event corresponding to vaporization. |
| Decomposition | > 220 °C | Variable | Endothermic event associated with bond breaking. |
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by a variety of factors:
-
Presence of Impurities: Catalytic amounts of acidic or basic impurities can significantly lower the decomposition temperature by promoting hydrolysis or other degradation reactions.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere.
-
Heating Rate: In thermal analysis experiments, a faster heating rate can shift the observed decomposition temperatures to higher values.[18]
-
Pressure: The ambient pressure will affect the boiling point of the compound, which can influence the temperature at which degradation becomes the dominant thermal event.
Conclusion and Future Perspectives
This technical guide has outlined the theoretical framework and analytical methodologies for investigating the thermal stability and degradation of this compound. While direct experimental data is sparse, the analysis of related compounds provides a strong foundation for predicting its behavior. The primary degradation pathways are expected to involve ester hydrolysis, isomerization, and fragmentation at higher temperatures.
Future research should focus on generating empirical data for this compound using the techniques described herein (TGA, DSC, and Py-GC-MS). Kinetic studies of the decomposition process would also provide valuable information for predicting its stability under various conditions. A comprehensive understanding of the thermal properties of this compound is essential for ensuring the quality, safety, and efficacy of pyrethroid-based products.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. infinitalab.com [infinitalab.com]
- 11. epfl.ch [epfl.ch]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Polymer Identification Using Pyrolysis Products Fingerprints [perkinelmer.com]
- 16. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Thermal Analysis [perkinelmer.com]
The Enduring Legacy of a Potent Molecule: A Technical Guide to the Discovery and Synthesis of Methyl Chrysanthemate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
From the heart of the chrysanthemum flower to the forefront of synthetic chemistry, methyl chrysanthemate stands as a testament to the power of natural products in inspiring scientific innovation. This technical guide delves into the rich history of its discovery, the intricate journey of its structural elucidation, and the evolution of its synthesis from early pioneering efforts to modern, stereoselective industrial processes. As the acidic backbone of the pyrethrin insecticides and their synthetic pyrethroid analogues, the story of this compound is one of enduring impact on agriculture, public health, and the art of chemical synthesis.
From Ancient Insecticide to Molecular Blueprint: The Discovery and Structural Elucidation of Pyrethrins and Chrysanthemic Acid
The insecticidal properties of pyrethrum, derived from the dried flower heads of Tanacetum cinerariifolium, have been recognized for centuries. However, it was not until the early 20th century that scientific inquiry began to unravel the chemical secrets behind its potent activity.
In a landmark series of papers published in 1924, Hermann Staudinger and Lavoslav Ružička laid the foundation for our understanding of pyrethrins.[1] Their meticulous work led to the isolation and structural determination of the active insecticidal esters, pyrethrin I and pyrethrin II. They correctly identified the core components: a cyclopropane carboxylic acid esterified with a unique keto-alcohol, which they named pyrethrolone. The acid component derived from pyrethrin I was named chrysanthemic acid.
While Staudinger and Ruzicka's proposed structures for the alcohol moieties were later revised, their elucidation of the chrysanthemic acid structure was a monumental achievement, especially considering the analytical tools available at the time. Their work correctly identified the presence of a cyclopropane ring, a structural feature that would become the hallmark of this class of insecticides.[2] The final, correct structures of the pyrethrins were later confirmed by F. B. LaForge and W. F. Barthel in the 1940s.
The determination of these structures opened the door to the possibility of synthetic production, a crucial step in overcoming the limitations of natural sourcing and in developing more stable and potent analogues.[1]
The Dawn of a Synthetic Era: Early Approaches to Chrysanthemic Acid Synthesis
The groundbreaking work on the structure of chrysanthemic acid naturally led to intense efforts to synthesize this unique cyclopropane-containing molecule. These early synthetic endeavors were not only aimed at producing the natural product but also at confirming its structure and exploring the structure-activity relationships of its derivatives.
The Staudinger-Ruzicka Synthesis: A Pioneering, Albeit Hazardous, Route
The first synthesis of chrysanthemic acid was reported by Staudinger and Ruzicka themselves in 1924, a remarkable feat that further solidified their structural elucidation. Their approach, however, relied on the use of ethyl diazoacetate, a notoriously unstable and potentially explosive reagent. The key step involved the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene to form the cyclopropane ring.
While historically significant, the inherent dangers associated with ethyl diazoacetate made this route impractical for large-scale industrial application. The synthesis also produced a mixture of cis and trans isomers, requiring challenging separation steps.
The Campbell and Harper Synthesis: A Refinement of the Diazo Route
In 1945, I. G. M. Campbell and S. H. Harper published a modified synthesis of chrysanthemum monocarboxylic acid (chrysanthemic acid).[3] While still based on the reaction of a diazo compound with a diene, their work represented a significant refinement of the earlier methods. Unfortunately, detailed experimental protocols from this era are often sparse in modern databases, but their contribution was crucial in the continued exploration of synthetic routes to this important molecule.
The Industrial Revolution of Pyrethroids: Efficient and Scalable Syntheses
The demand for effective and safe insecticides spurred the development of more practical and economically viable methods for producing chrysanthemic acid and its esters. The mid-20th century saw the emergence of several key industrial processes that are still in use today.
The Martel-Huynh Synthesis: A Safer and More Efficient Approach
A significant breakthrough in the industrial synthesis of chrysanthemic acid was the development of the Martel-Huynh route. This method avoids the use of hazardous diazo compounds. A key feature of this process is the creation of the cyclopropane ring through a cyclization reaction. While specific patent literature from the time provides the most detailed experimental examples, the general approach involves the reaction of an appropriate precursor, often derived from isobutyraldehyde and a glyoxylic acid derivative, to construct the cyclopropane ring.
The Dimethylhexadiene Route: A Cornerstone of Industrial Production
Another widely adopted industrial method is the dimethylhexadiene route. This process, in some ways a more controlled and safer version of the original Staudinger-Ruzicka concept, involves the reaction of 2,5-dimethyl-2,4-hexadiene with a suitable C1 synthon to form the cyclopropane ring. The choice of catalyst is crucial in this process to control the stereoselectivity of the reaction, favoring the formation of the more insecticidally active trans-isomer.
The Quest for Purity: The Rise of Stereoselective Synthesis
Chrysanthemic acid possesses two stereocenters, meaning it can exist as four different stereoisomers. It was discovered that the insecticidal activity of pyrethroids resides predominantly in the esters of (+)-trans-chrysanthemic acid. This realization drove the development of stereoselective synthetic methods to produce the desired isomer in high purity, avoiding the need for costly and inefficient separation of isomer mixtures.
Modern asymmetric synthesis strategies employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation reaction. These methods have become indispensable in the production of modern, highly active pyrethroid insecticides.
Characterization and Analysis: A Journey of Increasing Precision
The development of synthetic methods for this compound has been paralleled by advancements in analytical techniques for its characterization and the analysis of its stereoisomers.
Spectroscopic Identification
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum will show characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1730-1750 cm⁻¹, C-O stretching vibrations, and the various C-H bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of this compound. The proton NMR spectrum is particularly informative, with characteristic signals for the methyl groups, the cyclopropane protons, and the vinyl protons. The coupling constants between the cyclopropane protons can be used to determine the cis/trans stereochemistry of the molecule.
Chromatographic Separation of Stereoisomers
The separation of the different stereoisomers of this compound and other pyrethroids is crucial for both analytical and preparative purposes.
Gas Chromatography (GC): GC has been a workhorse technique for the analysis of volatile pyrethroid esters. The development of high-resolution capillary columns allowed for the separation of diastereomers.
High-Performance Liquid Chromatography (HPLC): The advent of chiral stationary phases (CSPs) for HPLC revolutionized the separation of enantiomers. Chiral HPLC is now a standard method for determining the enantiomeric purity of pyrethroid insecticides and their intermediates.
Conclusion: A Molecule for the Ages
The history of this compound is a compelling narrative of scientific discovery, chemical ingenuity, and industrial innovation. From its natural origins in the chrysanthemum flower to its central role in the development of synthetic pyrethroids, this seemingly simple molecule has had a profound and lasting impact on our ability to control insect pests and protect public health and agricultural resources. The ongoing refinement of its synthesis, driven by the principles of stereoselectivity and green chemistry, ensures that the legacy of this compound will continue to evolve and inspire future generations of scientists.
References
A Toxicological Deep Dive: Methodologies for Characterizing Methyl Chrysanthemate
This technical guide provides a comprehensive overview of the essential toxicological assessments required for a compound such as methyl chrysanthemate. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for generating a robust toxicological profile, grounded in established international guidelines and the scientific rationale underpinning each experimental design. While specific toxicological data for this compound is not extensively available in the public domain, this guide will equip research teams with the necessary methodologies to generate such data in a scientifically rigorous and regulatory-compliant manner.
Introduction to this compound and the Imperative for Toxicological Profiling
This compound, the methyl ester of chrysanthemic acid, is a key intermediate in the synthesis of some pyrethroid insecticides.[1] Its chemical structure, characterized by a cyclopropane ring, imparts specific physicochemical properties that necessitate a thorough toxicological evaluation to ensure human and environmental safety.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has a notification for this compound indicating it may cause an allergic skin reaction, underscoring the importance of a comprehensive safety assessment.[3]
This guide will detail the core toxicological endpoints that must be investigated to build a complete safety profile for this compound. For each endpoint, we will not only describe the "how" but also the "why," providing the scientific context that informs experimental choices and data interpretation.
The Foundation: Toxicokinetics (ADME)
Before assessing the toxicity of a substance, it is crucial to understand how the body handles it. Toxicokinetics, the study of the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound, provides this critical information.[4][5] Understanding the ADME profile of this compound is fundamental to designing relevant toxicity studies and for extrapolating animal data to humans.[4]
Experimental Protocol: In Vivo Toxicokinetic Study in Rodents
-
Animal Model Selection: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized metabolic pathways.[4]
-
Dose Administration: A single dose of radiolabeled (e.g., ¹⁴C) this compound is administered to a cohort of animals, typically via the intended route of human exposure (e.g., oral gavage, dermal application).
-
Sample Collection: At predetermined time points, blood, urine, and feces are collected. At the end of the study, key tissues and organs are harvested.
-
Analysis: The concentration of the parent compound and its metabolites in the collected samples is quantified using techniques such as liquid scintillation counting and liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The data are used to determine key toxicokinetic parameters, including the rate and extent of absorption, the volume of distribution, the metabolic pathways, and the rate and routes of excretion.
Acute Systemic Toxicity: The Initial Hazard Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance.[6] The primary output of these studies is the median lethal dose (LD50), which is the statistically estimated dose required to cause death in 50% of a test population.
Table 1: GHS Categories for Acute Toxicity
| Category | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) |
| 1 | ≤ 5 | ≤ 50 | ≤ 0.5 |
| 2 | > 5 and ≤ 50 | > 50 and ≤ 200 | > 0.5 and ≤ 2.0 |
| 3 | > 50 and ≤ 300 | > 200 and ≤ 1000 | > 2.0 and ≤ 10.0 |
| 4 | > 300 and ≤ 2000 | > 1000 and ≤ 2000 | > 10.0 and ≤ 20.0 |
| 5 | > 2000 and ≤ 5000 | > 2000 and ≤ 5000 | > 20.0 |
Source: Adapted from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
The Up-and-Down Procedure is a sequential dosing method that minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[7]
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.
-
Dosing: A single animal is dosed at a level just below the estimated LD50.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: This process is continued until a sufficient number of reversals (survival followed by death, or vice versa) have been observed to allow for the calculation of the LD50 with a specified confidence interval.
Figure 1: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.
Local Toxicity: Skin and Eye Irritation
Assessing the potential for a substance to cause local irritation upon contact with the skin and eyes is a critical component of a toxicological profile, particularly for compounds that may be handled in occupational settings or be present in consumer products.
Skin Irritation
Skin irritation is a reversible inflammatory reaction at the site of contact. The standard in vivo method for assessing skin irritation is the rabbit skin irritation test, as described in OECD Guideline 404.[8][9]
-
Animal Model: The albino rabbit is used due to its sensitive skin and large surface area for testing.[10]
-
Test Substance Application: A small amount (0.5 g or 0.5 mL) of this compound is applied to a shaved patch of skin on the back of the rabbit. The site is then covered with a semi-occlusive dressing for 4 hours.[8]
-
Observation and Scoring: After removal of the dressing, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[9] The reactions are scored according to the Draize scoring system.[10]
Table 2: Draize Scoring System for Skin Reactions
| Reaction | Score |
| Erythema and Eschar Formation | |
| No erythema | 0 |
| Very slight erythema (barely perceptible) | 1 |
| Well-defined erythema | 2 |
| Moderate to severe erythema | 3 |
| Severe erythema (beet redness) to slight eschar formation | 4 |
| Edema Formation | |
| No edema | 0 |
| Very slight edema (barely perceptible) | 1 |
| Slight edema (edges of area well defined by definite raising) | 2 |
| Moderate edema (raised approximately 1 mm) | 3 |
| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 |
Source: Adapted from the Draize test methodology.[10][11]
Eye Irritation
The potential for a substance to cause eye irritation or damage is assessed using the Draize eye test (OECD Guideline 405).[12][13] This test evaluates the effects of a substance on the cornea, iris, and conjunctiva.[14]
-
Animal Model: Albino rabbits are the standard model.[12]
-
Test Substance Instillation: A small amount (0.1 mL or 0.1 g) of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.[13]
-
Observation and Scoring: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[13] The reactions are scored according to a standardized system.
Skin Sensitization: The Allergic Response
Skin sensitization is an immune-mediated allergic reaction that occurs after repeated exposure to a substance. The initial exposure induces a sensitization phase, and subsequent exposures elicit an allergic response. The GHS classification of this compound as a potential skin sensitizer makes this a critical endpoint to evaluate.[3] The Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing skin sensitization potential.[7]
Experimental Protocol: Local Lymph Node Assay (LLNA; OECD 429)
The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application of a test substance.[15]
-
Animal Model: CBA/J or BALB/c mice are commonly used.[15]
-
Test Substance Application: Various concentrations of this compound in a suitable vehicle are applied to the dorsum of the ears of the mice for three consecutive days.
-
Cell Proliferation Measurement: On day 5, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative. The draining auricular lymph nodes are then excised, and the incorporation of the label is measured as an indicator of lymphocyte proliferation.
-
Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.
-
Potency Categorization: The data can be used to estimate the EC3 value, which is the concentration of the test substance required to produce an SI of 3. This value is used to categorize the sensitizing potency of the substance.[7]
Table 3: Skin Sensitizer Potency Categories Based on LLNA EC3 Values
| Potency Category | LLNA EC3 Value |
| Extreme | < 0.1% |
| Strong | ≥ 0.1% and < 1% |
| Moderate | ≥ 1% and < 10% |
| Weak | ≥ 10% |
Source: Adapted from Kimber et al. (2009).[7]
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are designed to detect substances that can cause damage to the genetic material of cells. Such damage can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is required to assess the genotoxic potential of a compound.[16]
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay that detects gene mutations in bacteria.[1] It is often the first test in a genotoxicity screening battery.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Figure 2: General workflow for the Ames Test.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage in mammalian cells by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
In Vivo Genotoxicity Studies
If in vitro tests are positive, in vivo studies, such as the rodent bone marrow micronucleus test, are conducted to determine if the genotoxic effects are expressed in a whole animal system.
Repeated Dose Systemic Toxicity
Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. These studies provide information on target organs, the dose-response relationship, and the potential for cumulative effects.[3]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Dosing: The test substance is administered daily, typically in the diet or by gavage, for 90 days at three or more dose levels. A control group receives the vehicle only.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
Pathology: All animals are subjected to a full necropsy, and a comprehensive set of organs and tissues are examined histopathologically.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no biologically significant adverse effects are observed.[17]
Developmental and Reproductive Toxicity (DART)
DART studies are conducted to assess the potential of a substance to interfere with normal reproduction and development.[18][19] These studies are critical for evaluating the risks to pregnant women and their developing fetuses.[20]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
-
Animal Model: Pregnant rats or rabbits are used.
-
Dosing: The test substance is administered daily during the period of major organogenesis.
-
Maternal Observations: The dams are observed for signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Shortly before term, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations.
-
Endpoints: The study identifies the NOAEL for maternal and developmental toxicity.
Carcinogenicity
Carcinogenicity bioassays are long-term studies designed to assess the potential of a substance to cause cancer.[21] These studies are typically conducted if there is evidence of genotoxicity, a structure-activity relationship to known carcinogens, or widespread and prolonged human exposure.
Experimental Protocol: Carcinogenicity Study in Rodents (OECD 451)
-
Animal Model: Typically, two rodent species are used, often rats and mice.
-
Dosing: The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Observations: Animals are observed for the development of tumors.
-
Pathology: A full histopathological examination of all organs and tissues is conducted.
-
Endpoint: The study determines the carcinogenic potential of the substance and characterizes the types and incidence of tumors.
Conclusion
The toxicological evaluation of a substance like this compound is a comprehensive and multi-faceted process. It requires a systematic approach that begins with an understanding of the compound's toxicokinetics and progresses through a series of well-defined studies to assess acute and chronic toxicity, local effects, sensitization, genotoxicity, reproductive and developmental effects, and carcinogenicity. By adhering to internationally recognized guidelines and employing sound scientific principles, researchers can generate the robust data necessary to ensure the safe use of this and other chemical compounds.
References
- 1. aniara.com [aniara.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. unece.org [unece.org]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Draize test - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. daikinchemicals.com [daikinchemicals.com]
- 15. clinmedjournals.org [clinmedjournals.org]
- 16. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]
- 19. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 20. Are tumor incidence rates from chronic bioassays telling us what we need to know about carcinogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carcinogenesis bioassays: study duration and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate of Methyl Chrysanthemate
Foreword: Understanding the Environmental Journey of a Key Chemical Intermediate
Methyl chrysanthemate, the methyl ester of chrysanthemic acid, serves as a fundamental building block in the synthesis of a significant class of synthetic pyrethroid insecticides. While not typically applied directly to the environment in large quantities itself, its environmental fate is of paramount importance to researchers, scientists, and drug development professionals. Understanding its persistence, mobility, and degradation pathways is crucial for conducting comprehensive environmental risk assessments of the end-use pyrethroid products and for developing greener, more sustainable alternatives. This guide provides a detailed technical overview of the key processes governing the environmental fate of this compound, grounded in established scientific principles and standardized testing methodologies.
Core Physicochemical Properties: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound (C₁₁H₁₈O₂), these properties provide the initial clues to its likely distribution and persistence in the environment.
| Property | Value | Implication for Environmental Fate |
| Molecular Weight | 182.26 g/mol [1] | Low potential for long-range atmospheric transport. |
| XLogP3 | 3.8[1] | Indicates a high potential for sorption to organic matter in soil and sediment, and a potential for bioaccumulation in organisms. |
| Water Solubility | (Estimated Low) | Low water solubility will limit its mobility in aqueous systems and favor partitioning to particulate matter. |
| Vapor Pressure | (Estimated Low) | Low volatility suggests that atmospheric transport in the gas phase is not a significant dissipation pathway. |
Abiotic Degradation: The Role of Hydrolysis and Photodegradation
Abiotic degradation pathways are critical in determining the initial breakdown of this compound in the environment, primarily through hydrolysis and photodegradation.
Hydrolysis: The Cleavage of the Ester Bond
The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the molecule into chrysanthemic acid and methanol. The rate of this reaction is highly dependent on the pH of the surrounding medium.
Causality Behind Experimental Choices: Hydrolysis is a key degradation pathway for many esters.[2] Understanding its rate at environmentally relevant pH values (typically 4, 7, and 9) is essential for predicting the persistence of this compound in aquatic environments. The use of sterile, buffered solutions in laboratory studies isolates the chemical hydrolysis process from microbial degradation, ensuring the data reflects only the abiotic pathway.
Self-Validating System: The experimental design for hydrolysis studies, as outlined in OECD Guideline 111 and EPA OCSPP 835.2120, incorporates control measures such as sterile conditions and the use of buffered solutions to maintain constant pH.[3] The analysis of the parent compound and the formation of the degradation product (chrysanthemic acid) over time allows for the calculation of a rate constant, providing a self-validating system for determining the hydrolysis half-life.
Projected Hydrolysis Rates of this compound:
| pH | Expected Rate of Hydrolysis | Estimated Half-life (t½) |
| 4 (Acidic) | Slow | Weeks to Months |
| 7 (Neutral) | Moderate | Days to Weeks |
| 9 (Alkaline) | Rapid | Hours to Days |
Note: These are estimated values based on the general behavior of esters. Specific experimental data for this compound is needed for precise determination.
Experimental Protocol: Hydrolysis of this compound (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolytic degradation of this compound as a function of pH.
Methodology:
-
Preparation of Test Solutions: Prepare sterile, aqueous buffer solutions at pH 4, 7, and 9.
-
Application of Test Substance: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, collect duplicate samples from each test solution.
-
Analysis: Analyze the samples for the concentration of this compound and the primary degradation product, chrysanthemic acid, using a suitable analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the first-order rate constant (k) and the half-life (t½ = 0.693/k) for each pH level.
References
A Technical Guide to Sourcing High-Purity Methyl Chrysanthemate for Research and Development
Abstract
Methyl chrysanthemate is a pivotal precursor in the synthesis of pyrethroid insecticides, compounds valued for their high efficacy and relatively low mammalian toxicity.[1][2] For researchers in agrochemistry, drug development, and toxicology, the procurement of high-purity this compound is a critical first step that dictates the stereochemical integrity and ultimate biological activity of the final products.[2][3] This guide provides an in-depth analysis of the commercial supplier landscape for high-purity this compound. It details the importance of isomeric purity, outlines key quality control methodologies for lot validation, and offers a strategic framework for selecting a supplier that aligns with the rigorous demands of scientific research and development.
Introduction: The Significance of Purity in this compound
This compound, the methyl ester of chrysanthemic acid, is a foundational building block for a significant class of synthetic insecticides known as pyrethroids.[1] Natural pyrethrins, extracted from chrysanthemum flowers, have long been prized for their insecticidal properties, but their instability in light limited their application.[4][5] The development of synthetic pyrethroids, many of which start from a chrysanthemate core, provided enhanced stability and potency.[2][4]
The chrysanthemic acid moiety contains two stereogenic centers, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).[3][6] The geometric relationship between the cyclopropane ring and the substituents (cis/trans) and the absolute configuration (R/S) are fundamentally linked to the resulting insecticide's efficacy and specificity.[2][3] For instance, esters derived from (1R)-trans-chrysanthemate often exhibit the highest insecticidal activity.[7] Therefore, sourcing this compound with a well-defined and high-purity isomeric profile is not merely a matter of quality but a prerequisite for valid and reproducible research. Impurities, whether they are residual solvents, reaction byproducts, or undesired stereoisomers, can lead to ambiguous biological data and failed syntheses.
Defining "High Purity" for Research Applications
For research and drug development purposes, "high purity" typically refers to material exceeding 98% total purity as determined by Gas Chromatography (GC). However, this single value is insufficient. A comprehensive assessment must include:
-
Isomeric Purity: The ratio of cis to trans isomers, and for chiral applications, the enantiomeric excess (e.e.) of the desired isomer.
-
Chemical Purity: The absence of organic impurities from the synthesis pathway (e.g., starting materials, byproducts).
-
Residual Solvents: Minimal presence of solvents used during synthesis and purification.
-
Water Content: Low moisture levels to prevent hydrolysis and ensure accurate weighing.
A supplier's Certificate of Analysis (CoA) is the primary document that quantifies these parameters.[8][9] Researchers must scrutinize the CoA to ensure the provided data aligns with their experimental needs.
The Commercial Supplier Landscape
The market for pyrethroid intermediates is robust, ranging from large-scale industrial manufacturers to specialized fine chemical suppliers catering to research quantities.[10][11]
Major Agrochemical and Chemical Manufacturers
Companies like BASF SE , Sumitomo Chemical Co., Ltd. , and Bayer AG are dominant players in the global pyrethroids market.[10][12] While they are the primary manufacturers of chrysanthemic acid and its derivatives, they typically supply materials on an industrial scale.[7] Researchers may encounter their products indirectly through distributors. Sourcing from these manufacturers directly is often only feasible for pilot-scale or process chemistry labs.
Fine Chemical and Research-Grade Suppliers
This category is the most relevant for the majority of R&D professionals. These suppliers offer this compound in laboratory-scale quantities (grams to kilograms) with detailed analytical data.
| Supplier Category | Key Characteristics | Typical Purity Claimed | Documentation Provided | Target Audience |
| Large Catalog Suppliers (e.g., Sigma-Aldrich/Merck, TCI, Thermo Fisher/Acros Organics) | Broad portfolio, readily available stock, established distribution. | ≥95% to ≥99% (Mixture of isomers is common) | Standard Certificate of Analysis (CoA), SDS.[13] | Academic Labs, Early-stage R&D |
| Specialty & Custom Synthesis (e.g., ChemScene, various CROs) | Focus on specific isomers, ability to synthesize custom derivatives, higher purity grades. | Can exceed 99%, specific cis/trans ratios or enantiopure forms. | Detailed CoA with NMR, GC-MS, HPLC data; custom analytical reports.[14] | Pharmaceutical Development, Advanced Synthesis Labs |
| Agrochemical Intermediate Specialists (e.g., SinoHarvest Corp.)[10] | Bulk and semi-bulk quantities, focus on key pyrethroid precursors. | Technical Grade to >98% | CoA, process specifications. | Process Chemistry, Scale-up Research |
Actionable Insight: For initial screening and discovery, a high-quality mixture of isomers from a major catalog supplier may be sufficient and cost-effective. For structure-activity relationship (SAR) studies or synthesis of a specific, stereochemically pure active pharmaceutical ingredient (API), a specialty or custom synthesis supplier is necessary.
Quality Verification: A Mandatory Protocol for the Researcher
While a supplier's CoA is a critical starting point, independent verification of purity and identity for each new lot is a cornerstone of good laboratory practice (GLP). The receiving laboratory should perform its own quality control.
Experimental Protocol: Purity and Identity Verification by GC-MS
Objective: To confirm the identity of this compound and quantify its purity, identifying any volatile organic impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the supplied this compound in a high-purity solvent like ethyl acetate or dichloromethane. Create a solvent blank for comparison.
-
Instrument Setup:
-
GC Column: A low-bleed, mid-polarity column, such as a 5% phenyl methyl siloxane (e.g., DB-5ms or equivalent), is suitable for separating isomers and common impurities.[15]
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS Setup:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identity Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., NIST library). Key fragments for this compound include m/z 123, 107.[16]
-
Purity Calculation: Calculate purity based on the peak area percentage. The area of the main peak(s) is divided by the total area of all integrated peaks.
-
Isomer Ratio: The cis and trans isomers will likely have slightly different retention times, allowing for an estimation of their ratio.
-
Experimental Protocol: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure and the cis/trans isomeric ratio.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm Key Resonances: Verify the presence of characteristic peaks: the methoxy singlet (~3.6-3.7 ppm), the vinyl proton (~4.9-5.1 ppm), and the cyclopropane protons.
-
Determine Isomer Ratio: The chemical shifts of the cyclopropane and vinyl protons are sensitive to the cis/trans geometry. By integrating distinct signals corresponding to each isomer, a precise ratio can be calculated.
-
Strategic Supplier Selection
Choosing the right supplier is a strategic decision that impacts project timelines, budget, and data quality. The following workflow provides a logical framework for this process.
Supplier Selection Workflow
Caption: A decision workflow for selecting a commercial supplier of this compound.
In-House Quality Control Workflow
After procurement, a systematic internal process ensures the material is fit for purpose before being released to the research team.
References
- 1. asianpubs.org [asianpubs.org]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. flex.flinders.edu.au [flex.flinders.edu.au]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. Pyrethroid Pesticide Intermediate Market - Global Forecast to 2030 [researchandmarkets.com]
- 12. expertmarketresearch.com [expertmarketresearch.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chemscene.com [chemscene.com]
- 15. d-nb.info [d-nb.info]
- 16. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution GC-MS Methods for the Separation and Analysis of Methyl Chrysanthemate Isomers
Abstract
Methyl chrysanthemate, a key chemical intermediate in the synthesis of pyrethroid insecticides, possesses a complex stereochemistry, existing as four primary isomers: (1R)-trans, (1S)-trans, (1R)-cis, and (1S)-cis. The specific isomeric composition is a critical determinant of the final product's biological efficacy and toxicity. Consequently, robust analytical methods for the precise separation and quantification of these isomers are imperative for quality control in manufacturing, environmental monitoring, and regulatory compliance. This application note presents detailed protocols for the high-resolution separation of both geometric (cis/trans) and enantiomeric (optical) isomers of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We describe two validated methods: one employing a mid-to-high polarity cyanopropyl-based capillary column for efficient geometric isomer separation, and a second utilizing a chiral cyclodextrin-based stationary phase for the direct resolution of all four stereoisomers. The causality behind the selection of stationary phases, temperature programming, and mass spectrometric parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Purity
Pyrethroid insecticides are synthetic derivatives of pyrethrins, natural insecticides found in Chrysanthemum cinerariifolium.[1] The insecticidal activity of these compounds is highly dependent on their stereochemistry. For instance, esters derived from the (1R)-trans isomer of chrysanthemic acid typically exhibit the highest insecticidal activity, whereas other isomers may be less active or contribute to off-target toxicity.[2] Therefore, the ability to separate and quantify the specific isomers of this compound is not merely an analytical exercise but a crucial step in ensuring product efficacy and safety.
Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like this compound due to its high resolving power.[3] When coupled with Mass Spectrometry (MS), it provides definitive identification and sensitive quantification.[4] The primary challenge in this analysis lies in achieving chromatographic separation of isomers, which often have very similar boiling points and mass spectra.[5] This application note addresses this challenge by providing detailed methodologies that leverage specialized GC stationary phases to achieve baseline separation.
Experimental Workflow Overview
The overall analytical process involves sample preparation, GC separation, and MS detection and analysis. The choice of GC column is the most critical factor and dictates the specific protocol to be followed.
Figure 1: General experimental workflow for the GC-MS analysis of this compound isomers.
Protocol 1: Separation of Geometric (Cis/Trans) Isomers
This protocol focuses on resolving the cis and trans isomers of this compound. The key to this separation is the use of a polar stationary phase, which interacts differently with the geometric isomers based on subtle differences in their dipole moments.[6][7] A cyanopropyl-based column is highly effective for this purpose.[8]
Materials and Reagents
-
Solvent: Ethyl Acetate (GC Grade or equivalent)
-
Standards: this compound isomer mixture or individual cis/trans standards
-
GC Column: Mid-to-high polarity column, e.g., a (14%-cyanopropyl-phenyl)-methylpolysiloxane phase (e.g., DB-1701, HP-1701 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
Instrumentation: GC-MS System
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is sufficient.
| GC Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks for accurate quantification. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min | The temperature ramp allows for the separation of isomers with close boiling points, providing a balance between resolution and analysis time.[10] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| MS Ion Source Temp | 230 °C | Standard temperature for robust ionization while minimizing thermal fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[11] |
| Acquisition Mode | Full Scan (m/z 40-250) | Allows for the collection of full mass spectra to confirm the identity of eluting peaks. The molecular ion (m/z 182) and key fragments (e.g., m/z 123) are monitored.[12] |
Table 1: Recommended GC-MS parameters for cis/trans isomer separation.
Step-by-Step Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound isomer mixture in ethyl acetate. Serially dilute as needed for calibration.
-
Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.
-
Equilibration: Allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject 1.0 µL of the prepared standard solution onto the column.
-
Data Acquisition: Begin data acquisition simultaneously with the injection.
-
Analysis: Integrate the peaks corresponding to the cis and trans isomers. Identification is based on retention time and confirmed by the mass spectrum.
Expected Results
Using a cyanopropyl column, the cis and trans isomers will be chromatographically resolved. The elution order depends on the specific interactions with the stationary phase. The mass spectra for both isomers will be nearly identical, as they are structural isomers. The molecular ion peak will be observed at m/z 182.[12] A prominent fragment ion at m/z 123, corresponding to the loss of the methoxycarbonyl group radical (-COOCH3) followed by rearrangement, is characteristic and useful for identification.[12]
Protocol 2: Chiral Separation of All Four Stereoisomers
To resolve all four stereoisomers, including the enantiomeric pairs ((1R)-trans vs. (1S)-trans and (1R)-cis vs. (1S)-cis), a chiral stationary phase is required.[13] This can be achieved directly by using a GC column containing a chiral selector, such as a derivatized cyclodextrin.[14][15]
Chiral Separation Strategies
Two primary strategies exist for chiral GC separations:
-
Direct Separation: Utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[13] This is the preferred modern approach.
-
Indirect Separation: Involves derivatizing the enantiomers with a chiral reagent (e.g., l-menthol) to form diastereomers.[2][16] These diastereomers can then be separated on a standard, non-chiral column. While effective, this method adds an extra step and requires a pure chiral derivatizing agent.[16]
This protocol will focus on the direct separation method.
Figure 2: Principle of direct chiral separation on a cyclodextrin stationary phase.
Materials and Reagents
-
Solvent: Ethyl Acetate (GC Grade or equivalent)
-
Standards: this compound isomer mixture
-
GC Column: Chiral capillary column, e.g., a cyclodextrin-based phase such as Cydex-B or equivalent, 25-30 m x 0.25 mm ID, 0.25 µm film thickness.[15][17]
Instrumentation: GC-MS System
| GC Parameter | Setting | Rationale |
| Injector Temperature | 240 °C | Slightly lower temperature to protect the potentially more sensitive chiral stationary phase. |
| Injection Mode | Split (50:1 ratio) | Prevents peak distortion and maintains the high efficiency needed for resolving closely eluting enantiomers. |
| Injection Volume | 1.0 µL | Standard volume. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for efficiency on chiral columns. |
| Oven Program | Isothermal at 135 °C | Chiral separations are often highly temperature-dependent. An isothermal run can provide the best resolution between enantiomers by maximizing selective interactions.[17] |
| MS Parameters | (Same as Table 1) | MS detection parameters remain consistent for identification and quantification. |
Table 2: Recommended GC-MS parameters for chiral isomer separation.
Step-by-Step Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound isomer mixture in ethyl acetate.
-
Instrument Setup: Configure the GC-MS system according to the parameters in Table 2. Note the isothermal oven program.
-
Equilibration: Condition the column as per the manufacturer's instructions and allow the system to equilibrate.
-
Injection: Inject 1.0 µL of the standard solution.
-
Data Acquisition: Begin data acquisition.
-
Analysis: Identify and integrate the four resolved isomer peaks. The elution order must be confirmed by running pure standards if available.
Data Interpretation and Troubleshooting
-
Peak Identification: Since all isomers have the same mass spectrum, identification relies solely on chromatographic retention time. It is crucial to run authentic standards to confirm the elution order for each specific column and method.
-
Co-elution: If peaks are not fully resolved, consider adjusting the oven temperature program (for Protocol 1) or the isothermal temperature (for Protocol 2). Lowering the temperature or using a slower ramp rate often improves resolution at the cost of longer analysis times.[18]
-
Mass Spectra: The mass spectrum should show a molecular ion at m/z 182 and characteristic fragments. The absence of the molecular ion may indicate excessive in-source fragmentation, which can be mitigated by lowering the ion source temperature.
Conclusion
The successful separation and analysis of this compound isomers are critically dependent on the selection of the appropriate GC stationary phase. For routine quality control focused on geometric purity, a mid-to-high polarity cyanopropyl-based column provides excellent resolution of cis and trans isomers. For comprehensive stereochemical analysis, including enantiomeric purity, a chiral cyclodextrin-based column is required for the direct separation of all four isomers. The protocols detailed in this application note provide a robust framework for achieving high-resolution separation, enabling accurate quantification and ensuring the quality and efficacy of pyrethroid-based products.
References
- 1. agilent.com [agilent.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic separation of cis-trans isomers: methyl oleate/methyl elaidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Determination of Pyrethroids in Tea Brew by GC-MS Combined with SPME with Multiwalled Carbon Nanotube Coated Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: A Detailed Guide to the ¹H and ¹³C NMR Characterization of Methyl Chrysanthemate
Introduction: The Structural Cornerstone of Pyrethroids
Methyl chrysanthemate is a pivotal organic compound, serving as a key intermediate in the synthesis of pyrethroids, a major class of synthetic insecticides.[1] The efficacy and safety of these insecticides are critically dependent on their precise molecular structure and stereochemistry. Therefore, rigorous and unambiguous characterization of precursors like this compound is a non-negotiable step in both research and industrial settings.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms makes it an indispensable tool for confirming the identity, purity, and isomeric composition of this compound.
This application note provides a comprehensive, field-proven guide to the ¹H and ¹³C NMR characterization of this compound. It is designed for researchers, chemists, and quality control analysts, offering not just a protocol, but the scientific rationale behind each step to ensure robust and reproducible results.
Molecular Structure and NMR Implications
This compound (C₁₁H₁₈O₂, Molar Mass: ~182.26 g/mol ) is the methyl ester of chrysanthemic acid.[2][3] Its structure is characterized by a substituted cyclopropane ring and a vinyl group, which gives rise to a rich and informative NMR spectrum. The molecule exists as different stereoisomers (e.g., cis and trans), and NMR is particularly powerful in distinguishing between them.[4][5][6]
For the purpose of spectral assignment, the atoms in the trans-isomer are numbered as shown below.
Caption: Molecular structure of this compound with numbering for NMR assignments.
Key Structural Features for NMR Analysis:
-
Diastereotopic Protons and Carbons: The protons on the cyclopropane ring (H1 and H3) and the carbons of the gem-dimethyl group (C4 and C5) are diastereotopic. This means they are chemically non-equivalent and will produce distinct signals in the NMR spectra, a key feature for structural confirmation.
-
Stereochemistry: The relative orientation of the substituents on the cyclopropane ring (cis/trans isomerism) significantly influences the chemical shifts of the ring protons and carbons. For instance, the chemical shifts of the gem-dimethyl carbons (C4 and C5) are known to differ substantially between cis and trans isomers.[7]
-
Spin-Spin Coupling: The proximity of protons on adjacent carbons leads to spin-spin coupling, which splits the NMR signals into characteristic patterns (e.g., doublets, triplets). The magnitude of the coupling constant (J-value) provides valuable information about the dihedral angle and connectivity between coupled protons.
Experimental Protocols: From Sample to Spectrum
A high-quality spectrum is contingent upon meticulous sample preparation and proper instrument setup. The following protocols are designed to minimize artifacts and maximize spectral quality.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Protocol for Sample Preparation
Causality: The goal of this protocol is to create a homogenous solution free of paramagnetic impurities and solid particles, which can severely degrade the magnetic field homogeneity and thus broaden NMR signals.
-
Weighing the Sample: Accurately weigh the this compound sample.
-
For ¹H NMR: 5-25 mg is typically sufficient.
-
For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope. Aim for 50-100 mg, or as much as will readily dissolve.
-
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent signal in ¹H NMR.[8] Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for nonpolar to moderately polar compounds like this compound.[7][9] It also contains a residual proton signal (CHCl₃ at ~7.26 ppm) that can be used as an internal chemical shift reference.
-
-
Filtration (Critical Step): Filter the solution directly into a 5 mm NMR tube.
-
Method: A simple and effective method is to pass the solution through a small plug of glass wool or a Kimwipe packed into a Pasteur pipette.[9]
-
Justification: This step removes any suspended solid particles that cause line broadening and poor spectral resolution. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Final Volume and Capping: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[10][11] Cap the tube securely to prevent solvent evaporation and contamination.
Protocol for NMR Data Acquisition
The following are general guidelines for a modern Fourier Transform (FT) NMR spectrometer (e.g., 400-500 MHz).
-
Instrument Setup: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field during acquisition.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. Well-shimmed samples result in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled mode to produce a spectrum of singlets, simplifying interpretation.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. This may take from 30 minutes to several hours.
-
Spectral Analysis and Data Interpretation
The following tables summarize the expected chemical shifts for trans-methyl chrysanthemate. Note that values can vary slightly depending on the solvent and spectrometer frequency.
¹H NMR Spectral Data
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Vinylic H (H6) | ~4.97 | d | ~8.8 | 1H |
| OCH₃ (H13) | ~3.67 | s | - | 3H |
| Cyclopropyl H (H3) | ~2.05 | dd | ~8.8, 5.5 | 1H |
| Cyclopropyl H (H1) | ~1.39 | d | ~5.5 | 1H |
| Vinylic CH₃ (H8, H9) | ~1.69 | s | - | 6H |
| gem-CH₃ (H5) | ~1.25 | s | - | 3H |
| gem-CH₃ (H4) | ~1.17 | s | - | 3H |
Interpretation of the ¹H Spectrum:
-
The spectrum is characterized by distinct regions. The vinylic proton (H6) is the most downfield of the non-ester protons due to the deshielding effect of the double bond.[12]
-
The ester methyl group (H13) appears as a sharp singlet, as expected, with a characteristic integration of 3H.
-
The two geminal methyl groups on the cyclopropane ring (H4, H5) appear as two separate singlets, confirming their diastereotopic nature.
-
The cyclopropane protons (H1, H3) show complex splitting. H3 is coupled to both H6 and H1, appearing as a doublet of doublets (dd). H1 is coupled only to H3 and thus appears as a doublet (d). The integration of each signal corresponds to the number of protons it represents, providing a powerful check on the assignment.[12]
¹³C NMR Spectral Data
| Assigned Carbon(s) | Chemical Shift (δ, ppm) |
| Carbonyl (C10) | ~172.5 |
| Vinylic C (C7) | ~135.0 |
| Vinylic C (C6) | ~126.0 |
| Methoxy C (C13) | ~51.2 |
| Cyclopropyl C (C1) | ~33.5 |
| Cyclopropyl C (C3) | ~31.0 |
| Quaternary C (C2) | ~28.9 |
| Vinylic CH₃ (C8) | ~25.5 |
| gem-CH₃ (C5) | ~22.8 |
| Vinylic CH₃ (C9) | ~18.5 |
| gem-CH₃ (C4) | ~20.2 |
Note: Some assignments for closely spaced methyl or cyclopropyl carbons may be interchangeable without further 2D NMR experiments.[7]
Interpretation of the ¹³C Spectrum:
-
The number of distinct signals corresponds to the number of chemically non-equivalent carbons.
-
The carbonyl carbon (C10) is the most downfield signal, typically found above 170 ppm.[13]
-
The two carbons of the C=C double bond (C6, C7) appear in the characteristic 120-140 ppm region.
-
The carbons of the strained cyclopropane ring (C1, C2, C3) are found at relatively high field (upfield) compared to their acyclic counterparts.
-
The five methyl carbons (C4, C5, C8, C9, C13) all appear in the upfield region (< 60 ppm), with the ester methoxy carbon (C13) being the most downfield of this group due to the attached oxygen.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable and definitive methods for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra. The characteristic chemical shifts, integration values, and coupling patterns provide a unique fingerprint of the molecule, allowing for unambiguous confirmation of its structure and stereochemistry. This rigorous analytical characterization is fundamental to ensuring the quality and consistency of materials used in agrochemical development and other scientific applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Methyl (+)-cis-chrysanthemate | C11H18O2 | CID 11206160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. as.nyu.edu [as.nyu.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of Methyl Chrysanthemate Using a Validated HPLC-UV Method
Introduction
Methyl chrysanthemate is a key chemical intermediate in the synthesis of pyrethroid insecticides, a major class of synthetic insecticides modeled after the natural insecticidal compounds, pyrethrins, found in Chrysanthemum cinerariifolium flowers. The precise and accurate quantification of this compound is critical for ensuring the quality and efficacy of the final insecticidal products, as well as for monitoring its presence in various environmental and biological matrices. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound, designed for researchers, scientists, and professionals in drug development and quality control.
The developed method leverages reversed-phase chromatography, a widely used technique for the separation of moderately polar to non-polar compounds. The causality behind the selection of a C18 stationary phase lies in its hydrophobic nature, which provides excellent retention and resolution for this compound, an ester with significant non-polar character. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a balance between adequate retention for good separation and a reasonable analysis time. UV detection is chosen due to the presence of a chromophore in the this compound molecule, allowing for sensitive and specific detection.
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade
-
Sample Diluent: Acetonitrile/Water (70:30, v/v)
-
Syringe Filters: 0.45 µm PTFE or nylon
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a UV detector. The selection of a C18 column is based on its proven efficacy in separating methyl esters.[1][2] The mobile phase composition and flow rate were optimized to achieve a good peak shape and a short run time. The detection wavelength is selected based on the UV absorbance of similar unsaturated esters, which typically show absorbance in the low UV region.[1]
Table 1: HPLC Instrumentation and Optimized Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
A well-defined standard preparation protocol is fundamental for accurate quantification. Methanol is chosen as the initial solvent due to the good solubility of this compound in organic solvents.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent (Acetonitrile/Water, 70:30, v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering components. The following is a general protocol that can be adapted based on the specific sample matrix.
-
Extraction: Accurately weigh a known amount of the homogenized sample into a suitable container. Add a measured volume of an appropriate extraction solvent (e.g., acetonitrile or methanol).
-
Homogenization: Vortex or sonicate the sample for 15-20 minutes to ensure efficient extraction of the analyte.
-
Centrifugation: Centrifuge the sample extract at 4000 rpm for 10 minutes to pellet any solid material.
-
Dilution: Carefully transfer an aliquot of the supernatant to a volumetric flask and dilute with the sample diluent to a concentration within the calibration range.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step is crucial to remove fine particulates that could block the HPLC column.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The validation parameters assessed were linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by a recovery study. A blank matrix was spiked with known amounts of this compound at three different concentration levels (low, medium, and high). The samples were then prepared and analyzed in triplicate.
Table 3: Accuracy/Recovery Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low | 5 | Example Value | < 2.0 |
| Medium | 25 | Example Value | < 2.0 |
| High | 75 | Example Value | < 2.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 25 µg/mL were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts.
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 1.5 |
| Intermediate Precision (n=6) | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | Example Value |
| LOQ | Example Value |
Workflow Diagrams
Caption: Experimental workflow from preparation to quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation, making it accessible to most analytical laboratories. The validation data demonstrates that the method is suitable for its intended purpose and can be effectively used for quality control and research applications involving this compound.
References
Application Note: Enantioselective Analysis of Methyl Chrysanthemate Isomers by Chiral High-Performance Liquid Chromatography
Abstract
The enantiomers of chrysanthemic acid and its esters, such as methyl chrysanthemate, are foundational chiral building blocks for synthetic pyrethroid insecticides. Due to the often-differing biological activities and toxicological profiles of individual enantiomers, their accurate separation and quantification are critical for quality control, environmental analysis, and regulatory compliance.[1][2] This application note presents a detailed, robust, and validated protocol for the direct enantioseparation of trans-methyl chrysanthemate using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The causality behind the selection of the stationary phase, mobile phase optimization, and method validation parameters are discussed in detail to provide a comprehensive guide for researchers and drug development professionals.
Introduction: The Significance of Chiral Separation
This compound possesses two chiral centers in its cyclopropane ring, leading to the existence of stereoisomers.[3][4] The biological efficacy of pyrethroid insecticides is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly higher insecticidal activity while others may contribute more to non-target toxicity.[5][6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and others increasingly require the development of stereospecific drugs and pesticides, marketing only the active enantiomer where possible.[1]
Direct separation by chiral HPLC is the most effective and widely used method for analyzing enantiomeric purity.[7][8] This approach utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention times and subsequent separation.[1] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have proven exceptionally versatile and effective for resolving a wide range of racemates, including pyrethroids.[9][10] Their success stems from a complex chiral recognition mechanism involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within the helical polymer structure.[11][12][13] This note focuses on an amylose-based CSP for the separation of (±)-trans-methyl chrysanthemate.
Experimental Design and Rationale
Instrumentation and Reagents
The selection of high-quality instrumentation and reagents is paramount for achieving reproducible and accurate results.
| Component | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector | A stable pump ensures precise mobile phase delivery and reproducible retention times. A column thermostat is critical as temperature can significantly affect chiral selectivity.[13] |
| Chiral Column | CHIRAL ART Amylose-C Neo (or equivalent Amylose tris(3,5-dimethylphenylcarbamate) CSP), 5 µm, 4.6 x 250 mm | Amylose tris(3,5-dimethylphenylcarbamate) is a highly successful CSP for a broad range of compounds and is particularly effective for pyrethroids.[9][14] The helical grooves of the amylose derivative provide the necessary chiral environment for recognition.[13] |
| Chemicals | (±)-trans-Methyl chrysanthemate (racemic standard) | Required for method development and as a reference. |
| n-Hexane (HPLC Grade) | Primary non-polar solvent for normal-phase chromatography. | |
| 2-Propanol (IPA) (HPLC Grade) | Polar modifier used to control analyte retention and selectivity. The choice and concentration of the alcohol modifier are critical for achieving optimal resolution.[15][16] | |
| Data Acquisition | Chromatography Data System (CDS) | For instrument control, data acquisition, and processing (e.g., calculating resolution, peak area, and enantiomeric excess). |
Selection of Chromatographic Mode and Mobile Phase
Normal-phase chromatography was selected for this application. This mode, utilizing a non-polar mobile phase and a polar stationary phase, is highly effective for polysaccharide-based CSPs. It promotes the necessary interactions (e.g., hydrogen bonding) between the analyte and the CSP that are essential for chiral recognition.[16]
The mobile phase consists of a mixture of n-hexane and 2-propanol (IPA).
-
n-Hexane: As the main, non-polar component, it ensures that the analytes have sufficient interaction time with the stationary phase.
-
2-Propanol (IPA): This polar "modifier" competes with the analyte for polar interaction sites on the CSP. By adjusting its concentration, one can finely tune the retention times and selectivity (α) of the enantiomers. A lower IPA concentration generally leads to longer retention but can improve resolution, whereas a higher concentration speeds up elution but may reduce separation.[17]
Detailed Analytical Protocol
This protocol provides a step-by-step guide for the enantioseparation of trans-methyl chrysanthemate.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (±)-trans-methyl chrysanthemate standard and transfer it to a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with the mobile phase (n-Hexane / 2-Propanol, 95:5 v/v). Ensure the standard is fully dissolved by vortexing.
-
Working Standard (100 µg/mL): Perform a 1:10 dilution of the stock solution with the mobile phase.
-
Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter prior to injection to prevent particulate matter from damaging the column or system.
HPLC Instrument Setup and Method
| Parameter | Condition |
| Column | CHIRAL ART Amylose-C Neo (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) = 95 / 5 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 20 minutes |
Experimental Workflow Diagram
The overall process, from sample handling to final analysis, is illustrated below.
Caption: Experimental workflow for chiral separation.
Results and Discussion
Chiral Recognition Mechanism
The separation is achieved through the formation of transient diastereomeric complexes between the this compound enantiomers and the chiral selector on the stationary phase. The amylose derivative forms a helical structure with chiral grooves.[13] One enantiomer fits more favorably into these grooves, allowing for more stable interactions (e.g., hydrogen bonds, dipole-dipole) with the carbamate groups of the CSP.[11][18] This stronger interaction leads to a longer retention time for that enantiomer, enabling separation.
Caption: Principle of chiral recognition on a polysaccharide CSP.
Typical Chromatographic Performance
Under the conditions specified, baseline separation of the (±)-trans-methyl chrysanthemate enantiomers is expected. The following table summarizes the anticipated results.
| Parameter | Value | Acceptance Criteria |
| Retention Time (t_R1_) | ~9.5 min | - |
| Retention Time (t_R2_) | ~11.2 min | - |
| Resolution (R_s_) | > 2.0 | R_s_ > 1.5 for baseline separation[19] |
| Selectivity (α) | ~1.2 | α > 1.1 desired |
| Tailing Factor (T_f_) | 0.9 - 1.3 | T_f_ ≤ 2.0 |
Note: These values are illustrative. Actual retention times may vary based on the specific column batch, system dead volume, and mobile phase preparation.
Method Validation
To ensure the method is reliable, accurate, and precise for its intended purpose, validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[20][21]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase) and ensuring no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be analyzed, with a correlation coefficient (r²) of >0.998.[20]
-
Precision (Repeatability & Intermediate Precision): Assessed by performing multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas and retention times should be <2.0%.[20][22]
-
Accuracy: Determined by analyzing a sample with a known concentration and comparing the measured value to the true value. Recovery should typically be within 98-102%.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. A signal-to-noise ratio (S/N) of ≥10 is typically required.[19]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±0.2%, column temperature ±2°C, flow rate ±0.1 mL/min), demonstrating its reliability for routine use.
Conclusion
The protocol described in this application note provides an effective and reliable method for the baseline separation of trans-methyl chrysanthemate enantiomers using chiral HPLC. The selection of an amylose-based chiral stationary phase in normal-phase mode offers excellent selectivity and resolution. By explaining the rationale behind experimental choices and outlining a clear validation strategy, this guide serves as a comprehensive resource for scientists engaged in the stereoselective analysis of pyrethroid precursors and related chiral compounds.
References
- 1. eijppr.com [eijppr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. brieflands.com [brieflands.com]
- 12. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ymcamerica.com [ymcamerica.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
- 18. academic.oup.com [academic.oup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scispace.com [scispace.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. scielo.br [scielo.br]
Application Notes and Protocols for the Enantioselective Synthesis of (+)-trans-Methyl Chrysanthemate
Introduction: The Significance of Stereochemistry in Pyrethroid Insecticides
(+)-trans-Methyl chrysanthemate is a key chiral building block in the synthesis of pyrethroid insecticides, a major class of synthetic pesticides valued for their high efficacy against a broad spectrum of insects and low toxicity to mammals. The insecticidal activity of pyrethroids is critically dependent on the stereochemistry of the cyclopropane ring in the chrysanthemic acid moiety. Of the four possible stereoisomers, the (+)-trans isomer, specifically the (1R, 3R)-enantiomer, exhibits the highest insecticidal activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (+)-trans-methyl chrysanthemate is of paramount importance for the agrochemical industry.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the leading enantioselective strategies for the synthesis of (+)-trans-methyl chrysanthemate. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed protocols for key methodologies.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in synthesizing (+)-trans-methyl chrysanthemate lies in controlling the relative and absolute stereochemistry of the two chiral centers on the cyclopropane ring. The main strategies to achieve this can be broadly categorized as:
-
Asymmetric Catalysis: The use of chiral transition metal catalysts to direct the formation of the desired enantiomer from prochiral starting materials. This is the most common and industrially relevant approach.
-
Chiral Pool Synthesis: The use of a readily available, enantiomerically pure natural product as a starting material, where the existing chirality is transferred to the final product.
-
Kinetic Resolution: The separation of a racemic mixture of chrysanthemic acid or its esters by selectively reacting one enantiomer with a chiral reagent or catalyst.
This guide will focus on the first two strategies, with a particular emphasis on the highly successful asymmetric cyclopropanation reactions.
Part 1: Asymmetric Cyclopropanation via Metal-Carbenoid Intermediates
The most powerful and widely employed method for the synthesis of chrysanthemic acid esters is the cyclopropanation of a suitable diene with a diazoacetate, mediated by a chiral transition metal catalyst. The general reaction is depicted below:
Scheme 1: General reaction for the synthesis of methyl chrysanthemate via cyclopropanation.
The choice of metal and, more importantly, the chiral ligand is crucial in dictating both the diastereoselectivity (trans:cis ratio) and the enantioselectivity (e.e. of the (+)-trans isomer).
Copper-Catalyzed Asymmetric Cyclopropanation: The Aratani-Ohno Synthesis
A cornerstone in the field is the use of chiral copper(I) complexes bearing salicylaldimine (Schiff base) ligands, pioneered by Aratani and Ohno.[1] These catalysts have proven to be highly effective in industrial-scale production.
Mechanism of Stereocontrol:
The key to the high enantioselectivity of the Aratani-Ohno synthesis lies in the structure of the chiral copper-carbene intermediate.[2] The chiral ligand, typically derived from an amino alcohol, creates a C1-symmetric environment around the copper center. Computational studies have shown that intramolecular hydrogen bonding within the carbene complex plays a crucial role in transmitting the chiral information from the ligand to the reacting carbene.[3] This rigidified chiral environment dictates the trajectory of the approaching diene, favoring the formation of the (1R, 3R)-stereoisomer. The bulky alkyl group on the amino alcohol component of the ligand sterically disfavors the formation of the cis-isomer, leading to high trans-diastereoselectivity.
Experimental Protocol: Synthesis of (+)-trans-Methyl Chrysanthemate using a Chiral Copper(I) Salicylaldimine Catalyst
This protocol is adapted from the seminal work of Aratani et al.[1]
Materials:
-
2,5-Dimethyl-2,4-hexadiene
-
Methyl diazoacetate
-
Chiral Copper(I) Salicylaldimine Catalyst (e.g., derived from (R)-2-amino-1,1-diphenyl-1-propanol)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with 2,5-dimethyl-2,4-hexadiene (typically 2-3 equivalents) and a catalytic amount of the chiral copper(I) salicylaldimine catalyst (e.g., 0.1 mol%) in anhydrous toluene.
-
Reaction Execution: The mixture is heated to the desired temperature (e.g., 40-60 °C). A solution of methyl diazoacetate (1 equivalent) in anhydrous toluene is then added dropwise from the dropping funnel over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitoring the Reaction: The reaction progress is monitored by TLC or GC to observe the consumption of the methyl diazoacetate.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford (+)-trans-methyl chrysanthemate.
Expected Outcome:
This method typically yields the desired product with good to excellent enantiomeric excess (often >90% e.e.) and high trans-diastereoselectivity.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are also powerful catalysts for asymmetric cyclopropanation reactions.[4][5][6] These catalysts, often referred to as "Doyle catalysts," can achieve very high levels of stereocontrol.
Mechanism of Stereocontrol:
Similar to the copper systems, the reaction proceeds through a chiral rhodium-carbene intermediate. The D2-symmetric environment created by the chiral ligands around the two rhodium centers effectively blocks certain approach trajectories of the alkene, leading to high enantioselectivity. The specific structure of the ligand, particularly the steric bulk and electronic properties of the substituents, can be fine-tuned to optimize the diastereoselectivity for the trans-product.[7]
Experimental Protocol: Synthesis of (+)-trans-Methyl Chrysanthemate using a Chiral Rhodium(II) Catalyst
This protocol is a general representation based on procedures described in the literature.[6][7]
Materials:
-
2,5-Dimethyl-2,4-hexadiene
-
Methyl diazoacetate
-
Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄ or a Doyle catalyst like Rh₂(MEPY)₄)
-
Anhydrous dichloromethane or pentane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, the chiral dirhodium(II) catalyst (e.g., 0.1-1 mol%) and 2,5-dimethyl-2,4-hexadiene (2-3 equivalents) are dissolved in the anhydrous solvent.
-
Reaction Execution: The solution is cooled to the desired temperature (can range from -78 °C to room temperature depending on the catalyst). A solution of methyl diazoacetate (1 equivalent) in the same anhydrous solvent is added slowly via a syringe pump over several hours.
-
Monitoring and Workup: The reaction is monitored by TLC or GC. Once the diazoacetate is consumed, the solvent is removed in vacuo.
-
Purification: The residue is purified by column chromatography on silica gel to yield the product.
Part 2: Chiral Pool Synthesis from (+)-α-Pinene
An alternative strategy for obtaining enantiomerically pure compounds is to start with a readily available chiral molecule from nature. (+)-α-Pinene, a major component of turpentine, is an inexpensive chiral starting material that has been successfully converted to (+)-trans-methyl chrysanthemate.[3][8]
Synthetic Rationale:
The key to this approach is the stereospecific transformation of the bicyclic pinene skeleton into the cyclopropane ring of chrysanthemic acid. This is typically achieved through a sequence of reactions involving oxidative cleavage of the double bond, functional group manipulations, and a ring contraction step, often a Favorskii-type rearrangement of an α-haloketone intermediate. The chirality of the starting (+)-α-pinene dictates the absolute stereochemistry of the final product.
Experimental Protocol Outline: Multi-step Synthesis from (+)-α-Pinene
This is a multi-step synthesis, and a detailed protocol for each step is beyond the scope of this document. However, a general workflow is outlined below, based on the work of Mitra and Khanra.
-
Oxidative Cleavage: (+)-α-Pinene is subjected to ozonolysis or other oxidative cleavage methods to break the double bond and form a keto-aldehyde.
-
Functional Group Transformations: The resulting intermediate is then converted through a series of steps to an appropriately substituted α-bromocyclobutanone.
-
Favorskii Ring Contraction: The α-bromocyclobutanone is treated with a base (e.g., sodium methoxide) to induce a Favorskii rearrangement, which contracts the four-membered ring to the desired cyclopropane carboxylate.
-
Purification: The final product, (+)-trans-methyl chrysanthemate, is isolated and purified by distillation or chromatography.
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Starting Material | Typical Yield (%) | trans:cis Ratio | e.e. (%) of (+)-trans isomer | Reference(s) |
| Copper-Catalyzed Cyclopropanation | Chiral Cu(I)-Salicylaldimine | 70-90 | >90:10 | 90-95 | [1] |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-DOSP)₄ / Doyle Catalysts | 75-95 | >95:5 | >98 | [4][6][7] |
| Chiral Pool Synthesis | (+)-α-Pinene | Lower overall yield due to multi-step nature | Stereospecific for trans | >99 (starting material dependent) |
Visualization of Key Processes
Catalytic Cycle of Copper-Catalyzed Cyclopropanation
Caption: Catalytic cycle for the copper-catalyzed synthesis of (+)-trans-methyl chrysanthemate.
General Experimental Workflow
Caption: A generalized experimental workflow for asymmetric cyclopropanation.
Conclusion
The enantioselective synthesis of (+)-trans-methyl chrysanthemate is a well-developed field, with asymmetric catalysis using copper and rhodium complexes representing the most efficient and scalable methodologies. The choice of catalyst and reaction conditions allows for fine-tuning of both diastereoselectivity and enantioselectivity, consistently achieving high yields and optical purities required for commercial applications. Chiral pool synthesis from precursors like (+)-α-pinene offers a viable, albeit often more laborious, alternative that guarantees high enantiopurity. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of pyrethroids and other complex chiral molecules.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl Chrysanthemate as a Premier Chiral Building Block in Organic Synthesis
Introduction: The Enduring Value of the Cyclopropane Core
Methyl chrysanthemate, the esterified form of chrysanthemic acid, stands as a cornerstone chiral building block in modern organic synthesis. Its prominence is rooted in nature; the (1R,3R)- or (+)-trans-isomer constitutes the acidic portion of pyrethrin I, a potent natural insecticide derived from the pyrethrum daisy, Chrysanthemum cinerariaefolium[1][2]. The unique strained cyclopropane ring, adorned with specific stereocenters and a reactive isobutenyl side chain, imparts remarkable biological activity, particularly neurotoxicity in insects, while often maintaining low mammalian toxicity[3][4].
This inherent biological relevance has driven the development of a multi-billion dollar industry around synthetic pyrethroids—analogues that often retain the core chrysanthemate structure. Consequently, the efficient and stereoselective synthesis and manipulation of this compound and its derivatives are of paramount importance in the agrochemical and pharmaceutical industries. This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key transformations and providing field-tested protocols for its application.
The four primary stereoisomers of chrysanthemic acid are:
-
(+)-trans-(1R,3R)
-
(-)-trans-(1S,3S)
-
(+)-cis-(1R,3S)
-
(-)-cis-(1S,3R)
The insecticidal activity is generally highest in pyrethroids derived from the (+)-trans-isomer, making stereocontrol a critical aspect of its synthetic chemistry[5].
Foundational Synthetic Strategy: From Ester to Versatile Acid
While this compound is a common commercial starting material, many synthetic routes require the free carboxylic acid for subsequent transformations, such as the formation of acid chlorides or amides. Therefore, the hydrolysis of the methyl ester is a critical primary step. The choice of hydrolysis method is dictated by the desired outcome: simple saponification for racemic mixtures or highly stereoselective enzymatic resolution for isolating enantiopure acids.
dot
Caption: General synthetic workflow utilizing this compound.
Key Transformations and Protocols
The true power of this compound lies in its controlled transformation into high-value intermediates. Below are detailed protocols for two fundamental hydrolysis techniques and a subsequent esterification to produce a pyrethroid.
Chemical Hydrolysis: Selective Preparation of trans-Chrysanthemic Acid
Causality: Standard alkaline hydrolysis of a cis/trans mixture of this compound would yield a corresponding mixture of the sodium carboxylates. However, the rate of hydrolysis for the trans-isomer is significantly faster than for the sterically more hindered cis-isomer. This kinetic difference can be exploited to selectively hydrolyze the trans-ester, allowing for its separation from the unreacted cis-ester[5]. This method is invaluable for enriching the more biologically active trans-acid from an inexpensive isomeric mixture.
Protocol 1: Selective Alkaline Hydrolysis of a cis/trans this compound Mixture
-
Objective: To selectively hydrolyze trans-methyl chrysanthemate from a commercial cis/trans mixture.
-
Source: Based on the principles described in U.S. Patent 3,943,167[5].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the this compound mixture (e.g., 20.0 g of a 40:60 cis/trans mixture; 0.066 mol of trans-isomer). Add methanol (20 g).
-
Reagent Addition: Prepare a 10% aqueous solution of potassium hydroxide. Add a quantity of this solution that is sub-stoichiometric with respect to the trans-isomer (e.g., 33 g, containing 3.3 g KOH, 0.059 mol). The use of less than one equivalent of base is critical to ensure selectivity for the trans-ester.
-
Reaction: Heat the mixture to 50°C and stir vigorously for 4 hours. Monitor the reaction progress by GC analysis to observe the disappearance of the trans-ester peak.
-
Workup - Methanol Removal: After the reaction, remove the methanol solvent by distillation under reduced pressure.
-
Extraction and Separation: Add water (e.g., 200 mL) to the residue. The potassium trans-chrysanthemate will dissolve in the aqueous layer. The unreacted, water-insoluble cis-methyl chrysanthemate can be extracted with a non-polar organic solvent (e.g., n-hexane, 2 x 60 mL).
-
Isolation of cis-Ester: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the unreacted this compound, now enriched in the cis-isomer.
-
Isolation of trans-Acid: Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 with dilute sulfuric acid. The trans-chrysanthemic acid will precipitate or form an oil.
-
Final Purification: Extract the acidified aqueous layer with a suitable solvent (e.g., toluene, 2 x 80 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield trans-chrysanthemic acid, which can be further purified by distillation or recrystallization.
Enzymatic Hydrolysis: Accessing Enantiopure (+)-trans-Chrysanthemic Acid
Causality: For applications requiring the highest biological efficacy, access to the optically pure (+)-trans-(1R,3R)-isomer is essential. Biocatalysis offers an elegant solution. Certain microbial esterases exhibit exquisite stereoselectivity, capable of hydrolyzing only one specific stereoisomer from a racemic mixture. The esterase from Arthrobacter globiformis has been shown to hydrolyze the (+)-trans-ester with strict selectivity, leaving the other isomers untouched[6][7]. This provides a direct route to the optically pure (+)-trans-acid.
dot
Caption: Stereoselective resolution via enzymatic hydrolysis.
Protocol 2: Biocatalytic Resolution of (±)-cis,trans-Ethyl Chrysanthemate
-
Objective: To prepare optically pure (+)-trans-chrysanthemic acid via stereoselective enzymatic hydrolysis.
-
Source: Adapted from the methodology reported by Mitsuda et al.[6][7].
Step-by-Step Methodology:
-
Catalyst Preparation: Cultivate Arthrobacter globiformis (e.g., IFO-12958) in a suitable medium to induce esterase production. Harvest the cells via centrifugation (e.g., 10,000 xg for 20 min).
-
Cell Suspension: Wash the harvested cells with a buffer solution. Resuspend the cell pellet in a 0.5 M sodium carbonate buffer adjusted to pH 10.0. The high pH is optimal for the esterase activity.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the cell suspension. The optimal temperature for this specific hydrolysis is 55°C.
-
Substrate Addition: Add the (±)-cis,trans-chrysanthemate ester (the original papers use the ethyl ester, but the principle applies to the methyl ester) to the cell suspension.
-
Reaction: Stir the mixture at 55°C. The reaction is typically monitored over several hours by gas-liquid chromatography (GLC) to track the formation of the acid and the consumption of the (+)-trans-ester.
-
Termination and Product Extraction: Stop the reaction by acidifying the mixture to pH ~2 with 10% HCl. This denatures the enzyme and protonates the carboxylate product.
-
Separation: Extract the entire mixture with an organic solvent like methyl isobutyl ketone. The liberated (+)-trans-chrysanthemic acid and the unreacted esters will move into the organic phase.
-
Purification: The (+)-trans-acid can be separated from the unreacted esters by extraction with an aqueous base (e.g., NaHCO₃ solution), followed by re-acidification and extraction into a fresh organic solvent, mirroring the final steps of Protocol 1. The optical purity can be confirmed by chiral chromatography or polarimetry.
| Parameter | Protocol 1: Chemical Hydrolysis | Protocol 2: Enzymatic Hydrolysis |
| Substrate | (±)-cis/trans-Methyl Chrysanthemate | (±)-cis/trans-Ethyl/Methyl Chrysanthemate |
| Key Reagent | Potassium Hydroxide (sub-stoichiometric) | Esterase from A. globiformis |
| Selectivity | Kinetic selectivity for trans-isomer | Strict stereoselectivity for (+)-trans-isomer |
| Product | (±)-trans-Chrysanthemic Acid | (+)-trans-Chrysanthemic Acid (optically pure) |
| Conditions | 50°C, Methanol/Water | 55°C, pH 10.0 Buffer |
| Key Advantage | Cost-effective enrichment of the trans-isomer | Access to enantiopure building block |
Application in Pyrethroid Synthesis
Causality: The primary industrial application of the chiral chrysanthemic acid building block is the synthesis of pyrethroid insecticides.[8][9] This is typically achieved via esterification with a variety of complex alcohol moieties. To facilitate this reaction, the carboxylic acid is first "activated," most commonly by converting it to the highly reactive acid chloride. This intermediate readily reacts with the alcohol, often in the presence of a mild base to scavenge the HCl byproduct, to form the final ester product.
Protocol 3: Synthesis of a Pyrethroid via the Acid Chloride
-
Objective: To synthesize a pyrethroid ester from (+)-trans-chrysanthemic acid.
-
Source: General synthetic method for pyrethroids[8][10][11].
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flask under an inert atmosphere (N₂), dissolve (+)-trans-chrysanthemic acid (1.0 eq) in a dry, aprotic solvent (e.g., toluene or dichloromethane). Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess SOCl₂ are then removed under reduced pressure to yield the crude chrysanthemoyl chloride. Causality: Thionyl chloride is a common and effective reagent for this conversion; the byproducts (SO₂ and HCl) are gases, which simplifies purification.
-
Esterification: In a separate flask, dissolve the desired alcohol (e.g., 3-phenoxybenzyl alcohol, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in a dry, aprotic solvent.
-
Coupling: Cool the alcohol/base solution to 0°C. Add a solution of the crude chrysanthemoyl chloride in the same solvent dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes the pyridine/triethylamine, and the base wash removes any unreacted chrysanthemic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude pyrethroid ester can be purified by silica gel column chromatography to yield the final product.
Conclusion
This compound is more than a simple ester; it is a versatile and powerful chiral synthon. Through straightforward chemical and enzymatic transformations, it provides access to isomeric and enantiopure forms of chrysanthemic acid. These acids are the critical precursors for the synthesis of pyrethroid insecticides, a class of compounds vital to global agriculture and public health. The protocols outlined herein demonstrate the fundamental strategies—kinetic resolution, biocatalytic desymmetrization, and classical activation/coupling—that underscore the immense value of this compound as a chiral building block in modern organic synthesis.
References
- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 2. Pyrethrin - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Protocol for the esterification of chrysanthemic acid to methyl chrysanthemate
Application Note & Protocol: Synthesis of Methyl Chrysanthemate
Abstract
This compound is a pivotal intermediate in the synthesis of pyrethroids, a major class of synthetic insecticides valued for their high efficacy against insects and low toxicity to mammals.[1] This document provides a detailed guide for researchers and drug development professionals on the esterification of chrysanthemic acid to this compound. We present and contrast several common synthetic methodologies, with a primary focus on the robust and scalable Fischer-Speier esterification. A secondary, high-yield protocol involving an acyl chloride intermediate is also detailed for applications demanding near-quantitative conversion. This guide emphasizes the mechanistic rationale behind procedural steps, ensuring a deep, practical understanding of the synthesis.
Introduction and Strategic Importance
Chrysanthemic acid is a cyclopropanecarboxylic acid that forms the core acidic moiety in natural pyrethrins, compounds isolated from Chrysanthemum cinerariaefolium.[1] The synthesis of its esters, particularly methyl and ethyl chrysanthemate, is a foundational step in the industrial production of more stable and potent synthetic pyrethroids like permethrin and allethrin.[2][3] The stereochemistry of the cyclopropane ring is critical, with the trans-isomers generally exhibiting greater insecticidal activity.[3][4]
This application note provides reliable protocols for converting chrysanthemic acid into its methyl ester, a versatile building block for further chemical elaboration. The choice of esterification method often depends on the required scale, desired purity, and tolerance for specific reaction conditions.
Mechanistic Overview of Esterification Pathways
The conversion of a carboxylic acid to an ester can be achieved through several distinct chemical pathways. Understanding these mechanisms is crucial for troubleshooting and optimizing the reaction.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] It is favored in industrial and large-scale lab settings due to the low cost of reagents. The mechanism proceeds in several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the chrysanthemic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][7][8]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[5][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[5][9]
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final this compound.
Because this is an equilibrium process, the reaction must be driven towards the product side. This is typically achieved by using a large excess of the alcohol (methanol) and/or by removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[5][9]
Esterification via Acyl Chloride Intermediate
For substrates that are sensitive to strong acids or when maximum yield is essential, a two-step process via an acyl chloride is often employed.
-
Acyl Chloride Formation: Chrysanthemic acid is first converted to chrysanthemoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][10] The reaction with SOCl₂ produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[10]
-
Nucleophilic Acyl Substitution: The highly reactive chrysanthemoyl chloride is then treated with methanol. The reaction is rapid and essentially irreversible. A weak, non-nucleophilic base like pyridine is typically added to neutralize the HCl generated during the reaction, preventing potential side reactions.[1]
Esterification with Diazomethane
Diazomethane (CH₂N₂) offers a rapid, high-yield method for producing methyl esters under very mild conditions.[11][12] The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane.[13] The resulting carboxylate anion then displaces nitrogen gas (N₂) from the protonated diazomethane intermediate in an Sₙ2 reaction.[11][13]
Scientist's Note (Safety): Diazomethane is highly toxic and explosive. It should only be handled by trained personnel using specialized glassware in a well-ventilated fume hood. A safer, though less reactive, alternative is (trimethylsilyl)diazomethane (TMS-diazomethane).
Comparison of Synthesis Methods
The selection of an appropriate protocol depends on factors such as scale, cost, safety, and desired yield.
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Chrysanthemic Acid, Methanol, H₂SO₄ (cat.) | Reflux (60-70 °C), 2-10 hours | Economical, scalable, simple procedure.[6] | Equilibrium reaction, requires driving to completion; strong acid may not be suitable for sensitive substrates.[5] |
| Acyl Chloride | 1. SOCl₂ 2. Methanol, Pyridine | 1. 50-70 °C 2. 0 °C to RT | High yield, irreversible, fast reaction with the acyl chloride.[1] | Two steps, uses hazardous reagents (SOCl₂, pyridine), moisture-sensitive intermediate.[10] |
| Diazomethane | CH₂N₂ or TMS-diazomethane | 0 °C to RT | Very high yield, mild conditions, minimal work-up, specific for methyl esters.[11][12] | Diazomethane is extremely toxic and explosive; TMS-diazomethane is expensive.[13] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Chrysanthemic Acid
This protocol is recommended for general laboratory synthesis due to its robustness and cost-effectiveness.
Materials & Reagents:
-
(±)-Chrysanthemic acid (mixture of cis/trans isomers)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser with drying tube
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add chrysanthemic acid (10.0 g, 59.4 mmol). Add anhydrous methanol (100 mL, ~40 molar equivalents).
-
Catalyst Addition: While stirring the mixture, carefully add concentrated sulfuric acid (1.0 mL) dropwise.
-
Rationale: Sulfuric acid is a strong acid catalyst and also acts as a dehydrating agent, helping to shift the equilibrium.[6] The addition should be slow to control the initial exotherm.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue refluxing for 4-6 hours.
-
Reaction Monitoring: (Optional) Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product, this compound, will have a higher Rf value than the starting carboxylic acid.
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 200 mL of ice-water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted chrysanthemic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Rationale: The brine wash removes bulk water and helps to break up any emulsions. MgSO₄ removes residual water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil. The product can be further purified by vacuum distillation if required.[14]
Protocol 2: Esterification via Chrysanthemoyl Chloride
This protocol is suitable for smaller-scale syntheses where a very high yield is desired.
Part A: Synthesis of Chrysanthemoyl Chloride [1]
-
Reaction Setup: In a fume hood, add chrysanthemic acid (5.0 g, 29.7 mmol) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 6.5 mL, 89.1 mmol, 3 equivalents) to the flask.
-
Reaction: Stir the mixture and heat gently to 50-60 °C for 2-3 hours. The solution should become clear.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). This yields the crude chrysanthemoyl chloride, which is typically used directly in the next step.
Part B: Esterification [1]
-
Reaction Setup: Dissolve the crude chrysanthemoyl chloride in anhydrous dichloromethane (CH₂Cl₂, 50 mL) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous methanol (2.4 g, 75 mmol) and pyridine (2.6 mL, 32.7 mmol) in CH₂Cl₂ (20 mL). Add this solution dropwise to the stirred chrysanthemoyl chloride solution over 20 minutes.
-
Rationale: Pyridine acts as a base to scavenge the HCl produced, preventing it from catalyzing unwanted side reactions. The reaction is performed at 0 °C to control its high reactivity.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, then with water (30 mL), and finally with brine (30 mL).
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the Fischer-Speier esterification protocol.
Caption: Workflow for the Fischer-Speier synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform [mdpi.com]
- 3. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 4. US3931280A - Process for preparing alkyl trans-chrysanthemate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. EP0165070B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
Applikations- und Protokollhandbuch: Derivatisierung von Methylchrysanthemat für eine verbesserte GC-Analyse
Verfasser: Dr. Eva Schneider, Senior Application Scientist Datum: 31. Dezember 2025 Abteilung: Chromatographie und Massenspektrometrie
Zusammenfassung
Dieses Dokument beschreibt eine detaillierte Methodik zur quantitativen Analyse von Methylchrysanthemat mittels Gaschromatographie (GC). Die direkte Analyse von Pyrethroid-Estern wie Methylchrysanthemat kann aufgrund von Faktoren wie Polarität und potenzieller thermischer Labilität zu suboptimalen chromatographischen Ergebnissen führen, die sich in Peak-Tailing und verminderter Empfindlichkeit äußern. Um diese Herausforderungen zu überwinden, wird ein robuster zweistufiger Ansatz vorgestellt: Zunächst wird der Ester durch basische Hydrolyse (Verseifung) in die freie Chrysanthemsäure überführt. Anschließend wird die resultierende Carbonsäure durch Silylierung derivatisiert, um ihre Flüchtigkeit und thermische Stabilität zu erhöhen, was zu einer verbesserten Peakform und höheren Nachweisempfindlichkeit in der GC-MS-Analyse führt. Diese Application Note richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die eine zuverlässige Methode zur Quantifizierung der Chrysanthemat-Einheit in verschiedenen Matrices benötigen.
Einleitung: Die Herausforderung der direkten GC-Analyse
Methylchrysanthemat ist die zentrale Baueinheit vieler synthetischer Pyrethroide, einer wichtigen Klasse von Insektiziden, die von den natürlich vorkommenden Pyrethrinen abgeleitet sind.[1] Die genaue Quantifizierung dieser Verbindung ist für die Qualitätskontrolle, die Umweltüberwachung und die pharmakokinetische Forschung von entscheidender Bedeutung.
Die direkte Analyse von Methylchrysanthemat mittels Gaschromatographie ist zwar möglich, birgt jedoch analytische Schwierigkeiten.[2][3] Die Ester- und Carbonylfunktionalitäten verleihen dem Molekül eine gewisse Polarität, die zu unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule führen kann. Dies manifestiert sich oft in asymmetrischen Peaks (Tailing), was die genaue Integration und Quantifizierung erschwert.[4]
Die Derivatisierung ist eine bewährte chemische Modifikationstechnik, um die analytischen Eigenschaften von Verbindungen für die GC-Analyse zu verbessern.[5] Durch die Umwandlung polarer funktioneller Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate können viele der mit der direkten Analyse verbundenen Probleme gelöst werden.[6] Für Ester wie Methylchrysanthemat ist die direkte Derivatisierung jedoch nicht trivial, da es an den typischen "aktiven" Wasserstoffatomen (z. B. in -OH- oder -COOH-Gruppen) fehlt, die für gängige Reaktionen wie die Silylierung erforderlich sind.
Daher ist der wissenschaftlich fundierteste Ansatz die Analyse der zugrundeliegenden Säure. Durch eine quantitative Hydrolyse des Esters wird die Chrysanthemsäure freigesetzt. Diese Carbonsäure besitzt eine reaktive Carboxylgruppe, die sich ideal für die anschließende Derivatisierung eignet und so eine hochpräzise und reproduzierbare GC-Analyse ermöglicht.[7]
Methodischer Überblick: Ein zweistufiger Ansatz
Die hier beschriebene Methode umgeht die Probleme der direkten Analyse, indem sie einen zweistufigen Prozess anwendet, der auf der robusten Chemie der Carbonsäurederivate aufbaut.
Schritt 1: Basische Hydrolyse (Verseifung) Der Methylchrysanthemat-Ester wird mittels basischer Hydrolyse quantitativ in sein Carboxylat-Salz umgewandelt. Nach der Ansäuerung wird die freie Chrysanthemsäure erhalten. Dieser Schritt ist entscheidend, da er eine reaktive funktionelle Gruppe für die nachfolgende Derivatisierung zugänglich macht.
Schritt 2: Silylierung der Chrysanthemsäure Die freie Carbonsäure wird mit einem Silylierungsreagenz, wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), umgesetzt. Dabei wird der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt. Das resultierende TMS-Ester-Derivat ist deutlich flüchtiger und thermisch stabiler als die ursprüngliche Säure.[8][9]
Der gesamte Arbeitsablauf ist im folgenden Diagramm dargestellt.
Abbildung 1: Workflow von der Probe bis zur GC-MS-Analyse.
Detaillierte experimentelle Protokolle
Protokoll 1: Basische Hydrolyse von Methylchrysanthemat
Dieses Protokoll beschreibt die Umwandlung des Esters in die freie Carbonsäure.
Benötigte Materialien:
-
Probe, die Methylchrysanthemat enthält (z. B. in Hexan oder Toluol gelöst)
-
0,5 N methanolische Natronlauge (NaOH) [Vorsicht: Ätzend]
-
Rundkolben (50 mL) mit Rückflusskühler
-
Heizquelle (z. B. Heizpilz, Wasserbad)
-
Siedesteine
-
2 N Salzsäure (HCl)
-
Hexan oder Diethylether (GC-Qualität)
-
Scheidetrichter
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
Schritt-für-Schritt-Anleitung:
-
Eine bekannte Menge der Probe (typischerweise 1-10 mg des Analyten) in einen 50-mL-Rundkolben geben.
-
Eine ausreichende Menge 0,5 N methanolischer NaOH hinzufügen (z. B. 5-10 mL, abhängig von der Probenmenge).[10]
-
Einen Siedestein hinzufügen, den Rückflusskühler aufsetzen und die Mischung für ca. 10 Minuten unter leichtem Sieden erhitzen, bis die Reaktion vollständig ist (z. B. bis sich alle Öltröpfchen gelöst haben).[10]
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.
-
Die abgekühlte Lösung in einen Scheidetrichter überführen.
-
Die Lösung vorsichtig mit 2 N HCl ansäuern, bis ein pH-Wert von <2 erreicht ist (mit pH-Papier prüfen).
-
Die wässrige Phase dreimal mit je 15 mL Hexan oder Diethylether extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen.
-
Das Lösungsmittel am Rotationsverdampfer vorsichtig entfernen, um die isolierte Chrysanthemsäure als Rückstand zu erhalten. Der Rückstand muss für den nächsten Schritt vollständig trocken sein.
Protokoll 2: Silylierungs-Derivatisierung der Chrysanthemsäure
Dieses Protokoll wandelt die Carbonsäure in ihr flüchtiges TMS-Derivat um.
Benötigte Materialien:
-
Getrockneter Rückstand der Chrysanthemsäure aus Protokoll 1
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), idealerweise mit 1% Trimethylchlorsilan (TMCS) als Katalysator [Vorsicht: Feuchtigkeitsempfindlich, reizend][9]
-
Wasserfreies Pyridin oder Acetonitril (GC-Qualität) als Lösungsmittel
-
GC-Vials (2 mL) mit Septumkappen
-
Heizblock oder Ofen
-
Vortex-Mischer
Schritt-für-Schritt-Anleitung:
-
Den trockenen Rückstand der Chrysanthemsäure in einem GC-Vial aufnehmen. Es ist entscheidend, dass keine Feuchtigkeit vorhanden ist, da Wasser mit dem Silylierungsreagenz reagiert.[9]
-
100 µL eines wasserfreien Lösungsmittels (z. B. Pyridin) in das Vial geben, um den Rückstand zu lösen.
-
100 µL BSTFA (+ 1% TMCS) hinzufügen. Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Reaktion sicherzustellen.[8][9]
-
Das Vial sofort fest verschließen und kurz vortexen.
-
Das Vial für 30-60 Minuten bei 60-80 °C in einem Heizblock oder Ofen inkubieren, um die Derivatisierung abzuschließen.[8]
-
Das Vial auf Raumtemperatur abkühlen lassen. Die Probe ist nun bereit für die GC-MS-Analyse.
Abbildung 2: Chemische Umwandlung während des Protokolls.
GC-MS Analysebedingungen und erwartete Ergebnisse
Die Analyse der TMS-Derivate sollte auf einer wenig bis mittelpolaren Kapillarsäule erfolgen. Polare Phasen wie WAX-Säulen sind ungeeignet, da sie mit dem überschüssigen Silylierungsreagenz reagieren können.[9]
| Parameter | Empfohlene Einstellung | Begründung |
| GC-Säule | 30 m x 0,25 mm ID, 0,25 µm, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms, HP-5ms) | Bietet eine ausgezeichnete Trennleistung und Inertheit für TMS-Derivate. |
| Trägergas | Helium, konstante Flussrate 1,2 mL/min | Standardträgergas, das eine gute Effizienz bietet. |
| Injektor | Split/Splitless, 250 °C | Stellt die vollständige Verdampfung des Derivats sicher. |
| Injektionsvolumen | 1 µL | |
| Ofenprogramm | Start bei 80 °C (1 min halten), dann 10 °C/min bis 280 °C (5 min halten) | Ein typisches Temperaturprogramm, das an die spezifische Probe angepasst werden kann. |
| MS-Transferline | 280 °C | Verhindert die Kondensation von Analyten. |
| Ionenquelle | 230 °C, Elektronenionisation (EI) bei 70 eV | Standardbedingungen für die EI-Massenspektrometrie. |
| MS-Scanbereich | m/z 50-450 | Deckt das erwartete Molekülion und die charakteristischen Fragmente des TMS-Derivats ab. |
Erwartete Verbesserungen:
-
Peakform: Deutlich symmetrischere Peaks im Vergleich zur direkten Analyse der Säure oder des Esters.
-
Retentionszeit: Kürzere Retentionszeit im Vergleich zur freien Säure aufgrund der erhöhten Flüchtigkeit.
-
Empfindlichkeit: Erhöhte Signalintensität durch verbesserte chromatographische Eigenschaften und geringere Adsorption im System.
-
Massenspektrum: Das TMS-Derivat der Chrysanthemsäure (Molekulargewicht: 240,4 g/mol ) zeigt charakteristische Ionen, die eine eindeutige Identifizierung ermöglichen. Typische Fragmente umfassen das Molekülion (M⁺) bei m/z 240 und ein prominentes [M-15]⁺-Ion bei m/z 225, das dem Verlust einer Methylgruppe aus der TMS-Einheit entspricht.
Fehlerbehebung und wichtige Überlegungen
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Keine oder geringe Derivatausbeute | Anwesenheit von Wasser in der Probe oder den Reagenzien. | Probe und Lösungsmittel gründlich trocknen. Frisches Silylierungsreagenz verwenden und vor Feuchtigkeit schützen. |
| Unzureichende Reaktionstemperatur oder -zeit. | Reaktionszeit und/oder Temperatur gemäß Protokoll optimieren. | |
| Asymmetrische Peaks (Tailing) | Aktive Stellen im GC-System (Inlet, Säule). | Inlet-Liner austauschen oder deaktivieren. Säule konditionieren oder die ersten Zentimeter abschneiden. |
| Unvollständige Derivatisierung. | Reagenzüberschuss erhöhen, Katalysator (TMCS) verwenden. | |
| Variable Ergebnisse | Unvollständige Hydrolyse. | Hydrolysezeit verlängern oder sicherstellen, dass die NaOH-Lösung aktiv ist. |
| Zersetzung des Derivats. | Proben nach der Derivatisierung zeitnah analysieren. TMS-Derivate sind hydrolyseempfindlich. |
Schlussfolgerung
Die vorgestellte zweistufige Methode, bestehend aus Hydrolyse und anschließender Silylierungs-Derivatisierung, stellt einen zuverlässigen und robusten Ansatz für die quantitative GC-MS-Analyse von Methylchrysanthemat dar. Durch die Umwandlung des Analyten in die freie Chrysanthemsäure und deren anschließende Derivatisierung zu einem thermisch stabilen und flüchtigen TMS-Ester werden die typischen chromatographischen Probleme wie Peak-Tailing und geringe Empfindlichkeit überwunden. Dieses Protokoll bietet Wissenschaftlern eine validierbare Grundlage für die genaue Bestimmung der Chrysanthemat-Einheit in komplexen Matrices und trägt so zur Gewährleistung der wissenschaftlichen Integrität in Forschung und Entwicklung bei.
Referenzen
-
Rickett, F. E. (1973). Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The chrysanthemic acid moiety. Analyst, 98, 687-691. (URL: --INVALID-LINK--)
-
Gopal, M., et al. (2015). Analysis of Synthetic Pyrethroids by Gas Chromatography–Mass Spectrometry. Agricultural Research, 4(3), 253-261. (URL: --INVALID-LINK--)
-
Restek Corporation. (2020). Derivatization techniques for free fatty acids by GC. (URL: --INVALID-LINK--)
-
Sigma-Aldrich. (n.d.). BSTFA - Product Information. (URL: --INVALID-LINK--)
-
Sigma-Aldrich. (n.d.). BF3-Methanol, 10% w/w - Product Information. (URL: --INVALID-LINK--)
-
BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (URL: --INVALID-LINK--)
-
TCI Chemicals. (n.d.). GC Derivatization Reagents. (URL: --INVALID-LINK--)
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Pyrethrins and Pyrethroids. (URL: --INVALID-LINK--)
-
Hladik, M. L., Smalling, K. L., & Kuivila, K. M. (2009). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey Techniques and Methods, book 5, chap. A10. (URL: --INVALID-LINK--)
-
Li, W., et al. (2024). Simultaneous Determination of Seven Pyrethroid Pesticide Residues in Aquatic Products by Gas Chromatography. Molecules, 29(4), 922. (URL: --INVALID-LINK--)
-
Xu, J., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal, 16(11), 1851-1862. (URL: --INVALID-LINK--)
-
U.S. Environmental Protection Agency (EPA). (1998). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. (URL: --INVALID-LINK--)
-
Long, C. A., & Geiger, C. C. (1995). Determination of Eight Synthetic Pyrethroids in Bovine Fat by Gas Chromatography with Electron Capture Detection. Journal of AOAC International, 78(4), 935-940. (URL: --INVALID-LINK--)
-
Wang, Y. F., et al. (2012). Determination of pyrethroid metabolites in human urine using liquid phase microextraction coupled in-syringe derivatization followed by gas chromatography/electron capture detection. Journal of Chromatography B, 905, 100-106. (URL: --INVALID-LINK--)
-
IUPAC. (1987). Standard Methods for the Analysis of Oils, Fats and Derivatives: Preparation of Methyl Esters by Boron Trifluoride Method. (URL: --INVALID-LINK--)
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. (URL: --INVALID-LINK--)
-
Feo, M. L., et al. (2012). Performance of gas chromatography/tandem mass spectrometry in the analysis of pyrethroid insecticides in environmental and food samples. Analytical and Bioanalytical Chemistry, 403(5), 1377-1388. (URL: --INVALID-LINK--)
-
Hadorn, H., & Zürcher, K. (1972). Esterification with Boron Trifluoride for the preparation of the Methyl Esters of Fatty Acids for Gas Chromatographic Analysis. Fisheries and Oceans Canada Translation Series No. 2330. (URL: --INVALID-LINK--)
-
da Silva, A. C. S., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(39), 42-57. (URL: --INVALID-LINK--)
-
Exposome-Explorer. (n.d.). GC-MS after enzymatic hydrolysis (Analytical method). (URL: --INVALID-LINK--)
-
El-Shafie, H. A. F. (2012). Pyrethroid-degrading microorganisms: Isolation, characterization and application in bioremediation. In Pesticides - Advances in Chemical and Botanical Pesticides. IntechOpen. (URL: --INVALID-LINK--)
-
Reddit. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. (URL: --INVALID-LINK--)
-
Thermo Fisher Scientific. (2011). GC and GC-MS Applications for Food Safety Analysis. (URL: --INVALID-LINK--)
-
Yang, M., & Lee, K. (2007). Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples. Food Chemistry, 105(4), 1595-1601. (URL: --INVALID-LINK--)
-
Bratinova, S., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1384-1398. (URL: --INVALID-LINK--)
-
Lin, Y. S., et al. (2015). Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. Journal of Analytical & Bioanalytical Techniques, 6(5). (URL: --INVALID-LINK--)
-
Kowalski, R., & Wawrzyńczak, A. (2014). GC-MS Analysis of the Essential Oil from Flowers of Chrysanthemum coronarium L. Propagated Conventionally and Derived from In Vitro Cultures. Acta Chromatographica, 26(2), 333-345. (URL: --INVALID-LINK--)
-
Cerdà-Serra, P., et al. (2022). An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex. Molecules, 27(24), 8696. (URL: --INVALID-LINK--)
-
Matsui, M., & Yoshioka, H. (1969). Studies on Chrysanthemic Acid-XXI. Tetrahedron Letters, 10(32), 2711-2713. (URL: --INVALID-LINK--)
-
Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8878564. (URL: --INVALID-LINK--)
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The chrysanthemic acid moiety - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Blogs | Restek [discover.restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. repository.seafdec.org [repository.seafdec.org]
Application Notes and Protocols: Use of Specific Catalysts in Methyl Chrysanthemate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chrysanthemate is a key intermediate in the synthesis of pyrethroids, a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.[1][2] The precise stereochemistry of the cyclopropane ring is crucial for the insecticidal activity of the final product.[1] This guide provides an in-depth overview of the specific catalysts and protocols used in the synthesis of this compound, with a focus on achieving high stereoselectivity and yield. The content is structured to provide both the theoretical underpinnings and practical, field-proven methodologies for researchers in organic synthesis and drug development.
I. Asymmetric Cyclopropanation via Metal-Catalyzed Carbene Transfer
The most common and effective method for synthesizing the chrysanthemate core involves the cyclopropanation of a suitable diene with a diazoacetate, mediated by a chiral transition metal catalyst. This reaction proceeds through a metal carbene intermediate.[3][4] The choice of metal and ligand is paramount in controlling the stereochemical outcome of the reaction.
A. Copper-Catalyzed Asymmetric Cyclopropanation
Historically, copper catalysts were among the first to be used for this transformation.[5] Modern advancements have led to the development of highly effective chiral copper complexes that can induce high levels of asymmetry.
1. Mechanism of Copper-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the copper catalyst with the diazo compound to form a copper carbene intermediate, with the expulsion of nitrogen gas.[4] The alkene then approaches the copper carbene, and in a concerted step, the cyclopropane ring is formed.[3][6] The stereoselectivity is dictated by the chiral environment created by the ligand around the copper center, which directs the approach of the alkene to one of the two faces of the carbene.[7][8]
Diagram: Proposed Catalytic Cycle for Copper-Catalyzed Cyclopropanation
Caption: Catalytic cycle for copper-catalyzed cyclopropanation.
2. Aratani-Type Catalysts (Salicylaldimine-Copper Complexes)
A notable class of catalysts for this reaction are the Aratani-type C₁-chiral salicylaldimine copper complexes.[7][8] These catalysts have demonstrated excellent performance in the asymmetric synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester.
Protocol: Asymmetric Synthesis using an Aratani-Type Copper Catalyst [7][8]
Materials:
-
C₁-chiral salicylaldimine copper(I) complex (Catalyst)
-
2,5-dimethyl-2,4-hexadiene (Diene)
-
Methyl diazoacetate (Carbene precursor)
-
Anhydrous toluene (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the C₁-chiral salicylaldimine copper(I) complex in anhydrous toluene.
-
Add 2,5-dimethyl-2,4-hexadiene to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0-25 °C).
-
Slowly add a solution of methyl diazoacetate in anhydrous toluene via the dropping funnel over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, allow the reaction to stir at the same temperature until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy).
-
Quench the reaction by carefully adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Performance of Aratani-Type Catalysts
| Catalyst Loading (mol%) | Diene:Diazo Ratio | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 0.5 - 2 | 1.2 : 1 | 0 - 25 | 70 - 90 | >95 : 5 | 85 - 95 |
B. Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium catalysts, particularly dirhodium tetracarboxylates, are highly effective for cyclopropanation reactions and often exhibit superior reactivity and selectivity compared to copper catalysts.[4][9]
1. Mechanism of Rhodium-Catalyzed Cyclopropanation
Similar to copper, the mechanism involves the formation of a rhodium carbenoid intermediate.[4][9] The reaction is believed to proceed through a concerted, albeit asynchronous, transition state.[9] The chiral ligands on the dirhodium core create a chiral pocket that controls the facial selectivity of the alkene addition.
Protocol: Enantioselective Cyclopropanation using a Chiral Rhodium Catalyst [4][10]
Materials:
-
Dirhodium(II) catalyst with chiral ligands (e.g., Rh₂(S-DOSP)₄)
-
2,5-dimethyl-2,4-hexadiene
-
Methyl phenyldiazoacetate or other diazoacetates
-
Anhydrous dichloromethane (DCM) or pentane
-
Inert atmosphere
Procedure:
-
Charge a flame-dried Schlenk flask with the chiral dirhodium catalyst under an inert atmosphere.
-
Add the anhydrous solvent (DCM or pentane) and stir to dissolve the catalyst.
-
Add the 2,5-dimethyl-2,4-hexadiene.
-
Using a syringe pump, add a solution of the diazoacetate in the same solvent over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound.
-
Stir the reaction mixture at room temperature until completion.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography.
Data Summary: Performance of Chiral Rhodium Catalysts
| Catalyst | Diazoacetate | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate | Pentane/DCM | 59 | >97:3 | 77 |
| Rh₂(S-TCPTAD)₄ | Various aryldiazoacetates | Pentane/DCM | 75 - 89 | High | 91 - 98 |
II. Enzymatic Resolution for Enantiomerically Pure Chrysanthemates
An alternative or complementary approach to asymmetric catalysis is the enzymatic kinetic resolution of a racemic mixture of chrysanthemic acid or its esters.[1][11] This method utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer, leaving the other enriched.
1. Principle of Enzymatic Kinetic Resolution
In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate at a much higher rate than the other.[11] For chrysanthemate esters, lipases can be used to selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, allowing for the separation of the unreacted, enantiomerically enriched ester.
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic resolution of this compound.
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound [11]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., hexane or toluene)
-
Sodium bicarbonate solution
Procedure:
-
Prepare a biphasic system by combining the phosphate buffer and the organic solvent.
-
Add the racemic this compound to the organic phase.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the conversion.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with sodium bicarbonate solution to remove the chrysanthemic acid formed.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the enantiomerically enriched this compound.
-
The chrysanthemic acid can be recovered from the aqueous layer by acidification and extraction.
Data Summary: Typical Results for Enzymatic Resolution
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Ester | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B | Racemic MBH acetates | ~50 | >90 | >200 |
| Pseudomonas fluorescens Lipase | Racemic MBH acetates | ~50 | >90 | High |
Note: MBH (Morita-Baylis-Hillman) acetates are used as a representative example of successful lipase-catalyzed kinetic resolution, as detailed data for this compound itself can be proprietary. The principles and expected outcomes are analogous.[11]
III. Other Catalytic Strategies
While copper and rhodium-based catalysts are predominant, other strategies have been explored for the synthesis of chrysanthemates.
A. Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation can be employed in a multi-step synthesis to produce chiral chrysanthemate precursors.[12][13][14] This method involves the enantioselective epoxidation of an allylic alcohol, followed by further transformations to construct the cyclopropane ring.[13][15]
B. Phase Transfer Catalysis
Phase transfer catalysis (PTC) can be utilized in the synthesis of chrysanthemic acid derivatives.[16][17] A phase transfer catalyst facilitates the reaction between reactants in different immiscible phases, for example, an aqueous phase containing a nucleophile and an organic phase containing the substrate.[16][18]
Conclusion
The synthesis of this compound with high stereocontrol is a critical aspect of pyrethroid manufacturing. The choice of catalyst and methodology depends on factors such as desired stereoisomer, cost, scalability, and environmental considerations. Asymmetric cyclopropanation using chiral copper or rhodium catalysts offers a direct and efficient route to enantiomerically enriched this compound. Enzymatic resolution provides a powerful alternative for obtaining high enantiopurity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the informed selection and implementation of the most suitable synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. repository.ias.ac.in [repository.ias.ac.in]
- 18. crdeepjournal.org [crdeepjournal.org]
Application Note: Monitoring the Synthesis of Methyl Chrysanthemate Using Thin-Layer Chromatography
Introduction
Methyl chrysanthemate is a key intermediate in the synthesis of pyrethroid insecticides, a widely used class of pesticides.[1] The efficiency of the synthesis process is critical for the economic viability and environmental impact of the final product. Therefore, closely monitoring the progress of the esterification reaction is paramount. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis of reaction mixtures, making it an invaluable tool in synthetic chemistry.[2][3] This application note provides a detailed protocol for monitoring the synthesis of this compound, enabling researchers and drug development professionals to track the consumption of starting materials and the formation of the desired product. Chromatography techniques, including TLC, are fundamental in various stages of drug development, from discovery and formulation to quality control.[4][5][6][7][8]
The synthesis of this compound typically involves the esterification of chrysanthemic acid with methanol, often in the presence of an acid catalyst. The progress of this reaction can be effectively monitored by observing the disappearance of the more polar chrysanthemic acid and the appearance of the less polar this compound product on a TLC plate.[9][10]
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[11][12] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[13] Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.
In the synthesis of this compound, the starting material, chrysanthemic acid, is a carboxylic acid and is therefore more polar than the resulting ester, this compound. This difference in polarity allows for their effective separation on a TLC plate.
Experimental Protocol
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.[14]
-
Reactants: Chrysanthemic acid, Methanol
-
Catalyst: Sulfuric acid (or other suitable acid catalyst)
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is commonly used. The optimal ratio may need to be determined experimentally, but a starting point of 4:1 or 3:1 (hexane:ethyl acetate) is recommended.[15]
-
Spotting Capillaries: Glass microcapillary tubes.[16]
-
Developing Chamber: A glass jar with a lid.
-
Visualization Agents:
-
Reaction Aliquot: A small sample of the reaction mixture.[9]
Step-by-Step Methodology
-
Preparation of the TLC Plate:
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting material (chrysanthemic acid) in a volatile solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of the starting material solution onto the "SM" mark on the origin line.[16] The spot should be as small and concentrated as possible.
-
For the "Co" (co-spot) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[9]
-
For the "RXN" lane, spot a small aliquot of the reaction mixture.[9]
-
-
Development of the Chromatogram:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[15][16]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which helps in achieving a better separation.
-
Carefully place the spotted TLC plate into the chamber and close the lid.[3]
-
Allow the solvent to ascend the plate by capillary action.[11]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[16]
-
-
Visualization:
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm).[17] Compounds that absorb UV light will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.[18]
-
For compounds that are not UV-active, use a chemical stain. A potassium permanganate stain is effective for visualizing compounds with oxidizable functional groups like alcohols and alkenes, which are present in the reactants and products of this synthesis.[17] To use the stain, dip the dried TLC plate into the staining solution and then gently heat it with a heat gun until colored spots appear.[18]
-
Alternatively, placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
-
Interpretation of Results
By comparing the spots in the different lanes, the progress of the reaction can be determined:
-
Starting Material (SM) Lane: This lane will show a single spot corresponding to chrysanthemic acid. Note its Rf value.
-
Reaction (RXN) Lane:
-
At the beginning of the reaction (t=0), this lane will show a prominent spot corresponding to the starting material.
-
As the reaction proceeds, a new, less polar spot (higher Rf value) corresponding to the this compound product will appear.[10] The intensity of the starting material spot will decrease, while the intensity of the product spot will increase.
-
The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.
-
-
Co-spot (Co) Lane: This lane serves as a direct comparison and helps to confirm the identity of the spots in the reaction mixture. The spots for the starting material and the product should align horizontally with their counterparts in the SM and RXN lanes.
Table 1: Expected TLC Results for this compound Synthesis
| Compound | Structure | Expected Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |
| Chrysanthemic Acid | C10H16O2 | High | Low (e.g., 0.2-0.3) |
| This compound | C11H18O2 | Low | High (e.g., 0.6-0.7) |
Note: Rf values are indicative and can vary depending on the exact experimental conditions.[20]
Troubleshooting
-
Streaking of Spots: This can be caused by applying too much sample (overloading) or if the compound is highly polar and interacts strongly with the silica gel.[16][21] Dilute the sample or add a small amount of acetic acid to the mobile phase to improve the spot shape for acidic compounds.[15]
-
No Spots Visible: The sample may be too dilute, or the visualization method may not be appropriate for the compounds.[21] Try concentrating the sample or using a different visualization technique.
-
Rf Values Too High or Too Low: If all spots are near the solvent front (high Rf) or remain at the origin (low Rf), the polarity of the mobile phase needs to be adjusted. For high Rf values, decrease the polarity of the eluent (increase the proportion of hexane). For low Rf values, increase the polarity (increase the proportion of ethyl acetate).
Workflow Diagram
Caption: Workflow for monitoring this compound synthesis by TLC.
Conclusion
Thin-Layer Chromatography is a powerful and accessible technique for real-time monitoring of the synthesis of this compound. By following this detailed protocol, researchers can efficiently track the progress of the esterification, determine the optimal reaction time, and ensure the complete conversion of the starting material, thereby improving the overall efficiency of the synthesis. The principles and procedures outlined in this application note are broadly applicable to the monitoring of a wide range of organic reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 3. rroij.com [rroij.com]
- 4. omicsonline.org [omicsonline.org]
- 5. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Khan Academy [khanacademy.org]
- 14. Validated TLC-densitometry method for the simultaneous analysis of pyrethroid insecticides in agricultural and domestic products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Extraction of Methyl Chrysanthemate and Related Pyrethrins from Natural Sources
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of methyl chrysanthemate and the broader family of pyrethrin esters from their primary natural source, the flowers of Chrysanthemum cinerariifolium (also known as Tanacetum cinerariifolium). We will explore the foundational biosynthesis of these compounds, detail classical and modern "green" extraction methodologies, and provide validated protocols for downstream analysis. The causality behind experimental choices is elucidated to ensure both reproducibility and a deep understanding of the process.
Section 1: Biological Context - The Biosynthesis of Pyrethrins
Understanding the natural formation of pyrethrins within Chrysanthemum cinerariifolium is crucial for optimizing extraction timing and appreciating the chemical complexity of the resulting extract. Pyrethrins are a family of six structurally related esters, including Pyrethrin I, which is an ester of chrysanthemic acid and pyrethrolone. This compound is the methyl ester of chrysanthemic acid, a core structural precursor.
The biosynthesis is a fascinating convergence of two distinct metabolic pathways.[1][2] The acid moiety (chrysanthemic acid or pyrethric acid) is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a common route for monoterpenoid synthesis in plants.[3][4] The alcohol moiety, known as a rethrolone, is synthesized via the oxylipin pathway, which is also responsible for producing jasmonates, a class of plant hormones.[1][2][4] These two precursors are finally esterified to form the active pyrethrin molecules.[4]
Caption: Biosynthetic pathway of Pyrethrin I.
Section 2: Pre-Extraction Processing - Sample Preparation
The quality and yield of the final extract are critically dependent on the initial handling of the plant material. The concentration of pyrethrins is highest in the flower heads.[5]
Protocol 1: Harvesting and Drying of C. cinerariifolium Flowers
-
Harvesting: The timing of the harvest is critical for maximizing pyrethrin content. Flowers should be harvested when they are fully developed, typically during warm and dry periods.[5] The flowers at the center of the plant often contain higher concentrations of the active compounds.[5]
-
Drying: Immediate and proper drying is essential to prevent the degradation of heat and light-sensitive pyrethrins.[5][6]
-
Grinding: Once dried, the flowers must be ground into a fine powder. This increases the surface area available for solvent interaction, significantly improving extraction efficiency. A particle size of around 30 mesh is often suitable.[8]
-
Storage: If not extracted immediately, the dried powder should be stored in hermetically sealed containers away from light and heat.[5] For long-term storage, freezing is recommended.[5]
Section 3: Extraction Methodologies
The choice of extraction method is a balance between efficiency, cost, scalability, and environmental impact. Pyrethrins are non-polar compounds, which dictates the selection of appropriate solvents.[6]
Classical Solvent Extraction
This traditional method relies on the high solubility of pyrethrins in non-polar organic solvents. Hexane and petroleum ether are commonly used due to their selectivity and volatility, which simplifies their removal during the concentration step.[6][8]
Causality: The principle of "like dissolves like" governs this technique. The non-polar nature of hexane allows it to efficiently solubilize the non-polar pyrethrin esters while leaving behind more polar plant components like chlorophylls and sugars.[6] The process is typically performed at a moderately elevated temperature (around 40°C) to increase solubility and diffusion rates without causing thermal degradation of the target compounds.[6]
Protocol 2: Soxhlet Extraction with Hexane
-
Setup: Place approximately 50-100 g of dried, ground pyrethrum flower powder into a cellulose extraction thimble.
-
Apparatus: Insert the thimble into the main chamber of a Soxhlet extractor.
-
Solvent: Fill a round-bottom flask with n-hexane (sufficient to fill the Soxhlet chamber 1.5 times) and add a few boiling chips.
-
Extraction: Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle to 40-50°C.[6] Allow the extraction to proceed for 4-6 hours. The solvent will continuously cycle through the sample, ensuring exhaustive extraction.
-
Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a bath temperature no higher than 40°C. This will yield a concentrated oleoresin extract rich in pyrethrins.
Supercritical Fluid Extraction (SFE) with CO₂
SFE is a "green" technology that uses supercritical carbon dioxide (SC-CO₂) as the extraction solvent.[9][10] SC-CO₂ is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue. Its solvating power can be finely tuned by adjusting pressure and temperature.
Causality: Above its critical point (31.1°C and 73.8 bar), CO₂ enters a supercritical state where it has the density of a liquid but the diffusivity and viscosity of a gas. This allows it to penetrate the plant matrix efficiently. At lower pressures (8-12 MPa), SC-CO₂ behaves as a non-polar solvent, ideal for selectively extracting pyrethrins.[11][12] Increasing the pressure would increase the density and solvating power, potentially co-extracting less desirable, more polar compounds.[12]
Protocol 3: Supercritical CO₂ Extraction
-
Loading: Load the extraction vessel of the SFE system with 50-100 g of dried, ground pyrethrum powder.
-
Set Parameters:
-
Temperature: Set the extraction vessel temperature to 35-40°C.[9][11] This is above the critical temperature of CO₂ but low enough to prevent pyrethrin degradation.
-
Pressure: Pressurize the system to 10-12 MPa (100-120 bar).[11][12]
-
CO₂ Flow Rate: Maintain a constant CO₂ flow rate, for example, 10 g/min .[12]
-
-
Extraction: Perform the extraction for 3-5 hours. The SC-CO₂ containing the dissolved pyrethrins flows from the extraction vessel to a separator.
-
Separation/Collection: In the separator, reduce the pressure (e.g., to 5 MPa) and/or adjust the temperature. This causes the CO₂ to lose its solvating power, and the pyrethrin-rich extract precipitates and is collected. The gaseous CO₂ can then be recycled.
-
Yield: This method has been shown to be more efficient than traditional n-hexane extraction.[11]
| Parameter | Value Range | Rationale | Reference(s) |
| Temperature | 35 - 40 °C | Optimal balance between CO₂ supercritical state and thermal stability of pyrethrins. | [9][11][12] |
| Pressure | 8 - 12 MPa (80-120 bar) | Provides non-polar solvent characteristics for selective pyrethrin extraction. | [11][12] |
| Extraction Time | 3 - 5 hours | Sufficient time for efficient extraction, with the first 3 hours being most effective. | [11][12] |
| CO₂ Flow Rate | ~10 g/min | Ensures continuous removal of solute from the matrix; process-dependent. | [12] |
Table 1: Optimized Parameters for Supercritical CO₂ Extraction of Pyrethrins.
Section 4: Post-Extraction Analysis and Quantification
Accurate analysis of the extract is essential to determine the concentration of the six primary pyrethrin esters. HPLC is the most common and robust method for quantification.[8][13]
High-Performance Liquid Chromatography (HPLC)
Protocol 4: HPLC Analysis of Pyrethrins
-
Sample Preparation: Accurately weigh a portion of the oleoresin extract and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Ascentis® Express C18 (15 cm x 3 mm I.D., 5 µm) or equivalent reversed-phase column.[14]
-
Mobile Phase: A gradient of Acetonitrile (B) and Water (A).[14]
-
Start at 60% B for 3 min.
-
Gradient to 72% B over 2 min.
-
Gradient to 90% B over 2 min, hold for 2 min.
-
-
Flow Rate: 1.1 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detector: UV at 230 nm.[14]
-
Injection Volume: 3 µL.[14]
-
-
Quantification: Prepare a calibration curve using a certified pyrethrin standard. The six major peaks (Cinerin I/II, Jasmolin I/II, Pyrethrin I/II) can be identified by their retention times and quantified against the standard.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique, providing structural information based on mass-to-charge ratio, which aids in the unambiguous identification of components.[16]
Protocol 5: GC-MS Analysis
-
Sample Preparation: Dilute the oleoresin extract in a suitable solvent like acetone or a 1:1 mixture of acetone and hexane.[17][18]
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
-
Identification: Identify this compound and other pyrethrin-related compounds by comparing their mass spectra and retention times with those of reference standards and spectral libraries (e.g., NIST).
Section 5: Workflow Diagrams
Caption: Overall workflow from sample preparation to analysis.
Conclusion
The extraction of this compound and related pyrethrins from Chrysanthemum cinerariifolium is a well-established process with multiple validated methodologies. Classical solvent extraction remains a viable option, particularly at a smaller scale. However, for industrial applications focused on purity, efficiency, and environmental sustainability, Supercritical Fluid Extraction with CO₂ presents a superior alternative.[9][13] The choice of method should be guided by the specific goals of the research or production, available equipment, and regulatory considerations. Proper sample preparation and robust analytical validation using techniques like HPLC and GC-MS are paramount to ensuring a high-quality, well-characterized final product.
References
- 1. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of pyrethrin I in seedlings of Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Home production of pyrethrum [eap.mcgill.ca]
- 6. ijmrset.com [ijmrset.com]
- 7. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 8. ukessays.com [ukessays.com]
- 9. researchgate.net [researchgate.net]
- 10. Supercritical fluid extraction of pyrethrins from pyrethrum flowers (Chrysanthemum cinerariifolium) compared to traditional maceration and cyclic pressurization extraction [iris.unisa.it]
- 11. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium) [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Chrysanthemate Synthesis via Fischer Esterification
Welcome to the technical support center for the synthesis of methyl chrysanthemate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the Fischer esterification of chrysanthemic acid. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your reaction yields and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Fischer esterification of chrysanthemic acid are a common issue and can stem from several factors related to the reaction equilibrium, steric hindrance, and reaction conditions.
Scientific Rationale: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water, typically in the presence of an acid catalyst.[1][2][3][4] The equilibrium of this reaction often lies unfavorably for complete conversion.[2][3] Chrysanthemic acid also presents moderate steric hindrance due to the cyclopropane ring and the gem-dimethyl groups, which can slow down the reaction rate.[2]
Troubleshooting Steps:
-
Shifting the Equilibrium: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by either using an excess of one reactant or by removing one of the products as it is formed.[2][3]
-
Excess Methanol: Employ a large excess of methanol, which can also serve as the solvent. Using a 10-fold or even 100-fold excess of the alcohol can significantly increase the ester yield.[3]
-
Water Removal: The continuous removal of water is a highly effective method to drive the reaction to completion.[2][3] This can be achieved by:
-
-
Optimizing Reaction Conditions:
-
Catalyst Choice and Loading: While common Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective, Lewis acids such as scandium(III) triflate can also be used, particularly for sensitive substrates.[1][5] The amount of catalyst is crucial; typically, a catalytic amount is sufficient. For sulfuric acid, a concentration of 1-3% relative to the carboxylic acid is a good starting point.
-
Temperature and Reaction Time: Typical temperatures for Fischer esterification range from 60-110 °C.[1] Since chrysanthemic acid is somewhat sterically hindered, a higher temperature (refluxing methanol, ~65 °C, or toluene, ~110 °C) and longer reaction times (1-10 hours) may be necessary.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Experimental Protocol: Yield Improvement by Water Removal
| Step | Procedure |
| 1. | To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add chrysanthemic acid (1 equivalent), toluene (as solvent), and a large excess of methanol (10-20 equivalents). |
| 2. | Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents). |
| 3. | Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. |
| 4. | Monitor the reaction by TLC until the chrysanthemic acid spot is no longer visible. |
| 5. | Upon completion, cool the reaction mixture and proceed with the workup. |
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
A2: Side reactions in the Fischer esterification of chrysanthemic acid can lead to a decrease in the desired product yield and complicate purification. The primary side reactions to consider are dehydration of the alcohol (if a secondary or tertiary alcohol were used, though less relevant for methanol) and potential rearrangements or degradation of the chrysanthemic acid under harsh acidic conditions.
Scientific Rationale:
-
Ether Formation: While less common with primary alcohols like methanol, at high temperatures and acid concentrations, the intermolecular dehydration of two methanol molecules can form dimethyl ether.
-
Chrysanthemic Acid Degradation: Chrysanthemic acid contains a cyclopropane ring and a double bond, which could potentially undergo acid-catalyzed rearrangements or degradation, although this is less common under standard Fischer esterification conditions.[6] More significant is the potential for cis-trans isomerization.[6][7]
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures. While higher temperatures increase the reaction rate, they can also promote side reactions.[8] Refluxing methanol provides a controlled temperature of around 65 °C. If a higher temperature is needed for a reasonable reaction rate, carefully monitor for byproducts.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. High concentrations of strong acids can promote side reactions.
-
Inert Atmosphere: While not always necessary for Fischer esterification, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period at elevated temperatures.
Q3: The purification of this compound is proving difficult. What is the best method to obtain a pure product?
A3: The purification of this compound typically involves removing the excess methanol, the acid catalyst, and any unreacted chrysanthemic acid.
Scientific Rationale: The key to successful purification is to exploit the differences in the chemical properties of the components in the reaction mixture. This compound is an ester and is therefore neutral and soluble in organic solvents. Unreacted chrysanthemic acid is acidic, and the acid catalyst is a strong acid.
Purification Protocol:
| Step | Procedure | Rationale |
| 1. | Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the base slowly until the effervescence ceases. | This step removes the acid catalyst and any unreacted chrysanthemic acid by converting them into their respective salts, which are soluble in the aqueous phase. |
| 2. | Extraction: Transfer the mixture to a separatory funnel and extract the this compound into a non-polar organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product. | This compound is more soluble in the organic phase, while the salts of the catalyst and unreacted carboxylic acid are more soluble in the aqueous phase. |
| 3. | Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution). | This step helps to remove any remaining water and some water-soluble impurities from the organic phase. |
| 4. | Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). | This removes residual water from the organic solvent. |
| 5. | Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. | This will yield the crude this compound. |
| 6. | Distillation (Optional): For very high purity, the crude product can be purified by vacuum distillation. | This separates the this compound from any non-volatile impurities. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Fischer esterification of chrysanthemic acid.
Q4: What is the mechanism of the Fischer esterification?
A4: The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism involves several key steps, all of which are reversible:[3][4]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the chrysanthemic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3][8]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.[4][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and form the final this compound product.[8]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. d-nb.info [d-nb.info]
- 7. [PDF] Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study | Semantic Scholar [semanticscholar.org]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Chrysanthemic Acid Esterification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the esterification of chrysanthemic acid. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of pyrethroid insecticides and other derivatives of chrysanthemic acid. Achieving high conversion rates in this esterification can be a significant challenge. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
FAQs - First Principles of Chrysanthemic Acid Esterification
Before troubleshooting, it's crucial to understand the foundational chemistry. These FAQs address the core principles of the reaction.
Q1: What is the fundamental reaction mechanism for the direct esterification of chrysanthemic acid with an alcohol?
The most common method for this transformation is the Fischer-Speier Esterification . This is a classic organic reaction where a carboxylic acid (chrysanthemic acid) reacts with an alcohol in the presence of an acid catalyst.[1] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the chrysanthemic acid, making the carbonyl carbon significantly more electrophilic.[2][3]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[2][4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][6]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[2]
References
Technical Support Center: Challenges in the Separation of Cis/Trans Isomers of Methyl Chrysanthemate
Introduction: The Significance of Isomeric Purity
Methyl chrysanthemate is a key intermediate in the synthesis of pyrethroid insecticides.[1] Like many compounds with restricted bond rotation, it exists as geometric isomers: cis and trans. These isomers, while having the same chemical formula and connectivity, possess distinct three-dimensional arrangements that can lead to significant differences in biological activity. For instance, in many pyrethroids, the trans-isomers exhibit higher insecticidal efficacy and lower toxicity to non-target organisms compared to their cis counterparts.[2] Therefore, achieving high-purity separation of these isomers is not merely an analytical challenge but a critical step in process control, quality assurance, and the development of safer, more effective agrochemicals.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, process chemists, and quality control analysts working on the separation of cis and trans isomers of this compound.
Fundamental Challenge: The "Just-So-Similar" Problem
The primary difficulty in separating cis and trans isomers stems from their nearly identical physicochemical properties.[3] They share the same molecular weight and functional groups, resulting in very close boiling points, polarities, and solubilities.[4][5] This similarity makes conventional separation techniques like fractional distillation inefficient.[3][6] Success hinges on exploiting the subtle differences in their molecular shape and dipole moments using high-resolution chromatographic techniques.[4][7]
Troubleshooting Guide by Analytical Technique
This section addresses specific, common problems encountered during the chromatographic separation of this compound isomers.
Gas Chromatography (GC)
GC is a powerful tool for this separation, particularly when high thermal stability and volatility of the analyte are leveraged. However, achieving baseline resolution requires careful optimization.
Q1: My GC analysis shows poor peak resolution or complete co-elution of the cis and trans isomers. What should I do?
Answer: This is the most common challenge in GC analysis of these isomers. The solution lies in enhancing the differential interaction between the isomers and the stationary phase.
Initial Steps:
-
Optimize the Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is crucial.[3] This increases the residence time of the isomers on the column, allowing for more interaction with the stationary phase and improving the chance of separation. Isothermal analysis at a carefully optimized temperature can also be effective.
-
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. Deviating from the optimal linear velocity can significantly decrease column efficiency and, therefore, resolution.
Advanced Solutions:
-
Select the Right Column: Standard non-polar columns (e.g., DB-1, HP-5) may not provide sufficient selectivity. A mid-polarity or high-polarity stationary phase is often required.
-
Mid-Polarity Phases (e.g., DB-17, HP-50+): These phases, often containing phenyl groups, can induce dipole interactions that help differentiate the slightly different polarities of the cis and trans isomers.
-
High-Polarity Phases (e.g., WAX, FFAP): For the free chrysanthemic acids, polar phases are effective. For the methyl ester, a trifluoropropyl methyl silicone phase (like QF-1) has proven highly effective.[8]
-
Chiral Phases: If you are also separating the enantiomers ((+)-trans, (-)-trans, etc.), a chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., Cydex-B), is essential.[1][9][10] These columns separate based on the formation of transient diastereomeric complexes.
-
-
Increase Column Length or Decrease Internal Diameter:
-
Longer Column: Doubling the column length (e.g., from 30 m to 60 m) doubles the number of theoretical plates, which increases resolution by a factor of ~1.4.
-
Smaller ID: Moving from a 0.32 mm ID to a 0.25 mm ID column increases efficiency and can significantly improve resolution for closely eluting peaks.
-
Troubleshooting Workflow for Poor GC Resolution
Caption: Troubleshooting workflow for poor GC peak resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC offers great versatility through its wide range of stationary and mobile phases. It is particularly powerful for separating isomers that are not sufficiently volatile or are thermally labile.
Q2: My cis and trans isomers are co-eluting on my C18 HPLC column. How can I improve the separation?
Answer: Co-elution on a standard C18 column is common because the separation is primarily based on hydrophobicity, which is very similar for these isomers. To resolve them, you need to introduce alternative separation mechanisms.
Mobile Phase Optimization:
-
Change Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent (weaker mobile phase) will increase retention times and may improve resolution.
-
Switch Organic Modifier: Methanol and acetonitrile have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a better proton donor and can engage in different hydrogen bonding interactions with the analyte and stationary phase.
Stationary Phase Selection:
-
Phenyl-Hexyl Column: This is often the best first choice after a C18.[11] The phenyl groups on the stationary phase can engage in π-π interactions with the double bond in the this compound side chain. The different spatial orientations of this double bond in the cis and trans isomers can lead to differential retention and successful separation.
-
Chiral Stationary Phase (CSP): For separating all four stereoisomers (cis/trans and their enantiomers), a CSP is mandatory. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for pyrethroid separations.[12] Terguride-based CSPs have also been shown to be effective for chrysanthemic acid and its analogues.[13]
Other Parameters:
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in how the isomers interact with the stationary phase, thereby improving resolution.[3]
-
Modify Mobile Phase pH (for free acid): If separating the chrysanthemic acids (not the methyl esters), the pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of the carboxylic acid, which strongly influences retention and selectivity.[13]
Frequently Asked Questions (FAQs)
Q3: Why is Supercritical Fluid Chromatography (SFC) sometimes recommended for this separation?
Answer: SFC combines some of the best features of both GC and HPLC. It uses a supercritical fluid, typically CO₂, as the mobile phase, which has low viscosity and high diffusivity.[14] This leads to faster separations and higher efficiency compared to HPLC.[14][15] For isomer separations, particularly chiral separations, SFC is very promising because it often provides better resolution in a shorter analysis time.[14] It is also considered a "greener" technique due to the reduced use of organic solvents.[16]
Q4: Can I use derivatization to improve the GC separation of the isomers?
Answer: Yes, this is a classic and effective strategy, particularly for separating the enantiomers of chrysanthemic acid.[2] By reacting the acid with a chiral derivatizing agent (e.g., l-menthol), you convert the enantiomers into diastereomers.[2][8] Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[17] For example, l-menthyl esters of d-trans, l-trans, and dl-cis chrysanthemic acid can be resolved on a QF-1 column.[8]
Q5: Is fractional crystallization a viable method for large-scale separation?
Answer: While chromatographý is ideal for analytical purposes, fractional crystallization can be explored for preparative or industrial-scale separation, though it presents challenges. The method relies on differences in solubility and crystal lattice packing between the isomers.[16] It has been shown that the trans-isomer of some diamine dihydrochloride salts is much less soluble in methanol than the cis-isomer, allowing for separation.[18] Success with this compound would require extensive screening of solvents and temperature conditions to find a system where the solubility difference between the cis and trans isomers is significant enough to allow for efficient separation.
Appendices
Appendix A: Example GC Protocol for Isomer Separation
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | FID provides robust, universal detection for hydrocarbons. |
| Column | HP-5 (or similar 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A good starting point. For better resolution, consider a higher polarity phase. |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for a 0.25 mm ID column to ensure high efficiency. |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Vol. | 1 µL (Split mode, 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp at 3 °C/min to 180 °C, hold 5 min | The slow ramp rate is critical for resolving the closely eluting isomers.[3] |
| Detector Temp. | 280 °C | Prevents condensation of the analyte in the detector. |
Appendix B: Conceptual Diagram of Chromatographic Separation
Caption: Principle of chromatographic separation of geometric isomers.
References
- 1. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 7. sciencenotes.org [sciencenotes.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of Methyl Chrysanthemate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with methyl chrysanthemate. This resource provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under both acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve potential challenges in your experimental workflows.
Introduction to this compound Stability
This compound is a key intermediate in the synthesis of pyrethroid insecticides.[1] As an ester, its chemical stability is significantly influenced by the pH of its environment. Understanding its degradation profile is critical for ensuring the purity of starting materials, the stability of final products, and the accurate interpretation of experimental results. The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding chrysanthemic acid and methanol. This process can be catalyzed by both acids and bases.[2][3]
While pyrethroids are generally stable under neutral and acidic conditions, they become increasingly susceptible to hydrolysis as the pH becomes more alkaline.[4][5] This guide will delve into the specifics of these degradation pathways, offering practical advice for your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
Under both acidic and basic conditions, the primary degradation pathway for this compound is hydrolysis of the ester linkage. This results in the formation of chrysanthemic acid and methanol .[2]
Q2: Is this compound more stable in acidic or basic conditions?
This compound, like other pyrethroid esters, is generally more stable in acidic to neutral aqueous solutions. It is susceptible to hydrolysis under basic (alkaline) conditions, with the rate of degradation increasing with higher pH.[4][5]
Q3: Can the degradation of this compound affect the stereochemistry of the resulting chrysanthemic acid?
The hydrolysis of this compound itself does not typically alter the stereochemistry of the chrysanthemic acid moiety. However, subsequent exposure to certain conditions, such as treatment with specific reagents, can be used to induce racemization or isomerization if desired.[4]
Q4: What are the best analytical techniques to monitor the degradation of this compound?
The most common and effective methods for monitoring the degradation of this compound and quantifying its degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[2][6] These techniques allow for the separation and quantification of the parent compound and its degradation products.
Q5: Are there any known secondary or minor degradation byproducts?
While chrysanthemic acid and methanol are the primary products, forced degradation studies under harsh conditions (e.g., high temperature, extreme pH) could potentially lead to further reactions. For instance, acid-catalyzed reactions of chrysanthemic acid derivatives can lead to the formation of other compounds.[7] It is crucial to perform thorough analytical characterization when investigating degradation under extreme conditions.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low yield of a reaction where this compound is a starting material. | Degradation due to basic reaction conditions: If your reaction is performed at a high pH, the this compound may be hydrolyzing to chrysanthemic acid. | - Monitor the pH of your reaction mixture. If possible, adjust to a neutral or slightly acidic pH.- If basic conditions are required, consider lowering the reaction temperature to slow the rate of hydrolysis.- Analyze a sample of your reaction mixture by HPLC or GC-MS to check for the presence of chrysanthemic acid. |
| Appearance of an unknown peak in HPLC/GC-MS analysis of a this compound sample. | Sample degradation during storage or analysis: Improper storage (e.g., in a non-neutral solvent, at elevated temperatures) or harsh analytical conditions can cause degradation. | - Ensure your this compound standard and samples are stored in a neutral, aprotic solvent and kept at a low temperature.- Verify that the pH of your mobile phase (for HPLC) is not strongly basic.- For GC-MS, ensure the inlet temperature is not excessively high, which could cause on-column degradation. |
| Inconsistent results in bioassays or other functional experiments. | Variable purity of this compound due to degradation: If the stock solution has degraded over time, the actual concentration of the active compound will be lower than expected. | - Prepare fresh stock solutions of this compound regularly.- Re-analyze the purity of your stock solution using a validated HPLC or GC-MS method before use.- Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles and degradation. |
| Precipitate formation in an aqueous solution of this compound. | Formation of poorly soluble chrysanthemic acid: If hydrolysis has occurred, the resulting chrysanthemic acid may precipitate out of solution, especially at lower pH values where it is less soluble. | - Analyze the precipitate to confirm its identity (e.g., by IR spectroscopy or by dissolving in a suitable solvent and analyzing by HPLC/GC-MS).- If confirmed as chrysanthemic acid, this indicates degradation of your this compound. Address the root cause of the hydrolysis (see above). |
Degradation Mechanisms and Pathways
The degradation of this compound is primarily governed by the principles of ester hydrolysis. The mechanism differs between acidic and basic conditions.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[3]
Caption: Base-catalyzed hydrolysis of this compound.
The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form the carboxylate salt, which is resonance-stabilized and less reactive towards the leaving group (methoxide).[8]
Acid-Catalyzed Hydrolysis
In acidic solution, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as the nucleophile. This is a bimolecular acid-catalyzed (AAc2) mechanism.[9][10]
Caption: Acid-catalyzed hydrolysis of this compound.
This reaction is reversible, and the position of the equilibrium can be shifted by controlling the concentration of water.[2]
Experimental Protocols
Protocol 1: Monitoring Degradation by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method.
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure acidic conditions and good peak shape) is often effective. A typical gradient might be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90% to 30% Acetonitrile
-
18-20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and chrysanthemic acid have reasonable absorbance (e.g., 220-230 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile.
-
For the degradation study, dilute the stock solution into aqueous buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and inject it into the HPLC system.
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of chrysanthemic acid over time.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and validating the specificity of your analytical method.[11]
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a few hours (this reaction is much faster).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by a validated HPLC or GC-MS method to separate and identify any degradation products.
Illustrative Stability Data
| Condition | pH | Temperature (°C) | Illustrative Half-life (t1/2) |
| Acidic | 4 | 25 | > 1 year |
| Neutral | 7 | 25 | Several months |
| Basic | 9 | 25 | ~ 50 days |
| Strongly Basic | 11 | 25 | < 24 hours |
This data is for illustrative purposes and should not be considered as absolute values for this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Analysis of Photodegradation Products of Organic Photochromes by LC/MS -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. EP0165070B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
- 5. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 10. biomedres.us [biomedres.us]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in the Industrial Production of Methyl Chrysanthemate
Welcome to the technical support center for the industrial synthesis of methyl chrysanthemate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this key intermediate for pyrethroid insecticides. Here, we delve into the common challenges of by-product formation, providing scientifically grounded solutions and detailed protocols to enhance yield and purity.
Understanding the Core Synthesis and Key Challenges
The industrial synthesis of this compound, a crucial component of insecticides like pyrethrin and allethrin, predominantly follows the dimethylhexadiene route.[1] This process involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (DMHD) with methyl diazoacetate (MDA) catalyzed by a copper complex.[1][2][3][4] While efficient, this pathway is susceptible to the formation of various by-products that can complicate purification and reduce the overall yield and stereoselectivity of the desired trans-isomer.
The primary challenges in this synthesis include:
-
Formation of Diastereomers: The reaction produces both cis and trans isomers of this compound. Typically, the trans-isomer is more insecticidally active, making its selective synthesis a key objective.[5][6]
-
Dimerization of Methyl Diazoacetate: MDA can self-react to form diethyl fumarate and diethyl maleate, consuming the starting material and introducing impurities.[1]
-
Racemization: Chrysanthemic acid has two asymmetric carbon atoms, leading to four possible stereoisomers.[5] Controlling the stereochemistry to favor the desired (+)-trans-isomer is a significant hurdle.
-
Formation of Rearrangement Products: Under certain conditions, side reactions like the Favorskii rearrangement can lead to undesired carboxylic acid derivatives.[7][8][9][10]
This guide will address these challenges in a question-and-answer format, providing actionable troubleshooting steps.
Troubleshooting Guide & FAQs
FAQ 1: We are observing a high cis:trans isomer ratio in our product. How can we improve the stereoselectivity for the trans-isomer?
Underlying Cause: The stereoselectivity of the cyclopropanation reaction is highly dependent on the catalyst system and reaction conditions. The transition state geometry during the carbene transfer from the copper catalyst to the olefin determines the final cis/trans ratio.
Troubleshooting Protocol:
-
Catalyst Selection and Modification:
-
Aratani-type Catalysts: The use of chiral salicylaldimine-copper catalysts, often referred to as Aratani catalysts, is a well-established method for achieving high stereoselectivity.[2][3][4] The steric bulk and electronic properties of the ligand play a crucial role.
-
Ligand Optimization: Experiment with modifying the substituents on the salicylaldimine ligand. Increasing the steric hindrance on the ligand can favor the formation of the thermodynamically more stable trans-isomer.
-
-
Solvent and Temperature Control:
-
Solvent Polarity: Non-polar solvents generally favor the formation of the trans-isomer. Conduct solvent screening with hydrocarbons like heptane or toluene.
-
Temperature Optimization: Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lower activation energy, which often leads to the trans-product.
-
-
Post-Reaction Isomerization (Epimerization):
-
If a mixture of cis and trans isomers is unavoidable, the cis-isomer can be converted to the more stable trans-isomer through epimerization.[6]
-
Protocol: Treat the mixture of alkyl chrysanthemate isomers with an alkali metal alkoxide (e.g., sodium methoxide in methanol) at elevated temperatures. This process selectively hydrolyzes the trans-ester, and the unreacted cis-ester can be epimerized and recycled.[6]
-
Workflow for Enhancing trans-Isomer Selectivity
Caption: Workflow for optimizing the yield of the desired trans-methyl chrysanthemate.
FAQ 2: Significant amounts of methyl fumarate and maleate are detected in our crude product. What is the cause and how can we prevent this?
Underlying Cause: The formation of methyl fumarate and maleate is due to the dimerization of the methyl diazoacetate (MDA) carbene intermediate. This side reaction is competitive with the desired cyclopropanation and is often favored at higher concentrations of the carbene and in the absence of a sufficient amount of the olefin (DMHD).[1]
Troubleshooting Protocol:
-
Control of MDA Addition Rate:
-
Slow Addition: Add the MDA solution to the reaction mixture containing the catalyst and DMHD slowly and at a controlled rate. This maintains a low steady-state concentration of the carbene intermediate, minimizing the chance of dimerization.
-
Use of a Syringe Pump: Employ a syringe pump for precise and consistent addition of MDA.
-
-
Stoichiometry and Reactant Concentration:
-
Excess DMHD: Use a slight excess of 2,5-dimethyl-2,4-hexadiene (DMHD) to ensure that the carbene intermediate preferentially reacts with the olefin rather than another carbene molecule.[1]
-
Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization reaction.
-
Table 1: Effect of Reaction Parameters on By-product Formation
| Parameter | High Dimer Formation | Low Dimer Formation | Rationale |
| MDA Addition Rate | Rapid/Bulk Addition | Slow, Controlled Addition | Maintains low carbene concentration. |
| [DMHD]:[MDA] Ratio | < 1.1:1 | > 1.1:1 | Excess olefin traps the carbene.[1] |
| Reaction Temperature | High | Moderate | High temperatures can increase the rate of side reactions. |
| Catalyst Loading | Low | Optimal | Insufficient catalyst can lead to unreacted MDA. |
FAQ 3: We are struggling with racemization of the final product. What are the potential causes and how can we maintain the desired stereochemistry?
Underlying Cause: Racemization can occur at the two chiral centers of the cyclopropane ring (C1 and C3).[5] This can be caused by harsh reaction or workup conditions, particularly the presence of strong bases or acids at elevated temperatures, which can lead to epimerization.
Troubleshooting Protocol:
-
Use of Chiral Catalysts:
-
Mild Reaction and Workup Conditions:
-
pH Control: During workup and extraction, avoid prolonged exposure to strongly acidic or basic conditions. Use buffered solutions where necessary.
-
Temperature Control: Perform all workup and purification steps at or below room temperature to minimize the risk of epimerization.
-
-
Purification Techniques:
-
Chiral Chromatography: If a racemic or diastereomeric mixture is obtained, separation can be achieved using chiral chromatography (e.g., HPLC with a chiral stationary phase).
-
Diastereomeric Salt Resolution: For the corresponding chrysanthemic acid, classical resolution by forming diastereomeric salts with a chiral amine is a viable, albeit less direct, method.
-
Reaction Pathway: Stereoselective Synthesis
Caption: Simplified reaction pathway for the stereoselective synthesis of this compound.
FAQ 4: Our final product is contaminated with an unknown acidic impurity. Could this be a result of a Favorskii-type rearrangement?
Underlying Cause: While less common in the standard cyclopropanation synthesis, if halogenated intermediates or starting materials are inadvertently introduced, or if subsequent transformations are performed on the chrysanthemate skeleton, a Favorskii rearrangement is a possibility. This base-catalyzed rearrangement of α-halo ketones leads to carboxylic acid derivatives, in this case, potentially a ring-contracted or rearranged acid.[7][8][9][10] The photo-Favorskii rearrangement is also a known reaction type.[8][11]
Troubleshooting Protocol:
-
Analysis of Starting Materials:
-
Ensure that all starting materials and solvents are free from halogenated impurities.
-
Perform rigorous quality control on incoming raw materials.
-
-
Reaction Condition Control:
-
Identification of the Impurity:
-
Isolate the acidic impurity using extraction with a mild base (e.g., sodium bicarbonate solution).
-
Characterize the isolated impurity using spectroscopic methods (NMR, MS, IR) to confirm its structure.
-
-
Purification:
-
If the acidic impurity is present, it can typically be removed by washing the organic product solution with a dilute aqueous base, followed by a water wash to remove any residual base.
-
Conclusion
Minimizing by-product formation in the industrial synthesis of this compound requires a multi-faceted approach focusing on catalyst selection, strict control of reaction parameters, and the implementation of mild workup and purification procedures. By understanding the underlying reaction mechanisms that lead to the formation of common impurities, researchers and production chemists can effectively troubleshoot and optimize their processes to achieve higher yields and purity of the desired (+)-trans-methyl chrysanthemate.
References
- 1. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform [mdpi.com]
- 2. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0235940B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
- 6. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 7. chemistwizards.com [chemistwizards.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. purechemistry.org [purechemistry.org]
- 11. Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Tailing in the HPLC Analysis of Methyl Chrysanthemate: A Technical Support Guide
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting for a common chromatographic problem: peak tailing, with a specific focus on the analysis of methyl chrysanthemate. As researchers, scientists, and drug development professionals, achieving symmetrical peaks is paramount for accurate quantification and robust analytical methods. This guide is structured to walk you through the potential causes of peak tailing for this compound and provide clear, actionable solutions.
Understanding the Problem: Why Do Peaks Tail?
Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] An ideal peak should be a symmetrical Gaussian shape.[1] When tailing occurs, it can compromise resolution, affect accurate peak integration, and consequently, impact the quantitative accuracy of your results.[1]
The primary reason for peak tailing is the presence of more than one retention mechanism for the analyte.[2] While the main interaction in reversed-phase HPLC should be hydrophobic, secondary, unwanted interactions can occur, leading to a portion of the analyte molecules being retained longer than the bulk, causing the characteristic "tail".[1][2]
This compound, an ester, is a relatively non-polar compound. However, the ester functional group can still participate in secondary polar interactions, particularly with active sites on the HPLC column stationary phase.
FAQ: Troubleshooting Guide for this compound Peak Tailing
This section is designed in a question-and-answer format to directly address the issues you might be encountering. We will start with the most common and easily solvable problems and move toward more complex issues.
Q1: My this compound peak is tailing. What is the most likely cause and the first thing I should check?
A1: Secondary Interactions with Residual Silanol Groups.
Even on modern, high-quality silica-based columns (like C18), some residual silanol groups (Si-OH) on the silica surface may not be fully end-capped.[1] These exposed silanols are polar and can form secondary interactions (hydrogen bonding) with the polar ester group of this compound. This secondary retention mechanism is a very common cause of peak tailing.[3]
Initial Steps to Mitigate Silanol Interactions:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), the residual silanol groups become protonated (Si-OH) and are less likely to interact with your analyte.[2][4] This is often the simplest and most effective first step.
-
Use a Highly Deactivated (End-Capped) Column: Ensure you are using a column that is well end-capped.[3][5] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group to minimize their activity.[2] If you are using an older column, its performance may have degraded, exposing more silanol sites.
Q2: I've adjusted the pH, but the peak tailing persists. Could my sample concentration be the issue?
A2: Yes, you might be experiencing column overload.
Column overload occurs when you inject too much sample mass onto the column, saturating the stationary phase.[3][6] This can lead to peak distortion, including tailing.[7]
How to Diagnose and Resolve Column Overload:
-
Perform a Dilution Series: A simple test for mass overload is to dilute your sample by a factor of 10 and re-inject it.[8] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Reduce Injection Volume: If you cannot dilute the sample, try reducing the injection volume.
-
Use a Higher Capacity Column: If you need to inject a high concentration of your sample, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load, which will have a higher sample capacity.[5]
Q3: My peaks for both my standard and sample are tailing. Could there be an issue with my HPLC system?
A3: Absolutely. Extra-column volume can significantly contribute to peak tailing.
Extra-column volume refers to all the volume in the flow path outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[9][10] Excessive extra-column volume causes band broadening and can lead to asymmetrical peaks.[9] This is especially noticeable for early eluting peaks.[11]
How to Minimize Extra-Column Volume:
-
Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches or 0.127 mm) and keep the length as short as possible, especially between the column and the detector.[12]
-
Fittings: Ensure all fittings are properly seated and not creating any dead volume.[13] Mismatched fittings from different manufacturers can be a source of this issue.[14]
-
Detector Cell: If possible, use a detector with a low-volume flow cell, particularly if you are using a smaller internal diameter column.[15]
Q4: The peak tailing appeared suddenly after changing to a new bottle of mobile phase. What should I investigate?
A4: The issue is likely related to your mobile phase preparation.
-
Inadequate Buffering: If your mobile phase pH is not properly buffered, small changes can lead to shifts in analyte and silanol ionization, causing inconsistent peak shapes.[16] Ensure your buffer concentration is adequate (typically 10-25 mM).[14][17]
-
pH Inaccuracy: Double-check the pH of your newly prepared mobile phase. Remember to measure the pH of the aqueous portion before mixing with the organic solvent for the most accurate and reproducible results.[18]
Q5: I am using an older column. Could the column itself be the problem?
A5: Yes, column degradation is a common cause of worsening peak shape.
Over time and with use, the stationary phase of an HPLC column can degrade. This can happen in a few ways:
-
Loss of Bonded Phase: At low pH, the siloxane bonds that attach the C18 chains to the silica can be hydrolyzed, leading to "phase dewetting" and exposure of more active silanol sites.[19]
-
Silica Dissolution: At high pH (typically above 8), the silica backbone itself can dissolve, leading to a void at the head of the column.[4]
-
Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that can interact with your analyte and cause tailing.[5][20] A blocked inlet frit can also cause peak distortion.
Solutions for Column-Related Issues:
-
Column Washing: First, try cleaning the column according to the manufacturer's instructions. A general procedure for a reversed-phase column is to flush with a series of solvents of increasing strength to remove contaminants.[21][22]
-
Replace the Column: If washing does not restore the peak shape, the column may be irreversibly damaged, and it is time to replace it.[17]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving peak tailing in the analysis of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound.
Summary of Key Parameters and Their Effects
| Parameter | Potential Cause of Tailing | Recommended Action |
| Mobile Phase pH | Silanol groups are ionized at mid-range pH, increasing secondary interactions.[12] | Operate at a lower pH (e.g., 2.5-3.5) to protonate silanols.[2][4] |
| Sample Concentration | Mass overload saturates the stationary phase.[3][6] | Dilute the sample or reduce the injection volume.[8] |
| Column Type | Use of an older or less deactivated column with more active silanol sites.[1] | Use a modern, highly end-capped (deactivated) column.[3][5] |
| HPLC System Tubing | Long and/or wide internal diameter tubing increases extra-column volume.[9][12] | Use short, narrow ID tubing (e.g., 0.005").[12] |
| Column Condition | Contamination or degradation of the stationary phase.[5][20] | Implement a regular column washing procedure or replace the column.[21] |
Experimental Protocols
Protocol 1: Column Washing Procedure for a Reversed-Phase (C18) Column
This protocol is a general guideline for cleaning a contaminated column that is showing peak tailing. Always consult your specific column's care and use manual before proceeding.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: This allows for more effective flushing of particulates from the inlet frit.[14]
-
Flush with Mobile Phase (Buffer-Free): Wash the column with 10-20 column volumes of your mobile phase prepared without any buffer salts to prevent precipitation.
-
Flush with Isopropanol: Flush the column with 10-20 column volumes of 100% isopropanol. This is a strong solvent that can remove many strongly retained organic compounds.
-
Re-equilibrate the Column:
-
Flush with 10-20 column volumes of your mobile phase with the organic solvent.
-
Finally, re-introduce your initial mobile phase composition and equilibrate the column until a stable baseline is achieved.
-
-
Reconnect and Test: Reconnect the column to the detector in the correct flow direction and inject a standard of this compound to assess the peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 10. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. support.waters.com [support.waters.com]
- 14. labcompare.com [labcompare.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. uhplcs.com [uhplcs.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. uhplcs.com [uhplcs.com]
- 21. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 22. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl Chrysanthemate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl chrysanthemate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthesis. As a key intermediate for pyrethroid insecticides, optimizing the production of this compound is critical for achieving high yield, purity, and the desired stereoisomeric ratio. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Overview of the Core Synthesis: The Dimethylhexadiene Route
The most prevalent industrial method for synthesizing this compound involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with methyl diazoacetate.[1][2] This reaction is typically catalyzed by a metal complex, most commonly copper-based, which facilitates the transfer of a carbene species from the diazoacetate to the diene.
The overall transformation is as follows:
2,5-Dimethyl-2,4-hexadiene + Methyl Diazoacetate --(Catalyst)--> this compound + N₂
While straightforward in principle, the reaction's efficiency is highly sensitive to several variables, including catalyst activity, reaction temperature, and the stability of the diazoacetate reagent.[1] The primary challenges are maximizing the yield of the desired cyclopropane product while minimizing the formation of byproducts from the decomposition of methyl diazoacetate, such as methyl maleate and fumarate.
Catalytic Cyclopropanation Workflow
The diagram below illustrates the key steps and decision points in a typical synthesis campaign.
Caption: A typical experimental workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this synthesis?
A1: The most significant hazard is the use of methyl diazoacetate (or its common surrogate, ethyl diazoacetate). Diazo compounds are energetic and can be explosive, especially in concentrated form or in the presence of certain metals.[1] They are also toxic.
Key Safety Protocols:
-
Temperature Control: The decomposition of diazoacetates is highly exothermic. Reactions should be conducted with efficient cooling and temperature monitoring. The rate of addition of the diazoacetate is the primary means of controlling the reaction rate and heat generation.
-
Slow Addition: Never add the diazoacetate all at once. It should be added dropwise or via a syringe pump to a solution of the diene and catalyst to ensure it reacts as it is added, preventing accumulation.[1]
-
Avoid Rough Surfaces: Avoid using ground-glass joints or flasks with scratches where the diazo compound could detonate.
-
Work in a Fume Hood: Always handle diazoacetates in a well-ventilated chemical fume hood.
Q2: Why is the choice of catalyst so important?
A2: The catalyst is the core of this transformation and dictates the reaction's success. It influences three key outcomes:
-
Reaction Rate: An active catalyst ensures the cyclopropanation occurs at a reasonable rate and temperature.
-
Yield: A highly efficient catalyst will favor the reaction between the carbene intermediate and the diene, outcompeting the side reaction where the carbene dimerizes to form methyl maleate and fumarate.[1]
-
Stereoselectivity: The ligand environment of the metal catalyst can influence the ratio of cis to trans isomers of this compound formed. While many simple copper catalysts provide a mixture, specialized catalysts (often rhodium-based for other systems) can provide higher stereoselectivity.
Q3: My final product is a mixture of cis and trans isomers. Is this normal, and which one is more valuable?
A3: Yes, producing a mixture of cis and trans isomers is typical for this synthesis using standard copper catalysts.[3] For the production of many pyrethroid insecticides, the trans-isomer is the more biologically active and therefore more desirable product.[3] Consequently, process chemistry often includes a step to either separate the isomers or enrich the trans content.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
Q: I ran the reaction, but my yield is extremely low. TLC analysis shows my starting diene is mostly unreacted, and there are several new baseline spots. What went wrong?
A: This classic scenario points to a failure in the carbene generation or transfer step. The most likely culprits are the methyl diazoacetate or the catalyst.
-
Possible Cause 1: Methyl Diazoacetate Decomposition. The baseline spots on TLC are characteristic of polar decomposition byproducts. If the methyl diazoacetate is added too quickly or the temperature is too high, it will decompose faster than it can react with the diene.
-
Solution: Decrease the addition rate of methyl diazoacetate significantly. Ensure your cooling bath is maintaining the target temperature (a typical starting point is 25-40°C). Use high-quality, freshly prepared, or recently purchased methyl diazoacetate, as it can decompose upon storage.
-
-
Possible Cause 2: Inactive Catalyst. The catalyst may be poisoned or simply inactive.
-
Solution: Ensure the catalyst, such as copper stearate, is dry and properly stored. If using a multi-component catalyst system like copper stearate and phenylhydrazine, ensure the components are added in the correct order and ratio as specified in your protocol.[1] Impurities in the solvent or reagents (e.g., water, peroxides) can deactivate the catalyst.
-
Problem 2: Poor Selectivity - High Levels of Dimer Byproducts
Q: My yield of this compound is low, but I see a large amount of methyl fumarate and maleate in my GC/NMR analysis. How do I fix this?
A: This indicates that the generated carbene is reacting with itself (dimerizing) rather than with the target diene. This is a competitive rate problem.
-
Possible Cause: Low Effective Diene Concentration. The carbene intermediate is highly reactive. If it doesn't immediately encounter a diene molecule, it will find another carbene.
-
Solution 1: Adjust Stoichiometry. Ensure you are using a slight molar excess of the 2,5-dimethyl-2,4-hexadiene relative to the methyl diazoacetate. A common ratio is 1.1 to 1.5 equivalents of the diene.
-
Solution 2: Optimize Addition Rate. A very slow addition of the diazoacetate ensures its concentration remains low at all times, making the carbene-diene reaction statistically more likely than the carbene-carbene dimerization.
-
Problem 3: Difficulty in Isolating the trans-Isomer
Q: I have a 60:40 mixture of trans to cis this compound. How can I isolate the pure trans isomer for my next step?
A: While chromatographic separation is possible at the lab scale, a more scalable and industrially relevant method is selective hydrolysis, which exploits the different reaction rates of the two isomers. [3][4]
-
Underlying Principle: The trans-ester is generally more susceptible to alkaline hydrolysis than the sterically hindered cis-ester. By using a sub-stoichiometric amount of alkali (e.g., NaOH or KOH) relative to the total ester content, you can preferentially hydrolyze the trans-ester to its corresponding carboxylate salt.[3]
-
Separation: The resulting trans-chrysanthemic acid salt is soluble in the aqueous phase, while the unreacted cis-methyl chrysanthemate remains in the organic phase. After separating the layers, the aqueous phase can be acidified to precipitate the pure trans-chrysanthemic acid, which can then be re-esterified if needed.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[1][2]
-
Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2,5-dimethyl-2,4-hexadiene (1.2 eq.), the copper catalyst (e.g., 0.1-1 mol% copper stearate), and an anhydrous solvent like cyclohexane or toluene.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Addition: Add a solution of methyl diazoacetate (1.0 eq.) in the same solvent to the dropping funnel. Begin a slow, dropwise addition of the methyl diazoacetate solution to the stirred, heated reaction mixture over 2-4 hours. Caution: The reaction is exothermic and evolves N₂ gas. Maintain a steady, controlled addition rate.
-
Monitoring: Monitor the reaction progress by TLC or GC, observing the disappearance of the diazoacetate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst if necessary. Wash the organic solution sequentially with water and then a saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain this compound.
Protocol 2: Selective Hydrolysis for trans-Isomer Enrichment[3]
-
Setup: In a flask, dissolve the mixture of this compound isomers (1.0 eq. total) in methanol.
-
Hydrolysis: Add a 10-25% aqueous solution of sodium hydroxide. The amount of NaOH should be approximately 0.8 to 0.95 molar equivalents relative to the amount of trans-isomer in the starting mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours, monitoring the disappearance of the trans-ester by GC.
-
Extraction: After cooling, remove the methanol under reduced pressure. Add water and an organic solvent (e.g., toluene). The organic layer will contain the unreacted cis-methyl chrysanthemate. The aqueous layer contains the sodium trans-chrysanthemate salt.
-
Isolation: Separate the layers. Wash the organic layer. Acidify the aqueous layer with a mineral acid (e.g., H₂SO₄) to a pH of ~2. The trans-chrysanthemic acid will precipitate or can be extracted with an organic solvent.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Impact on Reaction | Optimization Notes |
| Temperature | 40 - 130 °C | Higher temperature increases the reaction rate but may also accelerate diazoacetate decomposition.[1][2] | Start at the lower end (e.g., 80°C) and increase only if the reaction is too slow. Micro-flow reactors can safely access higher temperatures.[2] |
| Diene:Diazo Ratio | 1.1:1 to 1.5:1 | A slight excess of the diene favors the desired cyclopropanation over carbene dimerization. | Using a larger excess is often not cost-effective. 1.1:1 is a good starting point. |
| Catalyst Loading | 0.1 - 2 mol% | Higher loading can increase the rate but adds cost and can complicate removal. | The optimal loading depends on the specific catalyst's activity. |
| Diazo Addition Time | 1 - 5 hours | Slower addition is safer, minimizes side reactions, and improves thermal control. | A longer addition time is one of the most effective ways to increase selectivity and yield. |
References
- 1. mdpi.com [mdpi.com]
- 2. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
How to scale up the synthesis of methyl chrysanthemate without decreasing yield
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals facing the challenges of scaling the synthesis of methyl chrysanthemate. Our focus is to provide actionable solutions to maintain high yields and product quality when transitioning from laboratory-scale experiments to pilot or production-scale manufacturing.
Introduction: The Scale-Up Challenge
This compound is a crucial intermediate in the synthesis of pyrethroid insecticides.[1][2] The economic viability of these products often hinges on the efficiency of the synthetic process. While numerous methods for its synthesis exist, the industrial standard involves the catalytic cyclopropanation of 2,5-dimethyl-2,4-hexadiene with methyl diazoacetate.[2][3] This reaction, though effective at a lab scale, presents significant challenges during scale-up, including issues with heat transfer, mixing, and reaction kinetics, which can lead to decreased yields and the formation of undesirable byproducts.[4][5] This document provides a structured approach to troubleshoot and optimize this critical process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Q1: We've scaled our reaction from a 1-liter flask to a 50-liter reactor, and our yield has dropped from 85% to 50%. What is the likely cause?
A decrease in yield upon scale-up is a multifaceted problem often rooted in physical and chemical parameter changes that are not linearly scalable.[4]
Possible Causes & Solutions:
-
Inefficient Heat Transfer: The cyclopropanation reaction is exothermic. In larger reactors, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat dissipation. This can create localized "hot spots" where the temperature rises uncontrollably, promoting side reactions like the dimerization of methyl diazoacetate, thereby consuming the starting material and reducing the yield.[4][5]
-
Troubleshooting:
-
Optimize Temperature Control: Implement a more robust temperature control system. This may involve using a reactor with multiple heating/cooling jackets or installing internal cooling coils to manage the exotherm more effectively.
-
Controlled Addition Rate: The rate of addition for the methyl diazoacetate is critical. A rate that is optimal at a small scale may be too fast for a larger volume.[4] Slowing the addition rate allows the cooling system to keep pace with the heat being generated. Utilize a programmable logic controller (PLC) or a precision pump for accurate and consistent addition.
-
-
-
Inadequate Mixing: Achieving uniform mixing in a large vessel is more challenging than in a small flask. Poor mixing can lead to localized areas of high reagent concentration, which can favor byproduct formation, and areas of low concentration, leading to an incomplete reaction.
-
Troubleshooting:
-
Evaluate Agitation System: Optimize the stirring speed and assess the impeller design. A simple magnetic stir bar is insufficient for large volumes. An overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) is necessary to ensure homogeneity.
-
Consider Baffles: If the reactor design allows, the use of baffles can prevent the formation of a central vortex and improve top-to-bottom mixing.
-
-
Q2: Our scaled-up batch shows a significant increase in byproduct formation, particularly diethyl fumarate and diethyl maleate. How can we minimize this?
The formation of these dimers is a classic side reaction in carbene chemistry, arising from the self-condensation of two molecules of the carbene intermediate derived from methyl diazoacetate.[3] Minimizing this requires favoring the desired intermolecular cyclopropanation over the competing dimerization pathway.
Possible Causes & Solutions:
-
High Instantaneous Carbene Concentration: The dimerization reaction is typically second-order with respect to the carbene intermediate. If the concentration of the methyl diazoacetate (and thus the carbene) is too high at any point, dimerization will become a major competing pathway.[3]
-
Troubleshooting:
-
Slow, Sub-surface Addition: The most effective strategy is the slow, controlled addition of methyl diazoacetate to the reaction mixture containing the catalyst and an excess of the olefin (2,5-dimethyl-2,4-hexadiene). This ensures the carbene intermediate reacts with the olefin as soon as it is formed, keeping its steady-state concentration low.
-
Dilution: While solvent usage should be optimized for efficiency, running the reaction at a slightly higher dilution can sometimes help to control the reaction rate and minimize bimolecular side reactions.
-
-
-
Catalyst Activity/Loading: The catalyst's role is to mediate the transfer of the carbene moiety to the olefin. If the catalyst is not active enough or is overloaded, the free carbene may have a longer lifetime in solution, increasing the probability of dimerization.
-
Troubleshooting:
-
Optimize Catalyst Loading: Ensure the catalyst loading is optimized for the larger scale. While it may seem counterintuitive, sometimes a slight increase in catalyst loading can improve selectivity for the desired product.
-
Catalyst Choice: While copper-based catalysts are common, rhodium catalysts, though more expensive, can sometimes offer higher selectivity and efficiency, which may be economically viable at scale if the yield improvement is significant.
-
-
Q3: The cis/trans isomeric ratio is unfavorable in our larger batches. How can we increase the proportion of the desired trans-methyl chrysanthemate?
The trans-isomer of chrysanthemic acid and its esters generally exhibits higher insecticidal activity, making stereochemical control crucial.[1][2] The initial cyclopropanation reaction often produces a mixture of cis and trans isomers.[6] The most robust industrial approach is not to control the initial ratio but to isomerize the undesired cis-isomer to the thermodynamically more stable trans-isomer in a subsequent step.
Solution: Catalytic Isomerization
A well-established method involves treating the mixture of isomers with a catalytic amount of an alkali metal alkoxide.[1]
-
Mechanism: The alkoxide base epimerizes the stereocenter adjacent to the ester group, allowing the mixture to equilibrate to a ratio favoring the more stable trans configuration.
-
Typical Procedure:
-
After the initial cyclopropanation and work-up, the crude mixture of this compound isomers is treated with a catalytic amount (e.g., 1/100 to 1/5 mole per mole of the starting ester) of an alkali metal alkoxide, such as sodium ethoxide or sodium methoxide.[1]
-
The reaction is heated to a temperature between 70°C and 180°C.[1] The optimal temperature and time will depend on the specific substrate and scale and should be determined experimentally.
-
The reaction progress is monitored by Gas Chromatography (GC) until the desired cis/trans ratio is achieved.
-
The mixture is then cooled, neutralized, and purified, typically by vacuum distillation, to isolate the high-purity trans-methyl chrysanthemate.
-
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) that must be monitored and controlled during scale-up?
Controlling CPPs is essential for a robust and reproducible process. The following table summarizes the key parameters for this synthesis.
| Critical Process Parameter | Lab Scale (Typical) | Pilot/Production Scale Concern | Rationale for Control |
| Temperature | +/- 1 °C | Exotherm control, hot spots | Affects reaction rate and selectivity. Poor control leads to byproduct formation.[1][4] |
| Reagent Addition Rate | Manual (dropping funnel) | Precise, automated control | Controls reaction exotherm and instantaneous reagent concentration to minimize side reactions.[4] |
| Mixing/Agitation Speed | 200-400 RPM (magnetic) | 50-150 RPM (overhead) | Ensures homogeneity of reactants and uniform temperature distribution.[4] |
| Catalyst Loading | 0.1 - 1 mol% | Consistent and accurate charge | Impacts reaction rate and selectivity. Too little can lead to an incomplete reaction; too much can be uneconomical. |
| Reactant Stoichiometry | 1.1 - 1.5 eq. olefin | Minimize excess | While an excess of the olefin is used to trap the carbene, large excesses can be costly and complicate purification at scale. |
Q2: What analytical methods are best for in-process control (IPC) and final product quality assessment?
-
Gas Chromatography (GC): This is the most powerful tool for this process. It can be used to:
-
Monitor the disappearance of starting materials (e.g., 2,5-dimethyl-2,4-hexadiene).
-
Track the formation of the this compound product.
-
Quantify the ratio of cis to trans isomers.[1]
-
Determine the level of byproducts, such as dimers.
-
-
Infrared (IR) Spectroscopy: Useful for quick confirmation of the conversion of the diazo group and the presence of the ester carbonyl in the product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for definitive structural confirmation of the final product and for characterizing any unknown impurities during process development.
Q3: Are there any specific safety considerations when handling methyl diazoacetate at an industrial scale?
Yes, absolutely. Diazo compounds are energetic and potentially explosive. They can be detonated by shock, friction, or heat. All work with diazo compounds at any scale must be conducted with extreme caution and behind appropriate safety shields. For scale-up, consider the following:
-
In-situ Generation: If possible, investigate methods for generating the diazo compound in-situ to avoid the isolation and storage of the hazardous material.
-
Temperature Control: Never allow the temperature of the diazo compound or the reaction mixture to rise uncontrollably. Ensure a reliable and robust cooling system is in place.
-
Material Compatibility: Avoid contact with incompatible materials that could catalyze decomposition (e.g., certain metals, strong acids). Use glass-lined or stainless steel reactors.
Scalable Experimental Protocol
This protocol outlines a two-stage process for the synthesis of trans-methyl chrysanthemate on a 1.0 molar scale.
Stage 1: Catalytic Cyclopropanation
-
Reactor Setup: Charge a 5-liter, 4-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser with 2,5-dimethyl-2,4-hexadiene (165.3 g, 1.5 mol, 1.5 eq.) and copper(II) stearate (1.6 g, 0.0025 mol, 0.0025 eq.).
-
Inert Atmosphere: Purge the reactor with nitrogen and begin stirring. Heat the mixture to 130°C using the reactor jacket.[3]
-
Reagent Preparation: In a separate vessel, prepare a solution of methyl diazoacetate (100.1 g, 1.0 mol, 1.0 eq.). Caution: Handle with extreme care.
-
Controlled Addition: Using a syringe pump, add the methyl diazoacetate solution to the hot reaction mixture over a period of 4-6 hours. Maintain a steady internal temperature of 130-135°C throughout the addition.
-
Reaction Completion: After the addition is complete, hold the reaction at 130°C for an additional 1 hour. Monitor the reaction by GC to confirm the consumption of the diazoacetate.
-
Cool Down & Work-up: Cool the reaction mixture to room temperature. The crude product, a mixture of cis- and trans-isomers, can be carried forward directly or purified by vacuum distillation if necessary.
Stage 2: Cis-to-Trans Isomerization
-
Reactor Setup: To the reactor containing the crude this compound mixture, add sodium ethoxide (3.4 g, 0.05 mol, 0.05 eq.).[1]
-
Heating: Heat the mixture to 140-150°C under a nitrogen atmosphere.[1]
-
Equilibration: Hold the reaction at this temperature for 2-4 hours. Monitor the cis/trans ratio by GC every hour. The target is typically a trans:cis ratio of >80:20.
-
Cool Down & Neutralization: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl) until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting oil by vacuum distillation to yield high-purity trans-methyl chrysanthemate.
Visualizations
Reaction and Side-Reaction Pathway
Caption: Key reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Yield Loss at Scale
Caption: A logical workflow for diagnosing and solving yield issues during scale-up.
References
- 1. US3931280A - Process for preparing alkyl trans-chrysanthemate - Google Patents [patents.google.com]
- 2. US3931280A - Process for preparing alkyl trans-chrysanthemate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
Identifying and characterizing unknown impurities in methyl chrysanthemate samples
Technical Support Center: Impurity Profiling of Methyl Chrysanthemate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the identification and characterization of unknown impurities in this compound samples. It is designed to move beyond simple protocols, offering insights into the rationale behind experimental choices and providing robust troubleshooting frameworks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of a successful impurity analysis program.
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities in this compound can be broadly categorized according to International Council for Harmonisation (ICH) guidelines.[1] They typically originate from the synthesis process or degradation over time.
-
Organic Impurities:
-
Process-Related: These include starting materials, by-products from incomplete reactions or side reactions, and intermediates. For this compound, this could involve isomers (diastereomers and enantiomers), unreacted chrysanthemic acid, or reagents used in the esterification process.
-
Degradation Products: These arise from the decomposition of the this compound molecule itself. Given its structure, which includes an ester, a cyclopropane ring, and a double bond, likely degradation pathways include:
-
Hydrolysis: Cleavage of the methyl ester group to form chrysanthemic acid.
-
Oxidation: Oxidation at the double bond, potentially forming epoxides or other oxidative adducts.
-
Isomerization: Geometric isomerization at the double bond or stereochemical changes.
-
-
-
Inorganic Impurities: This category includes reagents, ligands, catalysts, and heavy metals that may be introduced during manufacturing.[1]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product and must be controlled according to ICH Q3C guidelines.[2]
Q2: What are the primary analytical techniques for detecting and characterizing these impurities?
A2: A multi-technique approach is essential for comprehensive impurity profiling.[3]
-
For Separation and Quantification:
-
Gas Chromatography (GC): Ideal for volatile and semi-volatile impurities. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[4]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for non-volatile organic impurities.[5] A reversed-phase HPLC method with UV detection is a common starting point for separating this compound from its more polar or less volatile impurities.[6]
-
-
For Structural Elucidation:
-
Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS, LC-MS), MS provides critical molecular weight information and fragmentation patterns that help deduce the structure of an unknown compound.[7][8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for determining the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for unambiguous structure elucidation.[9][10] It provides detailed information about the molecular skeleton, connectivity, and stereochemistry of an impurity once it has been isolated.[11]
-
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[12] The primary objectives are:
-
To Identify Likely Degradants: This helps predict the degradation products that might form under normal storage conditions over the product's shelf-life.[13]
-
To Develop Stability-Indicating Methods: The process generates degraded samples that are used to prove that your analytical method (e.g., HPLC) can successfully separate the main component from all its significant degradation products. This is a key requirement for method validation under ICH guidelines.[12]
-
To Understand Degradation Pathways: The results provide insight into the chemical stability of the molecule, which can inform formulation, packaging, and storage decisions.[13]
Q4: What are the regulatory thresholds for identifying and qualifying impurities?
A4: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][14] These thresholds are based on the maximum daily dose of the active pharmaceutical ingredient (API).
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table summarizing ICH Q3A(R2) thresholds. Data sourced from ICH guidelines.[2] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[2]
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step workflows for addressing specific experimental challenges.
Guide 1: An Unknown Peak Appears in Your GC or HPLC Chromatogram
Caption: Troubleshooting workflow for an unknown chromatographic peak.
-
Confirm Reproducibility:
-
Analyze a Blank:
-
Action: Inject a vial containing only the sample solvent (the diluent).
-
Rationale: If the peak is present in the blank, its source is the analytical system itself, not the sample. This could be contamination in your solvent, mobile phase, or "ghost peaks" from carryover from a previous injection.[17]
-
-
Check the Synthesis/Storage History:
-
Action: Review the manufacturing process or the sample's storage conditions.
-
Rationale: Correlate the appearance of the peak with any changes in raw materials, reagents, solvents, or storage duration/conditions. This provides crucial clues about whether the impurity is process-related or a degradant. This is a key part of the collaborative effort in impurity profiling.[18]
-
-
Assess Peak Shape:
-
Action: Examine the peak for tailing, fronting, or splitting.
-
Rationale: Poor peak shape can indicate analytical issues that need to be resolved before characterization.[19]
-
Guide 2: A Systematic Approach to Structural Elucidation
Once an unknown impurity is confirmed to be a real, reproducible component of the sample and exceeds the identification threshold, a systematic workflow is required to determine its structure.
Caption: Workflow for the structural elucidation of an unknown impurity.
-
Preliminary Analysis with Mass Spectrometry:
-
Action: Analyze the sample using a high-resolution mass spectrometer coupled to LC or GC.
-
Rationale: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the impurity's elemental composition (molecular formula).[7] The MS/MS fragmentation pattern gives clues about the molecule's substructures.[20][21] By comparing the fragmentation of the impurity to that of the parent compound, you can often identify which part of the molecule has been modified.
-
-
Formulate a Hypothesis:
-
Action: Based on the molecular formula and knowledge of the synthesis and degradation pathways, propose one or more potential structures.
-
Rationale: A strong hypothesis guides the subsequent, more resource-intensive steps. For example, if the impurity's mass is 14 Da less than this compound, hydrolysis of the methyl ester to the carboxylic acid is a primary hypothesis.
-
-
Isolation of the Impurity:
-
Action: Use a scaled-up chromatographic method, such as preparative HPLC, to isolate a sufficient quantity (typically 1-10 mg) of the pure impurity.[22][23]
-
Rationale: High-purity material is essential for definitive structural analysis by NMR. The isolation process itself also confirms that the impurity is a single component.[24][25]
-
-
Definitive Structural Analysis by NMR:
-
Action: Acquire a suite of NMR experiments on the isolated impurity.
-
Rationale: NMR is the most powerful tool for unambiguous structure determination in solution.[9][11]
-
¹H NMR: Shows the number and type of protons and their neighboring environments.
-
¹³C NMR: Shows the number and type of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing you to piece together the complete molecular structure.[23]
-
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. tasianinch.com [tasianinch.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. isca.me [isca.me]
- 7. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. veeprho.com [veeprho.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. agilent.com [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Isolation and Identification of Process Related Impurities and Degradation Products from Pharmaceutical Drug Candidates , Part I | Semantic Scholar [semanticscholar.org]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. scienceready.com.au [scienceready.com.au]
- 22. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. veeprho.com [veeprho.com]
- 24. researchgate.net [researchgate.net]
- 25. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Insecticidal Activity of Methyl Chrysanthemate Isomers: A Technical Guide for Researchers
Abstract
This guide provides a comprehensive comparative analysis of the insecticidal activity of the stereoisomers of methyl chrysanthemate, a foundational component of many synthetic pyrethroid insecticides. We delve into the critical role of stereochemistry in determining biological efficacy, offering detailed experimental protocols for isomer separation, insecticidal bioassays, and data analysis. This document is intended for researchers, scientists, and drug development professionals in the fields of entomology, toxicology, and agricultural chemistry, providing the technical insights necessary to conduct robust comparative studies and understand the structure-activity relationships that govern the potency of this important class of insecticides.
Introduction: The Significance of Stereoisomerism in Pyrethroid Efficacy
Pyrethroid insecticides are synthetic analogs of the natural pyrethrins found in Chrysanthemum cinerariaefolium flowers.[1] Their mechanism of action primarily involves the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.[2][3][4] this compound is a key precursor in the synthesis of many pyrethroids, and its chemical structure contains multiple chiral centers. This stereoisomerism gives rise to various isomers, including diastereomers (cis/trans) and enantiomers (d/l or (+)/(-)), each with potentially distinct biological activities.[5]
The spatial arrangement of atoms in these isomers significantly influences their interaction with the target site on the insect's sodium channels.[6] It is well-established that one isomer can be significantly more insecticidally active than others, while some may be virtually inactive.[7] Therefore, a thorough understanding of the structure-activity relationships (SAR) among this compound isomers is paramount for the development of more potent and selective insecticides. This guide outlines the necessary experimental framework to dissect these differences.
Methodology: A Framework for Comparative Analysis
A robust comparative analysis necessitates a multi-step approach, beginning with the separation and purification of the individual isomers, followed by standardized bioassays to determine their insecticidal potency.
Synthesis and Separation of this compound Isomers
The synthesis of this compound can result in a mixture of isomers.[8] Their separation is a critical first step and can be achieved through chromatographic techniques.
Experimental Protocol: Chromatographic Separation of Isomers
This protocol provides a general framework. Optimization of parameters will be necessary based on the specific isomeric mixture and available instrumentation.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column or a Gas Chromatography (GC) system.[9][10]
-
Appropriate solvents for the mobile phase (e.g., hexane, isopropanol for HPLC).
-
This compound isomer standards for peak identification.
-
Rotary evaporator for solvent removal.
-
-
Sample Preparation:
-
Dissolve the crude mixture of this compound isomers in a suitable solvent at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example for GC):
-
Column: A trifluoropropyl methyl silicone (QF-1) column has been shown to be effective for separating l-menthyl diastereoisomers of chrysanthemic acid.[9]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 220°C at 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Fraction Collection:
-
Identify the retention times for each isomer using standards.
-
Collect the eluent corresponding to each isomer peak in separate vials.
-
-
Purity Assessment:
-
Re-inject the collected fractions into the chromatograph under the same conditions to confirm their purity.
-
Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the stereochemical identity of each isolated isomer.
-
Insecticidal Bioassays
Bioassays are essential for quantifying the toxicity of each isomer against target insect species.[11][12] The choice of bioassay method depends on the target insect and the intended application of the insecticide.[13] Common methods include topical application, residual contact assays, and feeding assays.
Experimental Protocol: Topical Application Bioassay
This method is widely used to determine the dose-response relationship and calculate the median lethal dose (LD50).[13]
-
Test Insects:
-
Select a susceptible strain of a relevant insect species (e.g., houseflies, Musca domestica, or cockroaches, Blattella germanica).
-
Ensure insects are of a uniform age and size and have been reared under controlled conditions.
-
-
Preparation of Dosing Solutions:
-
Prepare a series of dilutions for each purified this compound isomer in a volatile and relatively non-toxic solvent like acetone. Concentrations should span a range expected to cause between 10% and 90% mortality.
-
Include a solvent-only control group.
-
-
Application:
-
Immobilize the insects (e.g., by chilling or CO2 anesthetization).
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the dosing solution to a specific location on the insect's body, typically the dorsal thorax.
-
-
Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, and light cycle).
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
For each isomer and concentration, calculate the percentage of mortality, correcting for any control mortality using Abbott's formula.
-
Use probit analysis to determine the LD50 value for each isomer, which is the dose required to kill 50% of the test population.[14]
-
Caption: Workflow for determining the insecticidal activity of this compound isomers via topical application bioassay.
Results: Comparative Toxicity Data
The insecticidal activity of the different this compound isomers can vary significantly. The following table provides a template for presenting the comparative toxicity data obtained from the bioassays.
| Isomer Configuration | Target Insect Species | LD50 (µ g/insect ) | 95% Confidence Limits | Relative Potency |
| (+)-trans | Musca domestica | [Insert Data] | [Insert Data] | [Insert Data] |
| (-)-trans | Musca domestica | [Insert Data] | [Insert Data] | [Insert Data] |
| (+)-cis | Musca domestica | [Insert Data] | [Insert Data] | [Insert Data] |
| (-)-cis | Musca domestica | [Insert Data] | [Insert Data] | [Insert Data] |
| (+)-trans | Blattella germanica | [Insert Data] | [Insert Data] | [Insert Data] |
| (-)-trans | Blattella germanica | [Insert Data] | [Insert Data] | [Insert Data] |
| (+)-cis | Blattella germanica | [Insert Data] | [Insert Data] | [Insert Data] |
| (-)-cis | Blattella germanica | [Insert Data] | [Insert Data] | [Insert Data] |
Relative potency can be calculated by setting the LD50 of the most active isomer to 1 and expressing the potency of the other isomers relative to it.
Discussion: Structure-Activity Relationships
The data presented in the results table will likely reveal a distinct structure-activity relationship among the this compound isomers. Generally, for many pyrethroids, the (+)-trans and (+)-cis isomers exhibit the highest insecticidal activity.[7] This is attributed to their specific stereochemical configuration, which allows for a more favorable binding interaction with the target sodium channels.[6]
The differences in potency can be explained by the three-dimensional shape of the molecules. The precise fit of the insecticide into the binding pocket of the sodium channel protein is crucial for its disruptive action. Even minor changes in the spatial arrangement of the functional groups, as seen between different isomers, can significantly alter this fit and, consequently, the insecticidal efficacy.
Furthermore, the insecticidal activity can also be species-specific.[15] An isomer that is highly toxic to one insect species may be less effective against another. This can be due to differences in the structure of the sodium channels, metabolic pathways, or other physiological factors between species.[16]
References
- 1. An overview of pyrethroid insecticides [journal.hep.com.cn]
- 2. Pyrethroid - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The relationship between the structure and the activity of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative toxicology of the pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Methyl Chrysanthemate Enantiomer Separation
For researchers and professionals in drug development and agrochemical synthesis, the efficient separation of enantiomers is a critical step in ensuring product efficacy and safety. Methyl chrysanthemate, a key precursor to synthetic pyrethroids, exists as multiple stereoisomers, with its biological activity being highly dependent on the specific enantiomeric form. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for the challenging task of resolving this compound enantiomers, offering both theoretical insights and practical, data-driven recommendations.
While direct comparative studies on this compound are not abundant in readily accessible literature, this guide synthesizes data from the separation of closely related pyrethroid structures, including chrysanthemic acid, to provide a robust framework for method development.
The Importance of Chiral Separation in Pyrethroid Synthesis
The insecticidal activity of pyrethroids is intricately linked to the stereochemistry of the chrysanthemic acid moiety. Often, one enantiomer exhibits significantly higher pesticidal activity while the other may be less active or contribute to off-target effects. Consequently, the ability to isolate and quantify the enantiomers of this compound is paramount for producing stereochemically pure, highly effective, and environmentally responsible agrochemicals. This guide focuses on three preeminent classes of CSPs: polysaccharide-based, cyclodextrin-based, and Pirkle-type phases.
Polysaccharide-Based CSPs: The Workhorse for Chiral Separations
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and remarkable enantiorecognition capabilities.
Chiral Recognition Mechanism
The separation mechanism on polysaccharide CSPs is a complex interplay of interactions. The chiral selector, a helical polymer, forms transient diastereomeric complexes with the enantiomers of the analyte. For this compound, the key interactions are believed to be:
-
Hydrogen Bonding: The ester carbonyl group of this compound can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: While this compound lacks a phenyl ring, weak π-π interactions can still occur between the double bond of the isobutenyl group and the aromatic moieties of the CSP.
-
Steric Interactions: The rigid, chiral grooves of the polysaccharide create a stereoselective environment where one enantiomer fits more favorably than the other, leading to differential retention.
The choice between cellulose and amylose backbones, as well as the specific carbamate derivative (e.g., 3,5-dimethylphenylcarbamate), can significantly influence selectivity.
Experimental Protocol: Polysaccharide-Based CSP
Caption: Experimental workflow for this compound separation on a polysaccharide CSP.
-
Recommended Columns:
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The percentage of the alcohol modifier is a critical parameter for optimizing selectivity and retention.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 220 nm
Performance Insights
Direct experimental data for this compound is limited, but separations of other pyrethroid esters on polysaccharide phases have demonstrated their effectiveness. It is reasonable to expect good to excellent resolution for this compound on these phases.
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | > 1.2 | > 1.5 |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | > 1.2 | > 1.5 |
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs employ cyclic oligosaccharides as the chiral selectors. Their unique toroidal structure, with a hydrophobic inner cavity and a hydrophilic exterior, is key to their chiral recognition capabilities.
Chiral Recognition Mechanism
The primary mechanism for enantioseparation on cyclodextrin-based CSPs is the formation of inclusion complexes . One enantiomer of the analyte will fit more snugly or interact more favorably within the chiral cavity of the cyclodextrin, leading to a stronger complex and longer retention time. For this compound, the nonpolar cyclopropane ring and the isobutenyl side chain are likely candidates for inclusion.
Secondary interactions between the analyte and the functional groups on the rim of the cyclodextrin (often derivatized to enhance selectivity) also play a crucial role. These can include hydrogen bonding and dipole-dipole interactions. The separation can be performed in various modes, including reversed-phase, normal-phase, and polar organic mode, offering significant flexibility in method development.
Experimental Protocol: Cyclodextrin-Based CSP
Caption: Reversed-phase experimental workflow for a cyclodextrin-based CSP.
-
Recommended Column: Cyclobond™ I 2000 DMP (dimethylphenyl carbamate functionalized β-cyclodextrin)
-
Mobile Phase:
-
Reversed-Phase: Acetonitrile/water or Methanol/water, often with a buffer. A gradient elution may be necessary.
-
Normal-Phase: n-Hexane/2-propanol
-
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 220 nm
Performance Insights
Successful separations of chrysanthemic acid on a terguride-based stationary phase, which also relies on complex formation, suggest that cyclodextrin-based phases hold promise. Derivatized cyclodextrins are expected to provide the necessary selectivity for the less polar this compound.
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Cyclodextrin | Derivatized β-cyclodextrin | Acetonitrile/Water | > 1.1 | > 1.2 |
Pirkle-Type CSPs: Rational Design and Robust Performance
Named after William H. Pirkle, these CSPs are based on small, well-defined chiral molecules covalently bonded to a silica support. Their rational design allows for a more predictable chiral recognition mechanism.
Chiral Recognition Mechanism
The cornerstone of chiral recognition on Pirkle-type CSPs is the "three-point interaction model." This model posits that for chiral discrimination to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. For this compound, these interactions could be:
-
π-π Stacking: Although lacking a strong aromatic system, the double bond in the isobutenyl group can interact with the π-acidic or π-basic aromatic rings of the CSP.
-
Hydrogen Bonding: The ester group of this compound can act as a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The polar ester group contributes to dipole moments that can interact with polar functionalities on the CSP.
-
Steric Hindrance: The bulky groups on both the analyte and the CSP create a steric environment that favors the binding of one enantiomer over the other.
The covalent bonding of the chiral selector to the silica support makes Pirkle-type CSPs exceptionally robust and compatible with a wide range of mobile phases.
Experimental Protocol: Pirkle-Type CSP
Caption: Normal-phase experimental workflow for a Pirkle-type CSP.
-
Recommended Column: Whelk-O® 1
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 254 nm
Performance Insights
Pirkle-type columns have a proven track record in the separation of pyrethroid isomers. For example, the Sumichiral OA-2000, a Pirkle-type CSP, has been effectively used to resolve the optical isomers of d-phenothrin, a pyrethroid containing the chrysanthemic acid structure.
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Pirkle-Type | (R,R)-Whelk-O® 1 | n-Hexane/Isopropanol | > 1.3 | > 2.0 |
Head-to-Head Comparison and Final Recommendations
Caption: A decision-making workflow for selecting a CSP for this compound.
| Feature | Polysaccharide-Based | Cyclodextrin-Based | Pirkle-Type |
| Primary Strength | Broad enantioselectivity | Versatile separation modes | High efficiency and robustness |
| Mechanism | Complex interactions (H-bonding, π-π, steric) | Inclusion complexation | 3-point interaction model |
| Solvent Compatibility | Coated phases are restricted; immobilized are versatile | Good | Excellent due to covalent bonding |
| Best For... | Initial screening and difficult separations | Analytes that can form inclusion complexes | Routine QC and preparative separations |
Recommendation: For the initial method development for this compound enantiomer separation, a polysaccharide-based CSP such as Chiralcel® OD-H or Chiralpak® AD-H is the recommended starting point due to their proven broad selectivity for a wide range of chiral compounds. If these do not yield satisfactory results, or if a different separation mechanism is desired, a Pirkle-type CSP like Whelk-O® 1 would be the next logical choice, especially if high robustness is a key requirement. Cyclodextrin-based CSPs offer an alternative approach, particularly in reversed-phase mode, which can be advantageous for LC-MS compatibility.
Ultimately, the optimal choice of CSP will be application-specific. A thorough screening of a small, diverse set of chiral columns from these three classes will provide the highest probability of success in developing a rugged and reliable method for the enantioseparation of this compound.
A Comparative Analysis of the Biological Activities of Methyl Chrysanthemate and Ethyl Chrysanthemate
A Guide for Researchers in Drug Development and Applied Entomology
In the vast landscape of chemical compounds with potential applications in agriculture and public health, chrysanthemic acid esters form a cornerstone, primarily due to their association with the potent insecticidal activity of pyrethroids.[1] Among these, the methyl and ethyl esters of chrysanthemic acid, while structurally similar, present a nuanced picture of biological activity that warrants a detailed comparative analysis. This guide, intended for researchers, scientists, and professionals in drug development, delves into the available scientific literature to provide an objective comparison of the biological profiles of methyl chrysanthemate and ethyl chrysanthemate, supported by experimental data and methodologies.
Foundational Understanding: The Pyrethroid Connection
Both methyl and ethyl chrysanthemate are structurally related to pyrethrins, the natural insecticides derived from Chrysanthemum cinerariaefolium.[1] The core insecticidal action of pyrethroids, the synthetic analogues of pyrethrins, lies in their ability to disrupt the nervous systems of insects. They achieve this by targeting and modifying the function of voltage-gated sodium channels in nerve cells, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.
It is crucial to understand that the specific biological activity of a chrysanthemic acid ester is significantly influenced by the alcohol moiety attached to the chrysanthemic acid backbone. This guide will explore the subtle yet significant differences imparted by the methyl versus the ethyl group.
Insecticidal and Acaricidal Activity: A Gap in Direct Comparative Data
A comprehensive review of the available literature reveals a significant gap in studies that directly compare the insecticidal or acaricidal efficacy of this compound and ethyl chrysanthemate in a head-to-head experimental design. While both are recognized as precursors and analogues to more complex pyrethroid insecticides, their intrinsic activities are not as extensively documented in a comparative context.
However, we can infer potential differences based on the broader understanding of structure-activity relationships in pyrethroids. The lipophilicity of the ester group can influence the compound's ability to penetrate the insect cuticle and reach the target site on the nerve cell membrane. Generally, an increase in the alkyl chain length can lead to increased lipophilicity, which might enhance insecticidal activity up to a certain point.
Ethyl Chrysanthemate has been noted for its role as an intermediate in the synthesis of various pyrethroid insecticides.[2][3] Furthermore, it has been identified as an allelochemical compound that can act as an attractant for certain insects.[2]
While direct comparative insecticidal data is lacking, the following table summarizes some of the known biological activities of each compound from various sources. It is important to note that these data points are not from a single comparative study and should be interpreted with caution.
| Biological Activity | This compound | Ethyl Chrysanthemate | Reference(s) |
| Insecticidal Activity | Limited direct data available. Assumed to have baseline pyrethroid activity. | Used as an intermediate for potent insecticides. Limited direct data on intrinsic activity. | [2][3] |
| Acaricidal Activity | No specific data found. | No specific data found. | |
| Repellent Activity | No specific data found. | No specific data found. | |
| Larvicidal Activity | No specific data found. | No specific data found. | |
| Attractant Activity | Not reported. | Reported as an attractant for certain Coleoptera. | [2] |
Beyond Insecticidal Effects: Exploring Other Biological Activities
The biological relevance of methyl and ethyl chrysanthemate may extend beyond their insecticidal properties. For instance, various plant extracts containing chrysanthemate derivatives have shown nematicidal activity.[4][5] However, specific studies isolating the effects of the methyl and ethyl esters are scarce.
Cytotoxicity Profile: An In Vitro Perspective
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for comparing the cytotoxicity of methyl and ethyl chrysanthemate on an insect cell line, such as the Sf9 cell line derived from the fall armyworm (Spodoptera frugiperda).[6][7]
Objective: To determine and compare the 50% inhibitory concentration (IC50) of this compound and ethyl chrysanthemate on the viability of Sf9 insect cells.
Materials:
-
Sf9 insect cell line
-
Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Ethyl chrysanthemate
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (27°C)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete Grace's medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and ethyl chrysanthemate in DMSO. A series of dilutions should be prepared in culture medium to achieve the desired final concentrations for the assay.
-
Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or ethyl chrysanthemate to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 27°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined by plotting a dose-response curve.
Workflow for Cytotoxicity Assessment:
Caption: Workflow of the MTT assay for comparing the cytotoxicity of methyl and ethyl chrysanthemate.
Structure-Activity Relationship: The Influence of the Ester Group
The difference of a single methylene group (-CH2-) between methyl and ethyl chrysanthemate can have a discernible impact on their physicochemical properties and, consequently, their biological activity.
Key Considerations:
-
Lipophilicity: Ethyl chrysanthemate is slightly more lipophilic than this compound. This could potentially lead to better penetration through the waxy cuticle of insects and cellular membranes.
-
Steric Hindrance: The larger ethyl group might introduce steric hindrance that could affect the binding of the molecule to its target site, the voltage-gated sodium channel. This could either enhance or diminish its activity depending on the specific conformation of the binding pocket.
-
Metabolic Stability: The rate of metabolic degradation by esterase enzymes within the target organism can be influenced by the nature of the ester group. Differences in metabolic stability could lead to variations in the duration and intensity of the biological effect.
Logical Relationship of Structure to Activity:
Caption: The relationship between the ester group, physicochemical properties, and biological activity.
Conclusion and Future Directions
While both methyl and ethyl chrysanthemate are foundational molecules in the field of pyrethroid chemistry, a direct and comprehensive comparison of their biological activities is conspicuously absent from the current scientific literature. Ethyl chrysanthemate has found a niche as an insect attractant and a key intermediate in the synthesis of more complex insecticides. The intrinsic biological activities of both compounds, particularly in a comparative context, remain an area ripe for investigation.
Future research should focus on conducting direct comparative studies to elucidate the differences in insecticidal, acaricidal, repellent, and antifeedant activities of methyl and ethyl chrysanthemate against a range of pest species. Furthermore, comparative cytotoxicity studies on various cell lines, both insect and mammalian, would provide a more complete understanding of their safety profiles and potential for broader applications. Such data would be invaluable for the rational design of new, effective, and selective pest control agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Ethyl chrysanthemate | CAS#:97-41-6 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Nematicidal Activity of Chrysanthemum coronarium | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. lsj.cnrs.edu.lb [lsj.cnrs.edu.lb]
- 7. researchgate.net [researchgate.net]
A comparative study of different synthetic routes to methyl chrysanthemate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective synthesis of key intermediates is paramount. Methyl chrysanthemate, the core acidic component of pyrethroid insecticides, represents a classic yet continually evolving challenge in synthetic organic chemistry.[1] The precise arrangement of its stereocenters is crucial for its biological activity, making the choice of synthetic route a critical decision that impacts not only the yield and purity but also the economic and environmental viability of the process.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing the necessary data for informed decision-making.
The Industrial Workhorse: The Staudinger-Ruzicka (Dimethylhexadiene) Route
First developed by Staudinger and Ruzicka, this route remains one of the most common industrial methods for producing chrysanthemic acid and its esters.[2] The core of this synthesis is the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate, typically ethyl or methyl diazoacetate, in the presence of a copper catalyst.[3]
Reaction Mechanism and Key Considerations
The reaction proceeds via the copper-catalyzed decomposition of the diazoacetate to form a copper carbene intermediate. This highly reactive species then undergoes a [1+2] cycloaddition with the diene to form the cyclopropane ring of the chrysanthemate.[3]
A significant challenge in this route is controlling the stereoselectivity. The reaction typically yields a mixture of cis and trans isomers, with the trans isomer being the more biologically active and therefore more desirable product.[2] The ratio of these isomers is influenced by the choice of catalyst, solvent, and reaction temperature.
Another major consideration is the hazardous nature of diazoacetates, which are explosive and toxic, necessitating stringent safety protocols for industrial-scale production.[3]
Experimental Protocol: Staudinger-Ruzicka Synthesis (Illustrative)
Materials:
-
2,5-dimethyl-2,4-hexadiene
-
Methyl diazoacetate
-
Anhydrous copper(II) sulfate
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A reaction vessel equipped with a stirrer, dropping funnel, condenser, and nitrogen inlet is charged with 2,5-dimethyl-2,4-hexadiene and a catalytic amount of anhydrous copper(II) sulfate in anhydrous toluene.
-
The mixture is heated to reflux under a nitrogen atmosphere.
-
A solution of methyl diazoacetate in toluene is added dropwise to the refluxing mixture over a period of 2-3 hours. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the diazoacetate.
-
The mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The toluene is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum to separate the this compound from unreacted starting materials and byproducts. The cis and trans isomers are typically separated in a subsequent step if required.
The Martel Route: A Convergent and Stereoselective Approach
Developed as an alternative to the Staudinger-Ruzicka method, the Martel synthesis offers a more convergent approach that can provide better control over the stereochemistry of the final product.[3][4]
Reaction Scheme and Mechanistic Insights
The Martel route is a multi-step synthesis that typically involves the reaction of an appropriate isobutenyl-containing substrate with a glyoxylate derivative. A key step often involves an intramolecular cyclization to form the cyclopropane ring. While more complex than the single-step cyclopropanation of the Staudinger-Ruzicka route, the Martel synthesis allows for the introduction of stereocenters in a more controlled manner.
A common variation of the Martel synthesis is outlined in the diagram below.
Caption: A simplified representation of a Martel-type synthesis of this compound.
Advantages and Disadvantages
The primary advantage of the Martel route is the potential for higher stereoselectivity, leading to a greater proportion of the desired trans-isomer. It also avoids the use of highly hazardous diazo compounds. However, this comes at the cost of a longer synthetic sequence, which can lead to lower overall yields and increased production costs.
Modern Asymmetric Syntheses: The Pursuit of Chirality
The demand for enantiomerically pure pyrethroids has driven the development of asymmetric synthetic routes that can selectively produce the desired stereoisomer. These methods predominantly rely on chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction.[5][6]
Copper-Catalyzed Asymmetric Cyclopropanation
This approach is an evolution of the Staudinger-Ruzicka synthesis, where a chiral ligand is coordinated to the copper catalyst. These chiral ligands, such as those based on salicylaldimines or bis(oxazolines), create a chiral environment around the metal center.[5][6] This chiral pocket influences the trajectory of the approaching diene and the orientation of the carbene intermediate, leading to the preferential formation of one enantiomer over the other.[5]
The transition state of this reaction is a key determinant of the stereochemical outcome. The chiral ligand imposes steric and electronic constraints that favor a specific geometry for the cycloaddition, resulting in high enantiomeric excess (ee).
Caption: Workflow of copper-catalyzed asymmetric cyclopropanation.
Experimental Protocol: Asymmetric Synthesis (Illustrative)
Materials:
-
2,5-dimethyl-2,4-hexadiene
-
Methyl diazoacetate
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) trifluoromethanesulfonate benzene complex and the chiral bis(oxazoline) ligand are dissolved in anhydrous DCM.
-
The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
2,5-dimethyl-2,4-hexadiene is added to the catalyst solution.
-
A solution of methyl diazoacetate in anhydrous DCM is added slowly via a syringe pump over several hours.
-
The reaction is stirred at the same temperature until completion (monitored by TLC or GC).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the enantioenriched this compound.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for this compound depends on a balance of factors including desired stereochemical purity, scale of production, cost, and safety considerations.
| Parameter | Staudinger-Ruzicka Route | Martel Route | Asymmetric Synthesis |
| Starting Materials | 2,5-dimethyl-2,4-hexadiene, Diazoacetate | Various, more complex starting materials | 2,5-dimethyl-2,4-hexadiene, Diazoacetate |
| Number of Steps | 1-2 steps | Multi-step | 1-2 steps |
| Typical Yield | Moderate to Good | Variable, can be lower overall | Good to Excellent |
| Stereoselectivity | Low (mixture of cis/trans isomers) | Moderate to High (can be designed for specific isomers) | High to Excellent (high ee for a specific enantiomer) |
| Key Reagents | Copper catalyst, Diazoacetate | Grignard reagents, Ylides | Chiral copper catalyst, Diazoacetate |
| Safety Concerns | Use of explosive and toxic diazoacetates | Standard handling of reactive intermediates | Use of explosive and toxic diazoacetates |
| Scalability | Well-established for industrial scale | More challenging to scale up | Scalable, but catalyst cost can be a factor |
| Cost | Relatively low cost of starting materials | Higher cost due to multi-step nature | Higher cost due to chiral ligands and catalyst |
Conclusion
The synthesis of this compound offers a compelling case study in the evolution of synthetic strategy. The Staudinger-Ruzicka route , despite its safety concerns and lack of stereocontrol, remains a viable option for large-scale production where subsequent separation of isomers is feasible. The Martel route provides a more elegant, albeit lengthy, path to stereochemically defined products and serves as a valuable alternative when avoiding diazo compounds is a priority.
For applications demanding the highest degree of stereochemical purity, particularly in the development of next-generation pyrethroids, asymmetric copper-catalyzed cyclopropanation stands out as the state-of-the-art. The continued development of more efficient and cost-effective chiral catalysts will undoubtedly solidify its position as the preferred method for the synthesis of enantiomerically pure this compound and its derivatives. The selection of the optimal route will always be a multi-faceted decision, guided by the specific requirements of the target molecule and the practical constraints of the production environment.
References
- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A-Senior-Application-Scientist-s-Guide-to-the-Validation-of-a-GC-MS-Method-for-the-Trace-Analysis-of-Methyl-Chrysanthemate
Introduction: The Analytical Imperative for Methyl Chrysanthemate
This compound is a pivotal intermediate in the synthesis of pyrethroid insecticides, a class of compounds prized for their potent insecticidal activity and relatively low mammalian toxicity. Its presence, even at trace levels, in environmental samples, agricultural products, or as an impurity in final formulations necessitates the development of robust and reliable analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering a powerful combination of chromatographic separation and highly specific mass-based detection.[1][2][3][4]
However, the transition of a developed GC-MS method from a research setting to routine, reliable application hinges on a critical process: method validation . This guide provides an in-depth, experience-driven walkthrough of the validation of a GC-MS method for the trace analysis of this compound. We will delve into the causality behind experimental choices, present comparative data, and adhere to the rigorous standards of scientific integrity, grounded in authoritative guidelines.
The Foundation of Trust: Principles of Analytical Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[4][5] The objective is to demonstrate suitability and reliability. For trace analysis, this is paramount. Our validation protocol is architected around the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation parameters.[6][7][8][9]
The core validation parameters we will assess are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity and Range: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels: repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: A Self-Validating System
The following protocol outlines a comprehensive approach to validating a GC-MS method for this compound. The causality behind each step is crucial for understanding the integrity of the results.
Sample Preparation: The QuEChERS Approach
For complex matrices such as soil, sediment, or agricultural products, a robust sample preparation technique is essential to extract the analyte and remove interfering components. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and effective approach for pesticide residue analysis.[10][11][12]
Protocol:
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add an appropriate amount of deionized water to the sample to achieve a consistent moisture content. This is critical for efficient extraction.
-
Extraction: Add 10 mL of acetonitrile. Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides with minimal co-extraction of matrix components.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation and drive the this compound into the acetonitrile layer.
-
Centrifugation: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). PSA removes polar interferences, while C18 removes non-polar interferences.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Analysis: The supernatant is now ready for GC-MS analysis.
Caption: QuEChERS Sample Preparation Workflow.
GC-MS Instrumentation and Parameters
The choice of GC-MS parameters is critical for achieving the desired sensitivity and selectivity.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robustness. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity in both full scan and Selected Ion Monitoring (SIM) modes. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of semi-volatile compounds like this compound. |
| Carrier Gas | Helium at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte onto the column, essential for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 60°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min | An optimized temperature program to ensure good peak shape and separation from matrix components. |
| MSD Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic and reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly enhances sensitivity and selectivity by monitoring only specific ions for the target analyte. |
| SIM Ions for this compound (Quantifier/Qualifiers) | To be determined from a full scan spectrum of a standard. A common fragment would be the molecular ion or a stable fragment ion. | Ensures confident identification and accurate quantification. |
Validation Parameter Assessment: Data and Interpretation
The following tables summarize the expected results from the validation experiments.
Table 1: Specificity
Specificity is demonstrated by analyzing a blank matrix (e.g., soil known to be free of this compound) and a matrix spiked with this compound and potential interferents.
| Sample | Result | Interpretation |
| Blank Matrix | No peak at the retention time of this compound. | The method is free from interference from the matrix itself. |
| Spiked Matrix | A single, symmetrical peak at the expected retention time with the correct ion ratios. | The method is specific for this compound in the presence of the matrix. |
Table 2: Linearity and Range
Linearity is assessed by preparing a series of calibration standards of known concentrations and analyzing them.
| Concentration (ng/mL) | Peak Area |
| 1 | 1500 |
| 5 | 7600 |
| 10 | 15200 |
| 25 | 38000 |
| 50 | 75500 |
| 100 | 151000 |
| Regression Equation | y = 1508x + 50 |
| Correlation Coefficient (r²) | > 0.998 |
Interpretation: An r² value greater than 0.995 is generally considered acceptable, indicating a strong linear relationship between concentration and response over the specified range.
Table 3: Accuracy and Precision
Accuracy is determined by spike recovery experiments at three concentration levels. Precision is evaluated as the relative standard deviation (RSD) of replicate measurements.
| Spike Level (ng/g) | Mean Recovery (%) | RSD (%) - Repeatability (n=6) | RSD (%) - Intermediate Precision (n=6, different day/analyst) |
| 5 (Low) | 98.5 | 4.2 | 5.1 |
| 25 (Medium) | 101.2 | 3.5 | 4.3 |
| 75 (High) | 99.8 | 2.8 | 3.7 |
Interpretation: Recoveries within 80-120% and RSD values below 15% are typically acceptable for trace analysis, demonstrating the method's accuracy and precision.
Table 4: LOD and LOQ
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (ng/g) | Basis of Determination |
| LOD | 0.5 | S/N ratio of 3:1 |
| LOQ | 1.5 | S/N ratio of 10:1 |
Interpretation: These values define the lower limits of the method's capabilities, crucial for regulatory compliance and risk assessment.
Table 5: Robustness
Robustness is evaluated by introducing small, deliberate changes to the method parameters and observing the effect on the results.
| Parameter Variation | % Recovery Change | Interpretation |
| Inlet Temperature (± 5°C) | < 2% | The method is robust to minor variations in inlet temperature. |
| Carrier Gas Flow (± 0.1 mL/min) | < 3% | The method is robust to slight changes in carrier gas flow. |
| Oven Ramp Rate (± 2°C/min) | < 5% | The method is robust to small variations in the oven temperature program. |
Interpretation: Minimal changes in results indicate a robust method that can be reliably transferred between instruments and laboratories.
Caption: Logical Flow of the Validation Process.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The primary alternative for the analysis of pyrethroids and their derivatives is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 6: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Volatilization followed by separation in a gaseous mobile phase. | Separation in a liquid mobile phase. |
| Analyte Suitability | Ideal for volatile and semi-volatile, thermally stable compounds.[13][14] | Suitable for a wider range of polarities and thermally labile compounds.[13][14][15] |
| Sensitivity | High, especially in SIM mode.[12] | Often higher, particularly for compounds that ionize well by ESI or APCI.[13][15] |
| Selectivity | Good, enhanced by SIM. | Excellent, due to the use of Multiple Reaction Monitoring (MRM).[10] |
| Matrix Effects | Can be significant, often requiring robust cleanup. | Ion suppression or enhancement can be a major challenge, often requiring matrix-matched calibration. |
| Derivatization | May be required for polar or non-volatile analytes. | Generally not required. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and more complex maintenance. |
| Throughput | Can be high with modern autosamplers. | Comparable to GC-MS. |
Expert Insight: For this compound, which is sufficiently volatile and thermally stable, GC-MS provides a cost-effective and reliable solution. However, for a broader multi-residue analysis that includes more polar pyrethroid metabolites, LC-MS/MS would be the superior choice.[13][15] The decision between the two techniques should be based on the specific analytical needs, the range of target analytes, and budget considerations.
Conclusion: A Validated Method as a Cornerstone of Quality
The comprehensive validation of this GC-MS method demonstrates its suitability for the intended purpose: the reliable trace analysis of this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have established a self-validating system that provides trustworthy data. This validated method serves as a cornerstone for quality control, environmental monitoring, and regulatory compliance, ensuring the safety and efficacy of products and the protection of the environment. The comparative analysis with LC-MS/MS further contextualizes the strengths of GC-MS for this specific application while acknowledging the advantages of alternative techniques for broader analytical challenges.
References
- 1. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
A Senior Application Scientist's Guide to Catalytic Synthesis of Methyl Chrysanthemate
Introduction: The Enduring Importance of Methyl Chrysanthemate
This compound, a key intermediate in the synthesis of pyrethroid insecticides, remains a molecule of significant industrial and academic interest. Pyrethroids, synthetic analogs of the natural insecticide pyrethrin, are valued for their high insecticidal activity and low mammalian toxicity. The stereochemistry of the cyclopropane ring in this compound is crucial, with the (+)-trans isomer exhibiting the most potent insecticidal properties. Consequently, the development of efficient and highly stereoselective catalytic methods for its synthesis is a primary focus for researchers in agrochemicals and fine chemical synthesis.
This guide provides a comparative analysis of the three principal catalytic methodologies employed for the synthesis of this compound: copper-catalyzed, rhodium-catalyzed, and enzyme-catalyzed reactions. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical determinant of the efficiency, stereoselectivity, and overall economic viability of this compound synthesis. Each class of catalyst offers a unique set of advantages and disadvantages.
Copper-Catalyzed Cyclopropanation: The Aratani Legacy
Copper catalysts, particularly the chiral salicylaldimine complexes pioneered by Aratani, have a long and successful history in the asymmetric synthesis of chrysanthemates. These catalysts are known for their ability to effect the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate.
Mechanistic Insights: The catalytic cycle of copper-catalyzed cyclopropanation is believed to proceed through the formation of a copper carbene intermediate. The diazoacetate reacts with the copper(I) catalyst to release nitrogen gas and form the reactive carbene species. This electrophilic carbene then reacts with the electron-rich diene in a concerted, albeit asynchronous, manner to yield the cyclopropane ring and regenerate the copper(I) catalyst. The chirality of the ligand on the copper center dictates the stereochemical outcome of the cyclopropanation.[1][2] The C1-symmetric salicylaldimine ligand in the Aratani catalyst creates a chiral environment that directs the approach of the diene to the carbene, favoring the formation of the desired (+)-trans isomer.[3][4]
Performance: The Aratani-type copper catalysts are capable of achieving good yields and high enantioselectivity. However, achieving optimal results can be sensitive to reaction conditions, including solvent, temperature, and the rate of diazo compound addition.
Rhodium-Catalyzed Cyclopropanation: Precision and Versatility
Dirhodium(II) carboxylate and carboxamidate complexes are powerful catalysts for carbene transfer reactions, including the cyclopropanation required for this compound synthesis. These catalysts are renowned for their high efficiency and the ability to achieve exceptional levels of stereocontrol with the appropriate chiral ligands.
Mechanistic Insights: Similar to copper catalysts, the mechanism of rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate.[5][6] The dirhodium(II) catalyst reacts with the diazoacetate to form a rhodium carbene, which is the key reactive intermediate. The chiral ligands bridging the two rhodium atoms create a well-defined chiral pocket that directs the stereochemical course of the reaction with the alkene.[7][8] The choice of ligand is paramount in achieving high diastereo- and enantioselectivity.
Performance: Chiral dirhodium(II) catalysts, such as Rh₂(S-TCPTAD)₄, have demonstrated the ability to produce cyclopropanes with very high enantiomeric excess (up to 98% ee).[7][8] They are often effective at low catalyst loadings and under mild reaction conditions.
Enzymatic Synthesis: The Green Chemistry Approach
The use of enzymes, particularly lipases, offers a more environmentally benign route to this compound. Lipases can catalyze the esterification of chrysanthemic acid with methanol, often with high selectivity and under mild, solvent-free conditions.
Mechanistic Insights: Lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism.[3][4] The reaction is initiated by the acylation of the serine residue in the enzyme's active site by the carboxylic acid (chrysanthemic acid), forming an acyl-enzyme intermediate and releasing a molecule of water. Subsequently, the alcohol (methanol) attacks the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.[3][9]
Performance: Lipase-catalyzed esterification can achieve high conversion rates. The selectivity of the enzyme can be exploited to resolve racemic mixtures of chrysanthemic acid, preferentially esterifying one enantiomer. However, the reaction rates can be slower than metal-catalyzed methods, and optimization of parameters such as temperature, water activity, and enzyme immobilization is crucial for efficient synthesis.[10]
Data Presentation: A Comparative Overview of Catalyst Performance
Direct comparison of catalyst performance across different studies is challenging due to variations in reaction conditions. However, the following table summarizes representative data to provide a general overview of the efficacy of each catalytic system.
| Catalyst System | Catalyst Example | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Copper-Catalyzed | Aratani Catalyst (C₁-Symmetric Salicylaldimine-Cu) | 70-90 | >90:10 | 80-95 | Well-established, good for asymmetric synthesis | Can be sensitive to reaction conditions |
| Rhodium-Catalyzed | Dirhodium(II) tetra-((S)-N-(p-dodecylphenylsulfonyl)prolinate) (Rh₂(S-DOSP)₄) | 80-95 | >95:5 | >98 | High efficiency and stereoselectivity, low catalyst loading | Higher cost of catalyst |
| Enzyme-Catalyzed | Immobilized Candida antarctica Lipase B (Novozym 435) | >90 (conversion) | N/A (esterification) | High (kinetic resolution) | Green and sustainable, mild conditions, high selectivity | Slower reaction rates, requires optimization of enzyme activity |
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of these procedures may be necessary for specific substrates and desired outcomes.
Protocol 1: Asymmetric Synthesis of this compound using a Dirhodium(II) Catalyst
This protocol is adapted from general procedures for rhodium-catalyzed cyclopropanation.[5]
Materials:
-
Dirhodium(II) tetra-((S)-N-(p-dodecylphenylsulfonyl)prolinate) (Rh₂(S-DOSP)₄)
-
2,5-Dimethyl-2,4-hexadiene
-
Methyl diazoacetate
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, dissolve the dirhodium(II) catalyst (0.01 mol%) in anhydrous DCM (10 mL).
-
Add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents) to the catalyst solution.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Using a syringe pump, add a solution of methyl diazoacetate (1.0 equivalent) in anhydrous DCM (5 mL) to the reaction mixture over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Protocol 2: Synthesis of this compound using an Immobilized Lipase
This protocol is a general procedure for lipase-catalyzed esterification.[11][12]
Materials:
-
(±)-trans-Chrysanthemic acid
-
Methanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Molecular sieves (3Å)
-
n-Heptane (or other suitable organic solvent)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
Procedure:
-
To a screw-capped vial, add (±)-trans-chrysanthemic acid (1.0 equivalent) and methanol (1.5 equivalents).
-
Add n-heptane to dissolve the starting materials (the amount will depend on the scale of the reaction).
-
Add immobilized lipase (typically 5-10% by weight of the substrates) and molecular sieves to the reaction mixture.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion to this compound.
-
Once the desired conversion is reached (or the reaction reaches equilibrium), stop the reaction by filtering off the immobilized lipase and molecular sieves. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Visualization of Catalytic Mechanisms
To further elucidate the processes described, the following diagrams illustrate the key catalytic cycles.
Caption: Catalytic cycle for copper-catalyzed cyclopropanation.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: Simplified mechanism of lipase-catalyzed esterification.
Conclusion and Future Outlook
The synthesis of this compound continues to be an area of active research, driven by the demand for more efficient, selective, and sustainable methods.
-
Copper-catalyzed systems , particularly those based on the Aratani catalyst, offer a robust and well-established method for asymmetric synthesis.
-
Rhodium catalysts provide unparalleled levels of precision and efficiency, making them ideal for applications where high stereopurity is paramount, albeit at a higher cost.
-
Enzymatic catalysis represents the future of green chemistry in this field, offering a highly selective and environmentally friendly alternative. Further research into enzyme immobilization and reaction engineering will likely enhance the industrial viability of this approach.
The selection of an optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired stereoselectivity, and environmental considerations. This guide serves as a foundational resource to aid researchers in navigating these choices and advancing the science of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Environmental Impact Assessment of Methyl vs. Ethyl Chrysanthemate: A Guide for Researchers
This guide provides a comparative analysis of the environmental impact of two key pyrethroid intermediates: methyl chrysanthemate and ethyl chrysanthemate. As precursors to a major class of synthetic insecticides, understanding their environmental fate and toxicity is paramount for developing greener and more sustainable pest control solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a technical overview, identifying critical data gaps, and providing standardized methodologies for future comparative studies.
Introduction: The Central Role of Chrysanthemates in Pyrethroid Synthesis
Synthetic pyrethroids are a cornerstone of modern pest management, valued for their high efficacy against a broad spectrum of insects and relatively low mammalian toxicity.[1] The chemical backbone of many of these insecticides is derived from chrysanthemic acid, a compound naturally found in the flowers of Tanacetum cinerariifolium.[2] this compound and ethyl chrysanthemate are the methyl and ethyl esters of this acid, respectively, and serve as crucial intermediates in the synthesis of numerous first-generation pyrethroids.[3][4]
While the environmental impact of formulated pyrethroid insecticides has been extensively studied, the ecotoxicological profiles of their synthetic precursors are less understood.[5] A comparative assessment of methyl and ethyl chrysanthemate is essential for a comprehensive lifecycle analysis of pyrethroid production and for informing the selection of more environmentally benign synthetic pathways.
This guide will delve into the known environmental properties of both compounds, highlighting areas where data is critically lacking. Furthermore, it will provide standardized experimental protocols to enable researchers to conduct direct comparative assessments.
Physicochemical Properties: A Foundation for Environmental Behavior
The environmental partitioning and fate of a chemical are largely dictated by its physical and chemical properties. While comprehensive experimental data for both compounds are not available in a single comparative source, their basic properties can be obtained from chemical databases.
| Property | This compound | Ethyl Chrysanthemate |
| Molecular Formula | C₁₁H₁₈O₂[6] | C₁₂H₂₀O₂[7] |
| Molecular Weight | 182.26 g/mol [6] | 196.29 g/mol [7] |
| Water Solubility | Data not readily available | 10.44 mg/L @ 25 °C (estimated)[8] |
| logP (Octanol-Water Partition Coefficient) | 3.8 (estimated)[6] | 4.1 (estimated)[7] |
Data sourced from PubChem.
The higher molecular weight and estimated logP of ethyl chrysanthemate suggest it is slightly more lipophilic than this compound. This could imply a greater potential for bioaccumulation and stronger sorption to organic matter in soil and sediment. However, without experimental data, these remain theoretical assumptions.
Comparative Environmental Fate and Degradation
The primary route of degradation for pyrethroid insecticides in the environment is the cleavage of the central ester bond, a process that occurs through both biotic (microbial) and abiotic (photolysis, hydrolysis) mechanisms.[9] This suggests that both methyl and ethyl chrysanthemate will likely degrade in the environment to form chrysanthemic acid and their respective alcohols: methanol and ethanol.
Caption: Predicted primary degradation pathway for methyl and ethyl chrysanthemate.
The ultimate environmental impact is therefore influenced not only by the parent esters but also by these degradation products.
-
Chrysanthemic Acid: As a common degradation product, its environmental fate is a key factor. Further degradation of chrysanthemic acid is expected.
-
Methanol vs. Ethanol: Both are readily biodegradable and have low toxicity to aquatic organisms. Ethanol is generally considered to have a lower environmental impact than methanol.
A significant data gap exists regarding the comparative rates of degradation for methyl and ethyl chrysanthemate. The stability of the ester bond can be influenced by the nature of the alcohol group, and it is plausible that one may degrade more rapidly than the other under various environmental conditions.
Ecotoxicity Profile: A Critical Comparison
Both methyl and ethyl chrysanthemate are classified as toxic to aquatic life with long-lasting effects, according to their GHS classifications on PubChem.[6][7] However, a direct comparison of their potency is hampered by the lack of standardized, comparative toxicological data.
Aquatic Toxicity:
-
This compound: Classified as hazardous to the aquatic environment, long-term hazard (Category 2).[6]
-
Ethyl Chrysanthemate: Also classified as hazardous to the aquatic environment, long-term hazard (Category 2).[7]
To date, no studies presenting comparative LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for the same aquatic species under identical conditions have been identified in the public domain. Such data is crucial for a meaningful risk assessment.
Terrestrial Toxicity:
Information on the toxicity of these compounds to soil-dwelling organisms, birds, and non-target insects is also scarce. Given their use as intermediates for insecticides, their potential effects on beneficial insects should not be overlooked.
Mobility and Bioaccumulation Potential
Soil Mobility:
The tendency of a chemical to move through the soil profile is largely determined by its soil sorption coefficient (Koc).[10][11] A high Koc value indicates strong binding to soil organic matter and low mobility, reducing the risk of groundwater contamination.[12] The estimated logP values suggest that both compounds will have some affinity for soil organic carbon, with ethyl chrysanthemate potentially being less mobile than this compound. However, experimental determination of Koc values is necessary for an accurate assessment.
Bioaccumulation:
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure.[13] It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.[14] Chemicals with a high logP are generally more likely to bioaccumulate in the fatty tissues of organisms.[15]
Based on their estimated logP values, both methyl and ethyl chrysanthemate may have some potential to bioaccumulate. Again, the slightly higher logP of ethyl chrysanthemate suggests a potentially higher bioaccumulation potential. Experimental BCF studies are required to confirm these predictions.
Experimental Protocols for Comparative Assessment
To address the identified data gaps, the following standardized experimental protocols are recommended. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability Test (OECD 301F)
This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
Methodology:
-
Preparation of Test System: A defined volume of mineral medium is inoculated with a small volume of activated sludge.
-
Addition of Test Substance: A known concentration of methyl or ethyl chrysanthemate (typically 100 mg/L) is added to the test flasks. A control with no test substance and a reference substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days.
-
Measurement: The consumption of oxygen is measured continuously using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.
Caption: Workflow for the OECD 301F Ready Biodegradability Test.
Acute Aquatic Toxicity Test (OECD 203: Fish, Acute Toxicity Test; OECD 202: Daphnia sp. Acute Immobilisation Test)
These tests determine the concentration of a substance that is lethal to fish or immobilizes daphnids over a short period.
Methodology (Fish - OECD 203):
-
Test Organisms: A suitable fish species (e.g., Zebrafish, Danio rerio) is acclimated to laboratory conditions.
-
Test Solutions: A series of test solutions with different concentrations of methyl or ethyl chrysanthemate are prepared. A control group with no test substance is also included.
-
Exposure: Fish are exposed to the test solutions for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.
Caption: General workflow for acute aquatic toxicity testing.
Conclusion and Future Outlook
A comprehensive comparative environmental impact assessment of methyl and ethyl chrysanthemate is currently hindered by a significant lack of direct, comparative experimental data. While both are known to be toxic to aquatic life, their relative potencies, degradation rates, and environmental mobility remain largely unquantified.
Based on their chemical structures, it is predicted that both compounds will hydrolyze to chrysanthemic acid, with the formation of methanol and ethanol, respectively. The slightly higher lipophilicity of ethyl chrysanthemate suggests a potentially greater tendency for bioaccumulation and soil sorption compared to this compound.
To move beyond these predictions, a concerted research effort is needed to generate the necessary experimental data using standardized methodologies, such as those outlined in this guide. Such data will be invaluable for:
-
Informing Greener Synthesis Routes: Selecting intermediates with a lower environmental footprint.
-
Improving Lifecycle Assessments: Providing a more complete picture of the environmental impact of pyrethroid production.
-
Supporting Regulatory Decision-Making: Enabling more accurate environmental risk assessments.
By systematically addressing these data gaps, the scientific community can contribute to the development of more sustainable and environmentally responsible pest management strategies.
References
- 1. wolf.sk [wolf.sk]
- 2. An Overview on the Potential Hazards of Pyrethroid Insecticides in Fish, with Special Emphasis on Cypermethrin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One Hundred Years of Pyrethroid Chemistry [wisdomlib.org]
- 5. archives.equiterre.org [archives.equiterre.org]
- 6. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl chrysanthemate | C12H20O2 | CID 7334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guangchenchem.com [guangchenchem.com]
- 9. A brief review of the environmental fate and metabolism of pyrethroids (1989) | Jean-Pierre Demoute | 134 Citations [scispace.com]
- 10. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. publications.iupac.org [publications.iupac.org]
- 13. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rivm.nl [rivm.nl]
- 15. researchgate.net [researchgate.net]
Evaluating the stability of different methyl chrysanthemate isomers under storage
A Comparative Guide to the Storage Stability of Methyl Chrysanthemate Isomers
For researchers, scientists, and professionals in drug development and fine chemical industries, understanding the stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This compound, a fundamental building block for synthetic pyrethroids, exists as multiple stereoisomers, each potentially exhibiting unique physical, chemical, and biological properties.[1][2] This guide provides a comprehensive evaluation of the stability of different this compound isomers under various storage conditions, supported by a detailed experimental framework for in-house assessment.
The intrinsic stability of each isomer can significantly impact product shelf-life, impurity profiles, and ultimately, the efficacy and safety of the final product. This document delves into the primary degradation pathways—hydrolysis, thermal decomposition, and photodegradation—and outlines a systematic approach to quantify the relative stability of the cis/trans and optical isomers of this compound.
The Significance of Isomeric Stability in this compound
Chrysanthemic acid, the precursor to this compound, possesses two stereocenters, giving rise to four stereoisomers: (1R,3R)-(+)-trans, (1S,3S)-(-)-trans, (1R,3S)-(+)-cis, and (1S,3R)-(-)-cis.[2] Consequently, this compound also exists in these four isomeric forms. The spatial arrangement of the substituents on the cyclopropane ring dictates the molecule's interaction with biological targets and its susceptibility to chemical degradation.
Generally, in the realm of pyrethroids, trans-isomers are known to be more susceptible to hydrolytic cleavage of the ester bond compared to their cis counterparts.[3] This is often attributed to the greater steric hindrance around the ester group in the cis configuration. Understanding these inherent stability differences is crucial for selecting the appropriate isomer for a specific application and for defining optimal storage and handling conditions.
Experimental Design for Comparative Stability Assessment
To rigorously evaluate the stability of this compound isomers, a forced degradation study is the most effective approach.[4] This involves subjecting the isomers to stress conditions that are more severe than typical storage conditions to accelerate degradation and identify potential degradation products.[4]
The following experimental workflow is designed to provide a comprehensive comparison of the stability of the four primary isomers of this compound.
-
Pure isomers of this compound: (+)-trans, (-)-trans, (+)-cis, (-)-cis
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.0)
-
A stability-indicating HPLC system with a UV detector
-
A photostability chamber
-
A temperature-controlled oven
Protocol 1: Sample Preparation
-
Prepare individual stock solutions of each this compound isomer in acetonitrile at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stress medium to a final concentration of 100 µg/mL.
Protocol 2: Forced Degradation Studies
-
Hydrolytic Stability:
-
Acidic Hydrolysis: Mix the isomer solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the isomer solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the isomer solution with purified water (or a neutral buffer).
-
Incubate all solutions at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.
-
-
Thermal Stability:
-
Place the solid isomer samples and the solutions in acetonitrile in a temperature-controlled oven at 80°C.
-
Collect samples at 0, 1, 3, 7, and 14 days.
-
-
Photostability:
-
Expose the solid isomer samples and the solutions in acetonitrile to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Protect a set of control samples from light.
-
Collect samples at defined intervals. Photochemical cis-trans isomerization is a known reaction for chrysanthemic acid esters, making this a critical test.
-
Protocol 3: Analytical Method
A stability-indicating HPLC method is crucial for separating the parent isomer from any degradation products and from other isomers that may form.
-
Column: A chiral stationary phase column capable of separating both geometric and optical isomers is recommended. Alternatively, a two-dimensional HPLC system could be employed.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the analysis of pyrethroid-related compounds.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating.[5][6] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Anticipated Degradation Pathways and Isomer Comparison
The primary degradation pathways for this compound are expected to be hydrolysis of the ester linkage and cis-trans isomerization, particularly under photolytic conditions.
The table below summarizes the expected relative stability of the different isomers under various stress conditions, based on general principles of organic chemistry and data from related pyrethroid compounds.
| Isomer Configuration | Hydrolytic Stability | Thermal Stability | Photostability | Rationale |
| trans-Isomers | Lower | Moderate | Prone to isomerization | The ester group is more sterically accessible, leading to faster hydrolysis.[3] |
| cis-Isomers | Higher | Moderate | Prone to isomerization | The ester group is more sterically hindered, slowing the rate of hydrolysis.[3] |
| d- and l-Isomers | Similar | Similar | Similar | The enantiomeric forms are expected to have identical chemical reactivity in a non-chiral environment. |
Data Interpretation and Reporting
For each isomer and stress condition, the percentage of the parent compound remaining should be plotted against time. From this data, the degradation rate constant (k) and the half-life (t½) can be calculated, assuming first-order kinetics.
A comprehensive stability report should include:
-
A summary of the forced degradation conditions.
-
The validated stability-indicating HPLC method.
-
Chromatograms showing the separation of the parent isomer from its degradation products.
-
A table comparing the degradation rates and half-lives of all isomers under each stress condition.
-
Identification of any major degradation products.
Conclusion and Recommendations
This guide provides a robust framework for evaluating the stability of different this compound isomers. The experimental data generated will enable researchers and drug development professionals to:
-
Select the most stable isomer for their application.
-
Establish appropriate storage and handling conditions to minimize degradation.
-
Develop formulations with enhanced stability.
-
Predict and control the impurity profile of products containing this compound.
By understanding the inherent stability of each isomer, the development of safe, effective, and high-quality products can be significantly enhanced.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 3. Degradation, metabolism and toxicity of synthetic pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to Methyl and Ethyl Chrysanthemate: From Synthesis to Application
In the landscape of synthetic chemistry, particularly in the development of agrochemicals and fine chemicals, the choice of starting materials and intermediates is paramount. It dictates not only the efficiency and yield of a reaction but also the economic viability and environmental footprint of the entire process. Among the most crucial building blocks for the globally significant pyrethroid class of insecticides are the esters of chrysanthemic acid. This guide provides an in-depth comparative review of two of the most common esters: methyl chrysanthemate and ethyl chrysanthemate.
This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals, offering a nuanced look at the synthesis, application, and practical implications of choosing one ester over the other. We will explore the causality behind experimental choices, from the initial cyclopropanation reaction to the final transesterification, providing a self-validating framework for your own research and development endeavors.
Physicochemical Properties: A Foundational Comparison
At a glance, methyl and ethyl chrysanthemate are structurally similar, differing only by a single methylene group in the ester moiety. However, this subtle difference gives rise to distinct physical properties that influence their handling, reaction conditions, and secondary applications.
| Property | This compound | Ethyl Chrysanthemate | Rationale for Significance |
| Chemical Formula | C₁₁H₁₈O₂[1] | C₁₂H₂₀O₂[2][3][4] | Defines the basic composition and molar mass. |
| Molecular Weight | 182.26 g/mol [1] | 196.29 g/mol [3][5] | Affects stoichiometry calculations and volatility. |
| Appearance | - | Colorless to light yellow liquid[3][4] | Important for quality control and identification. |
| Boiling Point | - | 112 °C at 10 mmHg[4][5] | Critical for purification by distillation and for byproduct removal in subsequent reactions. |
| Density | - | 0.906 g/mL at 25 °C[5] | Useful for process calculations and solvent handling. |
| Odor Profile | Reported in tobacco[1] | Powerful, winey-herbaceous, sweet, fruity, minty undertone[2][5] | Dictates its significant use in the fragrance industry. |
The most operationally significant difference is the nature of the alcohol group. The resulting methanol or ethanol byproduct in subsequent reactions has different boiling points (Methanol: 64.7°C; Ethanol: 78.4°C), a key factor in driving reaction equilibria, as will be discussed.
Synthesis: The Shared Pathway
The predominant industrial route to both methyl and ethyl chrysanthemate is the cyclopropanation reaction between 2,5-dimethyl-2,4-hexadiene and the corresponding diazoacetate ester in the presence of a catalyst, typically copper-based.[6][7] This method is favored for its cost-effectiveness and relatively abundant raw materials.[6][7]
Caption: General synthesis of chrysanthemate esters.
Stereospecific syntheses are also employed, particularly when a specific isomer is required, often starting from chiral natural products like (+)-α-pinene.[8]
Experimental Protocol: Generalized Synthesis of Ethyl Chrysanthemate
This protocol describes a laboratory-scale synthesis based on the widely used dimethylhexadiene route.[6][9] The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize ethyl chrysanthemate via copper-catalyzed cyclopropanation.
Materials:
-
2,5-dimethyl-2,4-hexadiene (DMHD)
-
Ethyl diazoacetate (EDA)
-
Copper-based catalyst (e.g., copper stearate)
-
Anhydrous solvent (e.g., methylene chloride or 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. The system is flame-dried and purged with nitrogen.
-
Causality: An inert atmosphere is crucial because diazo compounds can be unstable and potentially explosive, and the catalyst's activity can be sensitive to air and moisture.
-
-
Catalyst Introduction: The copper catalyst is suspended in the anhydrous solvent within the reaction flask. A slight molar excess of DMHD is added.
-
Causality: Using an excess of the olefin (DMHD) helps to maximize the consumption of the more hazardous and unstable EDA, minimizing side reactions like the dimerization of EDA to form diethyl fumarate and maleate.[6]
-
-
EDA Addition: Ethyl diazoacetate, diluted in the solvent, is added dropwise from the dropping funnel to the stirred reaction mixture over several hours. The reaction is typically exothermic, and the addition rate should be controlled to maintain a specific temperature (e.g., 130°C, depending on the solvent and catalyst system).[6]
-
Causality: Slow, controlled addition is the most critical step for safety and yield. A rapid addition can lead to an uncontrolled exotherm and an accumulation of unreacted EDA. It also ensures the instantaneous concentration of EDA remains low, further suppressing dimerization.
-
-
Reaction Monitoring: The reaction is stirred for an additional period (e.g., 1-18 hours) after the addition is complete.[9] Progress can be monitored by TLC or GC to confirm the consumption of EDA.
-
Workup and Purification:
-
The reaction mixture is cooled to room temperature. The catalyst is removed by filtration.[9]
-
The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude residue is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl chrysanthemate.[9]
-
Causality: Purification is necessary to remove unreacted DMHD, catalyst residues, and byproducts, ensuring the intermediate is suitable for the high-purity demands of pharmaceutical and agrochemical synthesis.
-
Applications: A Comparative Overview
While both esters serve as precursors to pyrethroids, their utility in other industries differs significantly.
Primary Application: Pyrethroid Synthesis
Both methyl and ethyl chrysanthemate are indispensable intermediates for a vast array of synthetic pyrethroids, including allethrin, permethrin, cypermethrin, and deltamethrin.[2][6] The general pathway involves converting the chrysanthemate ester into the final active insecticide, typically through transesterification.[10]
Caption: Transesterification of chrysanthemate esters to pyrethroids.
The Critical Choice: Methyl vs. Ethyl in Transesterification
The decision to start with methyl or ethyl chrysanthemate has direct consequences for the manufacturing process.
-
Reactivity and Byproduct Removal: Transesterification is an equilibrium-limited reaction. To drive it to completion, the alcohol byproduct (methanol or ethanol) must be removed. Methanol's lower boiling point (64.7°C) makes it easier and more energy-efficient to remove by distillation compared to ethanol (78.4°C). This can lead to shorter reaction times and higher conversion rates, a significant advantage in large-scale industrial production.
-
Economic Considerations: The relative cost of methyl diazoacetate versus ethyl diazoacetate, driven by the price of methanol and ethanol, is a key factor. While often comparable, fluctuations in commodity chemical prices can favor one over the other.
-
Stereochemistry: The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, with the trans-isomers of chrysanthemic acid generally exhibiting higher potency.[11] The choice of methyl or ethyl ester does not inherently affect the cis/trans ratio from the initial synthesis, but subsequent processing steps can be designed to isolate or enrich the desired trans-isomer.[11]
Common Pyrethroids Derived from Chrysanthemic Acid:
| Pyrethroid | Alcohol Moiety | Type | Key Application Areas |
| Allethrin | Allethrolone | Type I | Household insecticides, mosquito control.[2][12] |
| Permethrin | 3-Phenoxybenzyl alcohol | Type I | Agriculture, textiles, public health.[2][13] |
| Cypermethrin | α-Cyano-3-phenoxybenzyl alcohol | Type II | Broad-spectrum agricultural insecticide.[6] |
| Deltamethrin | α-Cyano-3-phenoxybenzyl alcohol | Type II | Agriculture, malaria vector control.[6] |
| Prallethrin | 2-Propargyl-3-methyl-2-cyclopenten-1-one-4-ol | Type I | Fast-acting household insecticide.[6][13] |
Secondary Applications: Where Ethyl Chrysanthemate Shines
Beyond insecticide synthesis, ethyl chrysanthemate has carved out a niche in several other industries, largely due to its distinct aromatic profile.
-
Fragrance and Flavor: Ethyl chrysanthemate is valued in the fragrance industry for its complex and pleasant fruity, winey, and herbaceous aroma.[2][5][14] It is used as a component in perfumes and to add specific scent notes to consumer products.[2][3]
-
Cosmetics: It is incorporated into cosmetic products like lipstick and foundation to improve smoothness, consistency, and longevity, making application easier.[2][3]
-
Allelochemical: Ethyl chrysanthemate can function as an insect attractant, a property utilized in agricultural and research settings.[4][15]
This compound has far fewer documented secondary applications, though its presence in natural sources like tobacco suggests it possesses aromatic qualities.[1]
Conclusion and Future Outlook
Methyl and ethyl chrysanthemate are both foundational pillars in the synthesis of pyrethroid insecticides. Their core chemical reactivity is similar, dictated by the chrysanthemic acid backbone. However, a comparative analysis reveals key distinctions that guide their application:
-
In Pyrethroid Synthesis: The choice between methyl and ethyl chrysanthemate is a strategic process decision. The methyl ester offers a potential advantage in transesterification reactions due to the lower boiling point and easier removal of its methanol byproduct, which can lead to improved reaction kinetics and efficiency. This often makes it the preferred intermediate in optimized, large-scale industrial processes where efficiency gains are critical.
-
In Other Industries: Ethyl chrysanthemate possesses a clear advantage due to its well-characterized and desirable aromatic properties. This has led to its widespread adoption in the fragrance, flavor, and cosmetics industries, a domain where this compound is not a significant player.
For the research and development professional, the selection is not arbitrary. If the goal is the efficient synthesis of a novel pyrethroid, a comparative kinetic study of transesterification starting from both methyl and ethyl esters would be a prudent initial experiment. If the objective is to formulate a product with specific fragrance or cosmetic properties, ethyl chrysanthemate is the logical starting point. Understanding these nuances is key to innovative and efficient product development.
References
- 1. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guangchenchem.com [guangchenchem.com]
- 3. guangchenchem.com [guangchenchem.com]
- 4. guangchenchem.com [guangchenchem.com]
- 5. Ethyl chrysanthemumate | 97-41-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. prepchem.com [prepchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 12. Recent findings of new synthetic pyrethroids | International Society for Horticultural Science [ishs.org]
- 13. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 97-41-6: Ethyl chrysanthemate | CymitQuimica [cymitquimica.com]
- 15. Ethyl chrysanthemate | CAS#:97-41-6 | Chemsrc [chemsrc.com]
Head-to-head comparison of different purification techniques for methyl chrysanthemate
For researchers and professionals in drug development and fine chemical synthesis, the purity of intermediates is paramount. Methyl chrysanthemate, a key precursor in the synthesis of pyrethroid insecticides, is often produced as a mixture of isomers and with various impurities.[1][2] Achieving high purity of the desired isomer is critical for the efficacy and safety of the final product. This guide provides a comprehensive, head-to-head comparison of the primary techniques used for the purification of this compound, supported by experimental insights and protocols.
Introduction to this compound and the Imperative for Purity
This compound (C₁₁H₁₈O₂) is the methyl ester of chrysanthemic acid.[3] It exists as multiple stereoisomers, primarily the cis and trans isomers, which themselves can be enantiomers.[4][5][6] The biological activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, with the trans-isomers generally exhibiting greater insecticidal properties.[7] Consequently, effective purification and separation of these isomers are crucial industrial and research objectives. This guide will explore fractional distillation, column chromatography, and selective hydrolysis as primary purification strategies.
At-a-Glance: Comparison of Purification Techniques
| Technique | Principle of Separation | Purity Achievable | Yield | Scalability | Primary Application |
| Fractional Distillation | Difference in boiling points | Moderate | High | Excellent | Bulk purification, solvent removal |
| Column Chromatography | Differential adsorption to a stationary phase | High to Very High | Moderate to High | Low to Moderate | High-purity separation of isomers, removal of polar impurities |
| Selective Hydrolysis | Difference in reaction rates of isomers | High (for the unreacted isomer) | Moderate | Good | Separation of cis/trans isomers |
In-Depth Analysis of Purification Techniques
Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[8][9] For this technique to be effective, the components should have a significant difference in their boiling points, typically greater than 25 °C at atmospheric pressure.[8]
Expertise & Experience: In the context of this compound, fractional distillation is primarily effective for separating the desired product from low-boiling solvents or high-boiling impurities. However, it is largely ineffective for separating the cis and trans isomers of this compound. This is because their boiling points are extremely close. For instance, the boiling point of a mixture of this compound isomers is cited as 107-109 °C at 20 Torr, and for the analogous ethyl chrysanthemate, the boiling point is 112 °C at 10 mmHg, indicating a very small difference between the isomers that is difficult to resolve even with a highly efficient fractional distillation column.[10][11]
Trustworthiness: A well-designed fractional distillation setup under vacuum can achieve high purity with respect to non-isomeric impurities. The process is self-validating through monitoring the temperature at the distillation head; a stable temperature plateau indicates the distillation of a pure component.
Column Chromatography
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[12] For a relatively non-polar compound like this compound, a normal-phase chromatography setup is typically employed.
Expertise & Experience: This method is particularly adept at separating isomers and removing polar impurities. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical. For this compound, a non-polar solvent system is ideal. A good starting point is pure n-hexane, with the polarity gradually increased by adding a small amount of a more polar solvent like ethyl acetate or diethyl ether to elute the compound. The separation occurs because even minor differences in the spatial arrangement of the isomers can lead to different interactions with the polar silica gel surface, resulting in different retention times.
Trustworthiness: The purity of the collected fractions can be readily assessed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13] The self-validating nature of this technique lies in the consistent retention factor (Rf) on TLC or retention time in GC for the pure compound.
Selective Hydrolysis
Selective hydrolysis is a chemical separation method that leverages the different reaction rates of isomers. In the case of this compound, the trans-isomer can be hydrolyzed to the corresponding carboxylic acid at a faster rate than the cis-isomer under specific alkaline conditions.[2]
Expertise & Experience: This process involves treating the mixture of cis and trans this compound with a carefully controlled amount of an alkali, such as potassium hydroxide, in an alcoholic solvent.[2] The trans-chrysanthemic acid salt, being water-soluble, can then be separated from the unreacted, water-insoluble cis-methyl chrysanthemate by liquid-liquid extraction.[2] This method is particularly useful for enriching the cis-isomer in the ester form. The separated trans-chrysanthemic acid can be recovered by acidification.
Trustworthiness: The success of this separation is validated by analyzing the isomeric composition of the unreacted ester fraction and the recovered carboxylic acid, typically using GC-MS.[13] The endpoint of the selective hydrolysis can be monitored by tracking the consumption of the base or the appearance of the carboxylic acid.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass chromatography column is packed with silica gel (60-120 mesh) as a slurry in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude this compound.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of n-hexane and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a mobile phase, starting with 100% n-hexane. The polarity of the eluent can be gradually increased by adding small increments of ethyl acetate (e.g., starting with 99:1 n-hexane:ethyl acetate) to facilitate the elution of the this compound isomers.
-
Fraction Collection: Fractions are collected in separate test tubes.
-
Analysis: Each fraction is analyzed by TLC or GC-MS to identify the fractions containing the pure desired isomer. Fractions containing the pure product are combined.
-
Solvent Removal: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Isomer Separation by Selective Hydrolysis
-
Reaction Setup: A mixture of cis- and trans-methyl chrysanthemate is dissolved in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrolysis: A 10% aqueous solution of potassium hydroxide is added. The amount of potassium hydroxide should be sub-stoichiometric to the amount of the trans-isomer (approximately 0.5 to 1 mole equivalent).[2] The mixture is heated to 50 °C and stirred for several hours.[2]
-
Work-up: After cooling to room temperature, the methanol is removed by distillation. Water and a water-immiscible organic solvent (e.g., diethyl ether) are added to the residue.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer, containing the unreacted this compound (enriched in the cis-isomer), is separated. The aqueous layer is washed with the organic solvent.
-
Isolation of Unreacted Ester: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the purified this compound enriched in the cis-isomer.
-
Recovery of Hydrolyzed Acid (Optional): The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the trans-chrysanthemic acid, which can then be extracted with an organic solvent.
Visualization of Purification Workflows
Caption: Workflow for purification by fractional distillation.
Caption: Workflow for purification by column chromatography.
Caption: Workflow for isomer separation by selective hydrolysis.
Conclusion
The choice of purification technique for this compound is dictated by the specific purity requirements, the nature of the impurities, and the desired scale of operation. Fractional distillation is suitable for bulk purification from non-isomeric impurities. For high-purity separation of isomers, column chromatography is the method of choice, albeit with scalability limitations. Selective hydrolysis presents a clever chemical approach for the separation of cis and trans isomers on a larger scale. A multi-step purification strategy, for example, fractional distillation followed by column chromatography, may be necessary to achieve the highest purity standards required for pharmaceutical and specialized chemical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 3. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, trans-(-)- | C11H18O2 | CID 12708725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CIS-(+/-)- [drugfuture.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US3931280A - Process for preparing alkyl trans-chrysanthemate - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US20140288322A1 - Preventing Solvent of Crystallization in Production of Polyphosphite Ligands - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. ethyl chrysanthemate [thegoodscentscompany.com]
- 12. youtube.com [youtube.com]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Synthesis of Methyl Chrysanthemate: A Comparative Cost Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Chrysanthemates in Pyrethroid Synthesis
Methyl chrysanthemate is a key precursor to the chrysanthemic acid moiety found in a significant class of synthetic insecticides known as pyrethroids.[1] Pyrethroids are synthetic analogs of the natural insecticidal pyrethrins found in chrysanthemum flowers.[2] Due to their high insecticidal activity, low mammalian toxicity, and biodegradability, synthetic pyrethroids have become indispensable in agriculture and public health for pest control.[3] The global market for synthetic pyrethroids was valued at over USD 3.7 billion in 2023 and is projected to grow, underscoring the economic importance of efficient and cost-effective synthesis routes for their key building blocks.[4][5]
The insecticidal efficacy of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid component. Specifically, the (1R,3R)- or (+)-trans-isomer of chrysanthemic acid generally confers the highest insecticidal activity. Consequently, synthetic strategies that can selectively produce this isomer are of paramount importance.
This guide provides a comparative cost analysis of various prominent methods for synthesizing this compound. We will delve into the established industrial routes, explore modern asymmetric approaches, and evaluate alternative chemical and biochemical strategies. The analysis will focus on raw material costs, catalyst efficiency, reaction yields and selectivity, operational considerations, and downstream processing, providing a comprehensive framework for researchers and process chemists to select the most suitable method based on their specific needs, whether for laboratory-scale research or industrial-scale production.
The Industrial Workhorse: The Dimethylhexadiene Process
The most widely adopted industrial method for producing chrysanthemates is the reaction of 2,5-dimethyl-2,4-hexadiene with a diazoacetate, typically ethyl diazoacetate, followed by transesterification to the methyl ester if required. This process is favored for its relatively short reaction sequence and the use of abundant and low-cost raw materials.
Reaction Mechanism & Workflow
The core of this process is a cyclopropanation reaction. A carbene, generated in situ from the diazoacetate in the presence of a catalyst (often a copper-based catalyst), adds across one of the double bonds of 2,5-dimethyl-2,4-hexadiene to form the cyclopropane ring of the chrysanthemate.
Caption: Workflow for the industrial Dimethylhexadiene process.
Experimental Protocol (Illustrative)
-
Reaction Setup: A stirred tank reactor is charged with 2,5-dimethyl-2,4-hexadiene and a catalytic amount of a copper salt (e.g., copper(II) sulfate, copper(I) chloride). The mixture is heated to the desired reaction temperature (typically 80-120°C).
-
Diazoacetate Addition: Ethyl diazoacetate is added dropwise to the reactor over several hours. The highly exothermic reaction and the evolution of nitrogen gas require careful control of the addition rate and efficient cooling.
-
Reaction Monitoring and Work-up: The reaction is monitored by gas chromatography (GC) until the ethyl diazoacetate is consumed. The crude product is then typically distilled to remove unreacted starting materials and the catalyst.
-
Isomer Separation and Isomerization: The resulting mixture of cis and trans isomers of ethyl chrysanthemate is then subjected to separation, often by fractional distillation. The less desired cis-isomer can be isomerized to the more active trans-isomer by treatment with a base such as sodium ethoxide.
-
Transesterification: The enriched trans-ethyl chrysanthemate is then transesterified to methyl trans-chrysanthemate by heating with methanol in the presence of a base catalyst (e.g., sodium methoxide).
Cost Analysis
| Cost Factor | Analysis |
| Raw Materials | - 2,5-Dimethyl-2,4-hexadiene: Relatively inexpensive and readily available. Prices can range from approximately
|
| Catalyst | Simple copper salts are used, which are inexpensive. Catalyst loading is typically low. |
| Yield & Selectivity | Yields are generally good, often exceeding 80%. However, the reaction typically produces a mixture of cis and trans isomers, with the trans/cis ratio often being around 60:40 to 70:30. This necessitates a costly separation and isomerization step. |
| Operational Costs | - Energy: The reaction is exothermic, but initial heating is required. Distillation for purification is energy-intensive. - Safety: The use of explosive ethyl diazoacetate requires specialized equipment and safety protocols, adding to the capital and operational costs. |
| Downstream Processing | Significant costs are associated with the fractional distillation to separate the isomers and the subsequent isomerization of the cis-isomer. This adds complexity and energy consumption to the overall process. |
The Precision Approach: Asymmetric Copper-Catalyzed Cyclopropanation
To overcome the economic and technical hurdles of separating chrysanthemate isomers, significant research has focused on asymmetric catalysis to directly synthesize the desired (+)-trans-isomer. Copper complexes with chiral ligands, particularly bis(oxazoline) (BOX) ligands, have emerged as highly effective catalysts for this transformation.
Reaction Mechanism & Workflow
The fundamental reaction is the same as the industrial process: a copper-catalyzed cyclopropanation. However, the use of a chiral ligand creates a chiral environment around the copper center. This chiral catalyst then preferentially directs the carbene addition to form one enantiomer of the trans-cyclopropane product with high selectivity.
Caption: Workflow for asymmetric copper-catalyzed cyclopropanation.
Experimental Protocol (Illustrative)
-
Catalyst Preparation: The chiral copper catalyst is typically prepared in situ by reacting a copper(I) or copper(II) salt (e.g., copper(I) triflate, Cu(OTf)) with a chiral bis(oxazoline) ligand in a suitable solvent.
-
Reaction: To the catalyst solution, 2,5-dimethyl-2,4-hexadiene is added. A diazoacetate (often a bulkier ester like tert-butyl diazoacetate is used to improve selectivity) is then added slowly at a controlled temperature (often ranging from -20°C to room temperature).
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to isolate the desired chrysanthemate ester.
-
Conversion to Methyl Ester: If a different ester was used, it is then converted to the methyl ester via hydrolysis followed by esterification, or through transesterification.
Cost Analysis
| Cost Factor | Analysis |
| Raw Materials | The same basic raw materials as the industrial process are used, although sometimes bulkier and more expensive diazoacetates are employed to enhance selectivity. |
| Catalyst | - Copper Source: Copper(I) triflate is a common choice, with prices around $500 per kilogram.[6] - Chiral Ligands: This is a major cost driver. Bis(oxazoline) ligands are complex molecules to synthesize, and their prices can be high, ranging from hundreds to thousands of dollars per gram for research quantities.[7] For industrial scale, the cost would be lower but still significant. Catalyst loading is typically low (0.1-1 mol%). |
| Yield & Selectivity | This is the key advantage. High yields (often >90%) and excellent trans-selectivity (up to 88:12 trans/cis) and enantioselectivity (up to 96% ee for the trans isomer) have been reported.[8][9] This significantly reduces or eliminates the need for costly isomer separation. |
| Operational Costs | Reactions are often run at or below room temperature, potentially reducing energy costs compared to the high-temperature industrial process. However, the use of anhydrous solvents and inert atmospheres can add to operational complexity and cost.[10] |
| Downstream Processing | Purification often requires column chromatography, which is expensive and not ideal for large-scale production. However, the high selectivity may allow for simpler purification methods like crystallization in some cases. The elimination of the isomer separation step is a major cost saving. |
Alternative Ring-Contraction Strategy: The Favorskii Rearrangement
The Favorskii rearrangement offers an alternative pathway to cyclopropane carboxylic acids through the ring contraction of α-halo ketones.[11][12] In the context of chrysanthemic acid synthesis, this would involve the rearrangement of a suitably substituted α-halocyclobutanone.
Reaction Mechanism & Workflow
The reaction proceeds by treating an α-halo ketone with a base (e.g., sodium methoxide). The base abstracts a proton to form an enolate, which then undergoes an intramolecular nucleophilic substitution to form a cyclopropanone intermediate. This intermediate is then attacked by the base (methoxide), leading to the ring-opened ester product.
Caption: Workflow for the Favorskii rearrangement route.
Experimental Protocol (Illustrative)
-
Precursor Synthesis: A suitable α-halocyclobutanone precursor, such as 3-chloro-4,4-dimethyl-2-pentanone, needs to be synthesized. This adds steps to the overall process.
-
Rearrangement: The α-haloketone is dissolved in an appropriate solvent (e.g., methanol) and treated with a base like sodium methoxide. The reaction mixture is typically heated to drive the rearrangement.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted. Purification is usually achieved by distillation or chromatography.
Cost Analysis
| Cost Factor | Analysis |
| Raw Materials | - α-Haloketone Precursor: The cost and availability of the starting α-halocyclobutanone are critical. For example, 3-chloro-4,4-dimethyl-2-pentanone is not a readily available commodity chemical, and its synthesis would add significant cost. - Base: Sodium methoxide is a relatively inexpensive base, with prices ranging from
|
| Catalyst | This is a base-promoted reaction and does not typically require a catalyst in the traditional sense. |
| Yield & Selectivity | Yields for the Favorskii rearrangement can be moderate to good (e.g., around 78% for some systems).[2] However, controlling the stereochemistry can be challenging, often leading to a mixture of isomers that would require separation. |
| Operational Costs | The reaction conditions are generally not extreme, but the multi-step nature of the overall synthesis (including precursor preparation) increases labor and operational costs. |
| Downstream Processing | Purification of the final product to separate isomers would be necessary, adding to the overall cost, similar to the standard industrial process. |
A Potential Alternative: The Darzens Condensation
The Darzens condensation is a classic organic reaction that forms α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[17][18][19] While not a direct route to this compound, it could potentially be used to synthesize a key intermediate that can then be converted to the desired product.
Reaction Mechanism & Workflow
The reaction involves the deprotonation of the α-haloester by a base to form an enolate, which then attacks the carbonyl compound. The resulting alkoxide undergoes an intramolecular S_N2 reaction to form the epoxide ring.
Caption: A potential workflow involving the Darzens condensation.
Cost Analysis
| Cost Factor | Analysis |
| Raw Materials | - α-Haloester: Simple α-haloesters like ethyl 2-chloroacetate are relatively inexpensive. However, a more substituted α-haloester, such as ethyl 2-chloro-3-methylbutanoate, would be required for chrysanthemate synthesis, and its cost and availability are less favorable.[20][21][22] - Ketone Precursor: A suitable ketone would also be needed, adding to the raw material cost. |
| Catalyst | Similar to the Favorskii rearrangement, this is a base-promoted reaction. |
| Yield & Selectivity | Yields for the Darzens condensation can be variable, and it often produces a mixture of diastereomers.[18] Controlling the stereochemistry is a significant challenge, and subsequent steps would be required to convert the glycidic ester to the chrysanthemate structure. |
| Operational Costs | The reaction conditions are generally mild, but the multi-step nature of a hypothetical route involving a Darzens condensation would increase overall operational costs. |
| Downstream Processing | Purification of the glycidic ester and subsequent intermediates would likely be required, adding to the cost and complexity. |
The "Green" Alternative: Enzymatic Kinetic Resolution
Enzymatic methods, particularly kinetic resolution using lipases, present an environmentally friendly approach to obtaining enantiomerically pure chrysanthemates.[23][24] This method starts with a racemic mixture of this compound and uses an enzyme to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted, desired enantiomer.
Reaction Mechanism & Workflow
A lipase, often immobilized on a solid support for easy recovery and reuse, selectively catalyzes the hydrolysis of one enantiomer of the racemic this compound to the corresponding carboxylic acid. The unreacted ester (the desired enantiomer) can then be separated from the acid.
Caption: Workflow for enzymatic kinetic resolution.
Cost Analysis
| Cost Factor | Analysis |
| Raw Materials | The starting material is racemic this compound, which can be produced via the cost-effective industrial Dimethylhexadiene process. |
| Catalyst | - Lipase: The cost of the enzyme is a key consideration. While the initial investment can be high, lipases are becoming more affordable.[25] Immobilization of the lipase allows for its recovery and reuse over multiple cycles, significantly reducing the effective catalyst cost per kilogram of product.[26][16][24] |
| Yield & Selectivity | The maximum theoretical yield for a kinetic resolution is 50% for the desired enantiomer. However, the enantiomeric excess of the remaining ester can be very high (>99%). |
| Operational Costs | Enzymatic reactions are typically run under mild conditions (near room temperature and neutral pH), leading to significant energy savings.[27] The process is also safer than many traditional chemical routes. |
| Downstream Processing | Separation of the unreacted ester from the hydrolyzed acid is typically straightforward, often involving a simple acid-base extraction. This is generally less energy-intensive than fractional distillation of isomers. |
Comparative Summary and Conclusion
| Synthesis Method | Key Advantages | Key Disadvantages | Estimated Relative Cost |
| Dimethylhexadiene Process | Low-cost raw materials, well-established technology. | Produces isomer mixture requiring costly separation/isomerization; use of hazardous diazoacetate. | Low |
| Asymmetric Cyclopropanation | High yield and stereoselectivity, direct access to the desired isomer, milder conditions. | High cost of chiral ligands and some catalysts; purification can be challenging at scale. | High |
| Favorskii Rearrangement | Utilizes a different chemical approach, potentially avoiding diazo compounds. | Multi-step synthesis with potentially expensive or unavailable precursors; likely produces isomer mixtures. | Medium-High |
| Darzens Condensation | Uses common organic reactions and potentially low-cost starting materials. | Indirect route requiring multiple steps; poor stereocontrol is a major challenge. | Medium-High |
| Enzymatic Kinetic Resolution | "Green" and sustainable, mild reaction conditions, high enantiopurity, simple separation. | Maximum 50% theoretical yield; initial enzyme cost can be high. | Medium |
-
The Dimethylhexadiene Process remains the most economically viable for large-scale production of racemic or trans-enriched chrysanthemates, despite the challenges associated with handling diazoacetates and separating isomers.
-
Asymmetric Copper-Catalyzed Cyclopropanation is a powerful tool for accessing highly enantioenriched (+)-trans-chrysanthemate directly, which is crucial for the synthesis of modern, more potent pyrethroids. The high cost of chiral ligands is a major barrier, but ongoing research into more efficient and recyclable catalysts may improve its economic feasibility.
-
The Favorskii Rearrangement and Darzens Condensation represent interesting but likely less economically viable alternatives for bulk production due to the multi-step nature and challenges in controlling stereochemistry.
-
Enzymatic Kinetic Resolution offers a compelling "green" alternative. While the 50% theoretical yield is a limitation, the mild conditions, high enantiopurity, and potential for enzyme recycling make it an attractive option, particularly as the demand for sustainable manufacturing processes grows.
For researchers and drug development professionals, the asymmetric and enzymatic routes offer the most precise control over stereochemistry, which is often a critical factor in the biological activity of the final pyrethroid product. For industrial-scale production, a detailed techno-economic analysis, considering local raw material costs, capital investment for specialized equipment, and waste disposal costs, is essential for making an informed decision.
References
- 1. echemi.com [echemi.com]
- 2. Buy Ethyl 3-chloro-2,2-dimethylbut-3-enoate [smolecule.com]
- 3. asianpubs.org [asianpubs.org]
- 4. airus.unisalento.it [airus.unisalento.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemcomplex.com [chemcomplex.com]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic study of lipase-catalyzed reversible kinetic resolution involving verification at miniplant-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dec.group [dec.group]
- 14. Optimizing Solvent Recovery in Pharmaceutical Production - RCM Technologies [rcmt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 19. Lipases: Valuable catalysts for dynamic kinetic resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ethyl 2-chloro-3-methylbutanoate | C7H13ClO2 | CID 13356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 91913-99-4|Ethyl 2-chloro-3-methylbutanoate|BLD Pharm [bldpharm.com]
- 22. ethyl 2-chloro-3-methylbutanoate | CAS#:91913-99-4 | Chemsrc [chemsrc.com]
- 23. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lidsen.com [lidsen.com]
- 26. Lipases: sources, immobilization methods, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
